molecular formula C9H10N2O3 B1367956 Glycine, N-methyl-N-(2-pyridinylcarbonyl)- CAS No. 125686-77-3

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Cat. No.: B1367956
CAS No.: 125686-77-3
M. Wt: 194.19 g/mol
InChI Key: BJAXEZMIXJTTEU-UHFFFAOYSA-N
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Description

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-methyl-N-(2-pyridinylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-methyl-N-(2-pyridinylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(pyridine-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAXEZMIXJTTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588313
Record name N-Methyl-N-(pyridine-2-carbonyl)glycine
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125686-77-3
Record name N-Methyl-N-(pyridine-2-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-methyl-1-pyridin-2-ylformamido)acetic acid
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Foundational & Exploratory

A Technical Guide to the Structure Elucidation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise and unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. This technical guide provides an in-depth, experience-driven walkthrough for the structure elucidation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- , a molecule at the intersection of amino acid chemistry and heterocyclic scaffolds. This compound, also known as 2-picolinoyl-sarcosine , presents a compelling case study for the application of modern analytical techniques. Its structure, comprising a sarcosine (N-methylglycine) backbone acylated with a picolinoyl group, offers distinct spectroscopic features that, when systematically analyzed, lead to its unequivocal identification.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and often iterative process of structure elucidation. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the trustworthiness of the final structural assignment.

Predicted Molecular Properties

Before embarking on any analytical endeavor, a foundational understanding of the target molecule's predicted properties is invaluable. These theoretical values guide experimental setup and data interpretation.

PropertyPredicted Value
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
IUPAC Name 2-(methyl(pyridin-2-ylcarbonyl)amino)acetic acid

Strategic Approach to Structure Elucidation

Our strategy for elucidating the structure of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- will be multi-pronged, leveraging the synergistic power of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. The workflow is designed to be logical and confirmatory at each stage.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-picolinoyl-sarcosine Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR Nuclear Magnetic Resonance (NMR) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR Data_Integration Data Integration & Interpretation MS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Structure Final Structure Assignment Data_Integration->Final_Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) provides the initial, crucial data points: the molecular weight and elemental composition. For a molecule like 2-picolinoyl-sarcosine, soft ionization techniques such as Electrospray Ionization (ESI) are preferable to minimize fragmentation and ensure the observation of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Given the presence of a carboxylic acid and a pyridine nitrogen, both positive and negative ion modes should be explored. In positive mode, expect to see the protonated molecule [M+H]⁺, while in negative mode, the deprotonated molecule [M-H]⁻ is likely.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Elemental Composition Determination: Use the accurate mass measurement of the molecular ion to calculate the elemental composition.

Expected Results and Interpretation

For C₉H₁₀N₂O₃, the expected accurate masses are:

  • [M+H]⁺: 195.0764 (C₉H₁₁N₂O₃⁺)

  • [M-H]⁻: 193.0619 (C₉H₉N₂O₃⁻)

The high mass accuracy provided by HRMS allows for the confident determination of the elemental formula, a critical first step in structure elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the isolated molecular ion is fragmented. The fragmentation pattern provides insights into the connectivity of the molecule.

ms_fragmentation Parent [M+H]⁺ m/z 195.0764 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 177.0658 Parent->Frag1 Frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z 151.0866 Parent->Frag2 Frag3 Picolinoyl cation [C₆H₄NO]⁺ m/z 106.0444 Parent->Frag3 Frag4 Sarcosine fragment [C₃H₆NO₂]⁺ m/z 90.0550 Parent->Frag4

Caption: Predicted MS/MS fragmentation pathway for protonated 2-picolinoyl-sarcosine.

The observation of a fragment at m/z 106.0444 would be highly indicative of the picolinoyl moiety, while a fragment at m/z 90.0550 would correspond to the protonated sarcosine portion.[1] The loss of water and carbon dioxide are also common fragmentation pathways for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive elucidation of the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (multiplicity).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will reveal the number of different types of carbon atoms in the molecule.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and establishing the overall carbon skeleton.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of 2-picolinoyl-sarcosine and data from related compounds, the following proton signals are expected:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.5-8.7Doublet1HH adjacent to N
Pyridine-H~7.8-8.0Triplet of doublets1HH para to N
Pyridine-H~7.4-7.6Triplet1HH meta to N
Pyridine-H~7.9-8.1Doublet1HH adjacent to carbonyl
-CH₂-~4.0-4.5Singlet2HMethylene group of sarcosine
-CH₃~3.0-3.3Singlet3HMethyl group of sarcosine
-COOH~10-13Broad singlet1HCarboxylic acid proton

Note: The presence of two rotamers due to restricted rotation around the amide bond may lead to the observation of two sets of signals for the methyl and methylene protons.

Predicted ¹³C NMR Spectral Data and Interpretation

The expected carbon signals for 2-picolinoyl-sarcosine are:

Carbon(s)Predicted Chemical Shift (ppm)Assignment
-COOH~170-175Carboxylic acid carbonyl
Amide C=O~165-170Amide carbonyl
Pyridine C~150-155C adjacent to N and carbonyl
Pyridine C~148-152C adjacent to N
Pyridine C~137-140C para to N
Pyridine C~125-128C meta to N
Pyridine C~123-126C meta to N
-CH₂-~50-55Methylene carbon of sarcosine
-CH₃~35-40Methyl carbon of sarcosine

The HMBC experiment will be crucial in confirming the connectivity between the picolinoyl group and the sarcosine moiety. Key expected correlations would be between the methylene protons of the sarcosine and the amide carbonyl carbon, and between the pyridine protons and the amide carbonyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

  • Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Expected IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~1730-1700C=O stretchCarboxylic acid carbonyl
~1680-1650C=O stretchAmide carbonyl (Amide I band)
~1600, ~1470C=C and C=N stretchesPyridine ring
~1400-1300C-N stretchAmine

The presence of a strong, broad absorption in the O-H stretching region and a sharp carbonyl peak for the carboxylic acid, along with a distinct amide carbonyl absorption, would provide strong evidence for the proposed structure.

Data Integration and Structure Confirmation

The final and most critical step is the integration of all spectroscopic data. The elemental composition from HRMS must be consistent with the number of signals observed in the ¹³C NMR spectrum. The fragmentation pattern in the MS/MS spectrum should be explainable by the structure deduced from the NMR data. The functional groups identified by IR spectroscopy must be present in the final proposed structure. By cross-validating the information from each technique, a highly confident and unambiguous structure elucidation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- can be achieved.

Conclusion

The structure elucidation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- serves as an excellent practical example of a systematic and logical analytical workflow. By combining the strengths of mass spectrometry for molecular weight and formula determination, NMR spectroscopy for detailed connectivity mapping, and infrared spectroscopy for functional group identification, researchers can confidently and accurately determine the structure of novel chemical entities. This guide has provided a framework based on established principles and expert insights, emphasizing the importance of a multi-technique, self-validating approach to ensure the integrity of scientific discovery.

References

  • PubChem. Sarcosine. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance and Applications

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, also known as N-picolinoyl-sarcosine, belongs to the versatile class of N-acyl amino acids. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive peptides and their utility as ligands in coordination chemistry. The incorporation of the picolinoyl moiety introduces a pyridine ring, which can act as a hydrogen bond acceptor and a metal-chelating group, properties that are highly valuable in the design of enzyme inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways to this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, points to two primary starting materials: picolinic acid (2-pyridinecarboxylic acid) and N-methylglycine (sarcosine). The key transformation is the formation of an amide bond between the carboxylic acid of picolinic acid and the secondary amine of sarcosine.

Retrosynthesis Target Glycine, N-methyl-N-(2-pyridinylcarbonyl)- Disconnect Amide Bond Disconnection Target->Disconnect StartingMaterials Picolinic Acid + Sarcosine Disconnect->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the core challenge lies in efficiently coupling these two readily available building blocks. Several established methods for amide bond formation can be considered, each with its own set of advantages and considerations regarding reaction conditions, reagent selection, and potential side reactions.

Key Starting Materials: Properties and Considerations

A successful synthesis begins with a thorough understanding of the starting materials.

CompoundStructureMolar Mass ( g/mol )Key Properties
Picolinic Acid 123.11White solid, soluble in water and ethanol. Can be activated for acylation.
Sarcosine 89.09White, crystalline solid, highly soluble in water.[1][2][3][4][5] A secondary amino acid.[4]

Expert Insight: The zwitterionic nature of sarcosine at neutral pH means it is not directly reactive as a nucleophile. Therefore, reaction conditions must be adjusted, typically by using a base to deprotonate the ammonium group and free the secondary amine for reaction.

Synthetic Pathways: Methodologies and Mechanistic Rationale

Two primary and reliable strategies for the synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- are presented below: the Acid Chloride method and the Peptide Coupling Reagent method.

Pathway A: The Acid Chloride Method

This classic and robust method involves the conversion of picolinic acid to its more reactive acid chloride derivative, which then readily reacts with sarcosine to form the desired amide.

Workflow:

AcidChloride_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation PicolinicAcid Picolinic Acid ThionylChloride Thionyl Chloride (SOCl2) or Oxalyl Chloride PicolinicAcid->ThionylChloride Activation PicolinoylChloride Picolinoyl Chloride ThionylChloride->PicolinoylChloride Sarcosine Sarcosine PicolinoylChloride->Sarcosine Reaction Product Glycine, N-methyl-N- (2-pyridinylcarbonyl)- PicolinoylChloride->Product Base Base (e.g., Triethylamine) Sarcosine->Base Deprotonation Base->Product

Caption: Workflow for the Acid Chloride Method.

Mechanistic Causality:

Thionyl chloride or oxalyl chloride are excellent reagents for converting carboxylic acids to acid chlorides. The reaction proceeds via a chlorosulfite intermediate (with SOCl₂) which then undergoes nucleophilic attack by the chloride ion. This activation step is crucial as the acyl carbon in the acid chloride is significantly more electrophilic than in the parent carboxylic acid, making it highly susceptible to nucleophilic attack by the deprotonated amine of sarcosine. The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl generated during the reaction and to deprotonate the sarcosine, thereby enhancing its nucleophilicity.[6][7]

Experimental Protocol: Acid Chloride Method

  • Acid Chloride Formation:

    • To a solution of picolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.[8]

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which is often used immediately in the next step.

  • Acylation of Sarcosine:

    • Dissolve sarcosine (1.0 eq) in an aqueous solution of sodium hydroxide or in a suspension with a tertiary amine like triethylamine (2.2 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).

    • Cool the sarcosine solution to 0 °C.

    • Slowly add a solution of the crude picolinoyl chloride in the same anhydrous solvent.

    • Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Pathway B: Peptide Coupling Reagent Method

This approach avoids the harsh conditions associated with acid chloride formation and offers a milder, often higher-yielding, alternative for amide bond synthesis. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[9]

Workflow:

PeptideCoupling_Workflow Start Picolinic Acid + Sarcosine Coupling Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Coupling One-pot reaction Product Glycine, N-methyl-N- (2-pyridinylcarbonyl)- Coupling->Product

Caption: Workflow for the Peptide Coupling Method.

Mechanistic Rationale:

Peptide coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. HATU is particularly effective as the leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), is an excellent leaving group and its presence can suppress side reactions like racemization (though not a concern for sarcosine). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the sarcosine and neutralize any acidic byproducts.[9]

Experimental Protocol: Peptide Coupling Method (using HATU)

  • Reaction Setup:

    • Dissolve picolinic acid (1.0 eq), sarcosine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition:

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Pathways

FeatureAcid Chloride MethodPeptide Coupling Method
Reagent Cost Generally lowerHigher
Reaction Conditions Can be harsh (SOCl₂)Mild
Yields Good to moderateGood to excellent[9]
Work-up Can be more involvedOften simpler
Substrate Scope BroadVery broad, high functional group tolerance[9]
Safety Thionyl chloride is corrosive and moisture-sensitiveCoupling reagents are generally safer to handle

Expert Recommendation: For small-scale laboratory synthesis where high yield and purity are paramount, the peptide coupling method, particularly with a modern reagent like HATU, is often the preferred choice due to its mild conditions and excellent efficiency. For larger-scale industrial applications where cost is a major driver, the acid chloride method may be more economically viable, provided the reaction conditions are carefully controlled.

Product Characterization

The identity and purity of the synthesized Glycine, N-methyl-N-(2-pyridinylcarbonyl)- should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the pyridinyl protons, the N-methyl group, and the methylene protons of the glycine backbone.

    • ¹³C NMR will confirm the presence of the carbonyl carbons (amide and carboxylic acid) and the carbons of the pyridine and glycine moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch (typically around 1640-1680 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1730 cm⁻¹), and the O-H stretch of the carboxylic acid.

References

  • PubChem. (n.d.). Glycine, N-(carboxycarbonyl)-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). Retrieved from [Link]

  • Kavash, R. W., & Sokolenko, A. A. (2007). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)
  • PrepChem.com. (n.d.). Synthesis of N-methyl glycine. Retrieved from [Link]

  • Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • LookChem. (n.d.). GLYCINE, N-METHYL-N-(1,2,3,6-TETRAHYDRO-2,6-DITHIOXO-4-PYRIMIDINYL). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • Maulide, N., et al. (2012). The reductive cleavage of picolinic amides. Organic & Biomolecular Chemistry, 10(38), 7623–7626.
  • Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.
  • European Patent Office. (n.d.). NOVEL PREPARATION METHOD FOR SARCOSINE AND DERIVATIVES THEREOF - Patent 4455123. Retrieved from [Link]

  • Google Patents. (n.d.). US3009954A - Process for the production of sarcosine and related alkylamino-acetic acids.
  • Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Glycine, N-methyl-, N-coco acyl derivs. - Substance Details. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Metal Complexes of [N-acetyl (amino)thioxo methyl] Glycine. Retrieved from [Link]

  • Kumar, S., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(10), 8345–8350.
  • Google Patents. (n.d.). CN104262183A - Preparation method of glycine.
  • ResearchGate. (n.d.). N‐(Carboxymethyl)‐N‐Methyl‐Glycine. Retrieved from [Link]

  • PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Retrieved from [Link]

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A Technical Guide to N-Methyl-N-(2-pyridinylcarbonyl)glycine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-N-(2-pyridinylcarbonyl)glycine, a derivative of the endogenous amino acid sarcosine (N-methylglycine), represents a class of compounds with significant potential in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a pyridine ring, a common motif in pharmacologically active compounds, with an N-methylated amino acid backbone. While not extensively documented as a commercially available compound with a dedicated CAS number, its synthesis and properties can be inferred from established chemical principles and data on closely related analogues. This guide provides a comprehensive technical overview intended for researchers and professionals in drug development, covering its synthesis, analytical characterization, and prospective applications.

The core structure consists of a sarcosine moiety acylated at the nitrogen atom with a 2-pyridinecarbonyl (picolinoyl) group. This combination suggests potential roles as a peptidomimetic, a metal-chelating agent, or a scaffold for constructing more complex molecular architectures. Understanding the synthesis and properties of this compound is crucial for exploring its utility in various research and development pipelines.

Compound Identification and Physicochemical Properties

While a specific CAS number for N-Methyl-N-(2-pyridinylcarbonyl)glycine is not readily found in major chemical databases, a closely related analogue, N-[(pyridin-2-yl)carbonyl]glycine (the non-N-methylated version), is registered under CAS Number 5616-29-5 .[1] For the purpose of this guide, we will refer to the target molecule by its systematic IUPAC name and provide its calculated properties.

Table 1: Identifiers and Calculated Properties

IdentifierValueSource
Systematic IUPAC Name 2-(Methyl(picolinoyl)amino)acetic acid-
Common Names N-Methyl-N-(2-pyridinylcarbonyl)glycine; N-Picolinoyl-sarcosine-
Molecular Formula C₉H₁₀N₂O₃Calculated
Molecular Weight 194.19 g/mol Calculated
Appearance Predicted to be a white to off-white solid[2]

Rationale for Synthesis: The Schotten-Baumann Approach

The synthesis of N-Methyl-N-(2-pyridinylcarbonyl)glycine can be efficiently achieved through the acylation of sarcosine. The Schotten-Baumann reaction is a well-established and robust method for this transformation.[3] This methodology involves the reaction of an amine with an acid chloride under aqueous alkaline conditions.

The causality behind this choice of protocol is threefold:

  • Activation of the Carboxylic Acid: 2-Pyridinecarboxylic acid (picolinic acid) itself is not reactive enough to acylate the secondary amine of sarcosine directly. Conversion to the more electrophilic picolinoyl chloride is a necessary activation step.

  • Maintaining Nucleophilicity: The reaction is performed in an alkaline solution (e.g., using sodium hydroxide) to deprotonate the carboxylic acid of sarcosine, preventing it from interfering with the reaction, and to ensure the nitrogen atom of sarcosine remains a free nucleophile. The base also neutralizes the hydrochloric acid byproduct generated during the reaction.

  • Reaction Environment: The use of an aqueous environment makes this a practical and scalable "green chemistry" approach, avoiding the need for anhydrous organic solvents in the main reaction step.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation Reaction (Schotten-Baumann) cluster_2 Step 3: Work-up and Isolation PicolinicAcid 2-Pyridinecarboxylic Acid PicolinoylChloride Picolinoyl Chloride PicolinicAcid->PicolinoylChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->PicolinoylChloride ReactionVessel Reaction Mixture PicolinoylChloride->ReactionVessel Slow Addition Sarcosine Sarcosine (N-Methylglycine) Sarcosine->ReactionVessel NaOH Aq. NaOH NaOH->ReactionVessel Acidification Acidification (e.g., HCl) ReactionVessel->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct N-Methyl-N-(2-pyridinylcarbonyl)glycine Drying->FinalProduct

Caption: Proposed synthetic workflow for N-Methyl-N-(2-pyridinylcarbonyl)glycine.

Experimental Protocol: Synthesis of N-Methyl-N-(2-pyridinylcarbonyl)glycine

This protocol is a representative procedure based on standard organic synthesis methodologies.

Part 1: Preparation of Picolinoyl Chloride
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Add 2-pyridinecarboxylic acid (1.0 eq) to the flask. Slowly add thionyl chloride (SOCl₂) (1.5 eq).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude picolinoyl chloride (a solid or oil) can be used directly in the next step.

Part 2: Acylation of Sarcosine
  • Dissolution: In a separate beaker, dissolve sarcosine (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Cool the solution in an ice bath to 0-5 °C.

  • Reaction: While vigorously stirring the sarcosine solution, slowly add the crude picolinoyl chloride (1.0 eq) portion-wise or as a solution in a suitable inert solvent (e.g., THF), ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

A suite of standard analytical techniques should be employed to confirm the identity and purity of the synthesized N-Methyl-N-(2-pyridinylcarbonyl)glycine.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR - A singlet corresponding to the N-methyl protons. - A singlet for the methylene protons of the glycine backbone. - A set of multiplets in the aromatic region corresponding to the four protons of the pyridine ring.
¹³C NMR - Resonances for the carbonyl carbons (amide and carboxylic acid). - Resonances for the N-methyl and methylene carbons. - Resonances for the carbons of the pyridine ring.
Mass Spectrometry (MS) - The molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight (195.07).
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid. - A C=O stretch for the carboxylic acid. - A strong C=O stretch for the tertiary amide. - C=N and C=C stretching bands from the pyridine ring.

Potential Applications in Research and Drug Development

The structural motifs of N-Methyl-N-(2-pyridinylcarbonyl)glycine suggest several promising avenues for its application.

  • Glycine Transporter (GlyT1) Inhibition: Sarcosine itself is known to be a competitive inhibitor of the glycine transporter type 1 (GlyT1).[4][5] Acylation with a picolinoyl group could modulate this activity, potentially leading to novel CNS-active agents. The potentiation of the N-methyl-D-aspartate (NMDA) receptor through increased synaptic glycine is a therapeutic strategy for conditions like schizophrenia.[4]

  • Peptidomimetics and Linkers: N-methylated amino acids are frequently incorporated into peptides to increase metabolic stability and influence conformation. N-Methyl-N-(2-pyridinylcarbonyl)glycine can serve as a building block in peptide synthesis or as a linker molecule to attach other moieties (e.g., fatty acids for half-life extension) to peptides.[6]

  • Metal Chelating Agents: The pyridine nitrogen and the amide oxygen can act as a bidentate ligand for various metal ions. This property could be exploited in the design of metal-chelating drugs, diagnostic imaging agents, or catalysts.

  • Scaffold for Combinatorial Chemistry: The carboxylic acid provides a handle for further chemical modification, making this compound a useful scaffold for generating libraries of related molecules for high-throughput screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling N-Methyl-N-(2-pyridinylcarbonyl)glycine and its synthetic intermediates.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood, especially during the preparation of picolinoyl chloride, which involves corrosive and toxic reagents and byproducts.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, N-acylated amino acids are generally considered to have low toxicity.[7] However, the pyridine moiety may impart different toxicological properties. Treat as a potentially hazardous substance until proven otherwise.

References

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Literature review on "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Glycine, N-methyl-N-(2-pyridinylcarbonyl)- Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs based on the core scaffold of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, a novel N-acylsarcosine derivative. While direct literature on this specific molecule is nascent, this guide synthesizes data from closely related N-acyl amino acid analogs to project its therapeutic potential, particularly in the realm of neuroscience. We delve into the rationale behind synthetic strategies, explore the likely biological targets—including the glycine transporter 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor—and provide detailed experimental protocols for hit-to-lead optimization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this promising chemical space.

Introduction: The Emergence of N-Acylsarcosines in Drug Discovery

Sarcosine (N-methylglycine), an endogenous amino acid, has garnered significant attention in medicinal chemistry due to its roles as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor.[1][2][3] These dual functions make it a compelling starting point for the design of novel therapeutics targeting neurological and psychiatric disorders where glutamatergic neurotransmission is dysregulated, such as schizophrenia.[4][5]

The acylation of the secondary amine of sarcosine offers a versatile strategy to modulate its physicochemical properties, target affinity, and pharmacokinetic profile. The introduction of a heterocyclic acyl moiety, such as the 2-pyridinylcarbonyl group, introduces specific steric and electronic features that can be fine-tuned to achieve desired biological activity and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding at the target protein.

This guide focuses on the "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" scaffold and its analogs, providing a forward-looking perspective on their potential as a new class of neuromodulatory agents.

Synthetic Strategies for N-Acylsarcosine Analogs

The synthesis of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and its analogs can be approached through several established chemical methodologies. The primary consideration is the efficient and clean formation of the amide bond between the sarcosine core and the heterocyclic carboxylic acid.

General Synthetic Route: Amide Coupling

The most direct route involves the coupling of a sarcosine ester with an activated 2-picolinic acid derivative.

Protocol 1: Synthesis of a Generic N-(2-Pyridinylcarbonyl)sarcosine Ester

  • Esterification of Sarcosine: To a solution of sarcosine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain sarcosine methyl ester hydrochloride as a white solid.

  • Activation of 2-Picolinic Acid: In a separate flask, dissolve 2-picolinic acid (1.0 eq) in dichloromethane (DCM). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture for 30 minutes at room temperature.

  • Amide Coupling: To the activated 2-picolinic acid solution, add the sarcosine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the reaction mixture at room temperature for 18 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(2-pyridinylcarbonyl)sarcosine methyl ester.

  • Hydrolysis (Optional): To obtain the free acid, dissolve the ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and remove the solvent to yield the final product.

Causality Behind Experimental Choices: The use of a coupling agent like EDC/HOBt minimizes side reactions and promotes high-yield amide bond formation. The hydrochloride salt of the sarcosine ester is used for improved stability and handling, necessitating the use of a base like DIPEA to liberate the free amine in situ for the coupling reaction.

Alternative Synthetic Approaches

For more complex analogs, other synthetic strategies may be advantageous:

  • Ugi Four-Component Reaction (U-4CR): This multicomponent reaction can be employed to generate highly substituted N-alkylated α,α-dialkylglycine derivatives in a single step, offering a rapid route to diverse libraries of analogs.[6]

  • Solid-Phase Synthesis: To avoid purification challenges and potential side reactions like diketopiperazine formation, solid-phase synthesis can be a powerful tool, especially for creating libraries of analogs for screening.

Biological Targets and Mechanism of Action

Based on the pharmacology of the sarcosine moiety, the primary biological targets for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" analogs are expected to be within the glutamatergic system.

Glycine Transporter 1 (GlyT1) Inhibition

GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to co-activate NMDA receptors. Inhibition of GlyT1 leads to an increase in synaptic glycine levels, enhancing NMDA receptor function. Several N-substituted sarcosine derivatives have been developed as potent GlyT1 inhibitors.[4]

The N-(2-pyridinylcarbonyl) moiety can be explored for its interaction with the binding pocket of GlyT1. Modifications on the pyridine ring (e.g., substitution with electron-donating or -withdrawing groups) would be a key strategy in optimizing binding affinity and selectivity.

NMDA Receptor Co-agonism

Sarcosine itself acts as a co-agonist at the glycine binding site of the NMDA receptor.[5] This activity is distinct from GlyT1 inhibition and provides a direct mechanism for enhancing NMDA receptor function. It is plausible that N-acylsarcosine analogs retain this co-agonist activity. The nature of the acyl group will likely modulate the potency and efficacy at the NMDA receptor.

Other Potential Targets

N-acylsarcosines have also been reported to inhibit cellular respiration and glycolysis.[7] Additionally, sarcosine metabolism is implicated in some cancers, suggesting that enzymes like sarcosine dehydrogenase could be potential targets.[8]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glycine Glycine Glycine_synapse Glycine Glycine->Glycine_synapse Release GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_synapse->NMDAR Co-agonism Analog N-Acylsarcosine Analog Analog->GlyT1 Inhibition Analog->NMDAR Co-agonism Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Signaling Downstream Signaling (e.g., LTP, Neuronal Survival) Ca_ion->Signaling

Caption: Proposed mechanism of action for N-acylsarcosine analogs.

Structure-Activity Relationships (SAR)

A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" analogs.

Table 1: Hypothetical SAR for N-(2-Pyridinylcarbonyl)sarcosine Analogs

R1 (Pyridine Substitution)R2 (Sarcosine Backbone)GlyT1 IC₅₀ (nM)NMDAR EC₅₀ (µM)
HH15025
4-ClH5030
4-OCH₃H20020
Hα-Methyl30050
4-Clα-Methyl12065

This data is illustrative and serves as a guide for a potential SAR campaign.

Modifications of the Pyridinyl Ring
  • Substituent Position: The position of substituents on the pyridine ring will likely have a significant impact on activity. Ortho-substituents may introduce steric hindrance, while meta- and para-substituents can modulate electronic properties.

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance binding through favorable electrostatic interactions, while electron-donating groups (e.g., methoxy, methyl) could influence the pKa of the pyridine nitrogen.

Modifications of the Sarcosine Backbone
  • α-Substitution: Introducing substituents at the α-carbon of the sarcosine moiety can constrain the conformation of the molecule, potentially leading to increased selectivity for a specific target.

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) can improve metabolic stability and cell permeability.

Experimental Protocols for Biological Evaluation

A robust biological evaluation cascade is essential for characterizing the pharmacological profile of novel analogs.

Protocol 2: In Vitro GlyT1 Inhibition Assay

  • Cell Culture: Use CHO or HEK293 cells stably expressing human GlyT1b.

  • Assay Preparation: Plate the cells in a 96-well format. Prepare a solution of [³H]glycine.

  • Compound Treatment: Add varying concentrations of the test compounds to the cells.

  • Uptake Assay: Add [³H]glycine and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 3: NMDA Receptor Activity Assay (Calcium Flux)

  • Cell Culture: Use primary cortical neurons or a cell line expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Application: Apply the test compounds at various concentrations in the presence of a fixed concentration of glutamate.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC₅₀ values for the potentiation of the glutamate-induced calcium influx.

Experimental Workflow for Hit-to-Lead Optimization

G cluster_0 In Vitro Screening cluster_1 ADME & PK cluster_2 In Vivo Efficacy Primary_Assay Primary Screen (GlyT1 Inhibition) Secondary_Assay Secondary Screen (NMDA Receptor Activity) Primary_Assay->Secondary_Assay Active Hits Selectivity_Assay Selectivity Profiling (e.g., other transporters, receptors) Secondary_Assay->Selectivity_Assay ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Assay->ADME PK In Vivo PK (Rat) ADME->PK Promising Leads Efficacy Animal Models of Disease (e.g., PCP-induced hyperlocomotion) PK->Efficacy

Caption: A typical workflow for the preclinical development of N-acylsarcosine analogs.

Conclusion and Future Directions

The "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" scaffold represents a promising starting point for the development of novel therapeutics targeting the glutamatergic system. By leveraging the known pharmacology of sarcosine and applying rational drug design principles, it is possible to develop analogs with potent and selective activity at GlyT1 and/or the NMDA receptor. Future work should focus on synthesizing a focused library of analogs to establish clear SAR, followed by a thorough in vitro and in vivo pharmacological characterization of the most promising candidates. The insights provided in this guide offer a solid foundation for initiating such a drug discovery program.

References

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A Framework for Investigating the Biological Activity of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document addresses "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-," a novel chemical entity with no significant presence in publicly accessible scientific literature as of the date of this publication. The following guide is therefore predictive, designed to provide a robust, scientifically-grounded framework for researchers to systematically investigate its potential biological activities based on established principles of medicinal chemistry and pharmacology.

Introduction: A Structure-Based Approach to a Novel Compound

The exploration of novel chemical matter is the foundational driver of therapeutic innovation. "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" represents such an opportunity—a molecule at the frontier of discovery. In the absence of empirical data, a logical investigation must begin with its architecture. The compound is a conjugate of two well-known, biologically relevant moieties: N-methylglycine (more commonly known as sarcosine) and a 2-pyridinylcarbonyl group.

This technical guide provides a comprehensive roadmap for drug development professionals to dissect the potential pharmacology of this compound. We will first generate rational hypotheses based on the known activities of its structural components. Subsequently, we will outline a systematic, multi-tiered workflow for the in vitro and in silico characterization of its biological profile, complete with detailed, field-tested protocols for key assays.

Part 1: Structural Analysis and Hypothesis Generation

The core principle of our investigation is chemical structure-activity relationships (SAR). By understanding the roles its components play in other bioactive molecules, we can formulate targeted hypotheses.

The N-Methylglycine (Sarcosine) Moiety: A Neuromodulatory Anchor

Sarcosine is an endogenous N-methyl derivative of the amino acid glycine.[1][2] Its biological significance is well-documented, primarily revolving around the modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor.[2][3]

Two primary mechanisms of action are established:

  • Glycine Transporter Type 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[4][5][6] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.

  • NMDA Receptor Co-agonism: The NMDA receptor is unique in its requirement for two agonists to activate: glutamate and a co-agonist, typically glycine or D-serine.[7][8][9] Sarcosine itself can act as a co-agonist at the glycine binding site of the NMDA receptor.[1][6]

Both mechanisms converge on the same outcome: potentiation of NMDA receptor activity . This has made GlyT1 inhibitors and NMDA receptor co-agonists promising therapeutic targets for conditions characterized by NMDA receptor hypofunction, most notably schizophrenia.[5][10][11]

The 2-Pyridinylcarbonyl Moiety: A Versatile Pharmacophore

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic chemistry.[12][13] The 2-pyridinylcarbonyl fragment specifically has been incorporated into a wide array of bioactive compounds, including:

  • Enzyme Inhibitors: Pyridine-2-carboxamides are potent inhibitors of various enzymes, such as Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[14]

  • Antimicrobial Agents: The pyridine scaffold is a common feature in compounds developed for antibacterial and antifungal activity.[15][16]

  • Anticancer Agents: Numerous pyridine derivatives have demonstrated cytotoxicity against various cancer cell lines.[15]

Integrated Hypothesis for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-"

Based on this structural deconstruction, we can formulate our primary and secondary hypotheses:

  • Primary Hypothesis: The compound will act as a modulator of the NMDA receptor. The sarcosine core will direct its activity towards either GlyT1 or the NMDA receptor's glycine site. The 2-pyridinylcarbonyl moiety will likely influence its potency, selectivity, and pharmacokinetic properties compared to sarcosine alone. This suggests a primary therapeutic potential in Central Nervous System (CNS) disorders .

  • Secondary Hypotheses: Given the broad bioactivity of pyridine derivatives, the compound warrants screening for enzyme inhibitory, anticancer, and antimicrobial activities . The specific nature of the amide linkage could present a novel pharmacophore for a range of biological targets.

Part 2: A Systematic Workflow for Biological Activity Characterization

To test these hypotheses, a phased approach is essential, moving from broad screening to specific mechanism-of-action studies. This workflow ensures a cost-effective and scientifically rigorous evaluation.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: MoA & Target Validation cluster_3 Phase 4: Lead Optimization in_silico In Silico & Physicochemical Analysis (ADME, pKa, Solubility) cytotoxicity General Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Guides Dosing nmda_binding NMDA Receptor / GlyT1 Binding Assays cytotoxicity->nmda_binding Determines Safe Concentrations antimicrobial Antimicrobial Screening (MIC Assay) cytotoxicity->antimicrobial enzyme_panel Broad Enzyme Panel (e.g., Kinases, Proteases) cytotoxicity->enzyme_panel electrophys Electrophysiology (Patch-Clamp on Neurons) nmda_binding->electrophys If Hit moa_antimicrobial Antimicrobial MoA Studies (e.g., Time-Kill Kinetics) antimicrobial->moa_antimicrobial If Hit ic50_determination Enzyme IC50 Determination enzyme_panel->ic50_determination If Hit in_vivo In Vivo Model Testing (Based on Confirmed Activity) electrophys->in_vivo Confirms Functional Activity moa_antimicrobial->in_vivo ic50_determination->in_vivo

Caption: High-level workflow for characterizing a novel chemical entity.

Part 3: Detailed Experimental Protocols

Trustworthy data is built on meticulous execution. The following protocols are standard, validated methods for key decision-making experiments in the proposed workflow.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

This assay provides a baseline understanding of the compound's toxicity, informing the concentration range for all subsequent cell-based experiments.[17][18]

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or a cancer line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" in DMSO. Create a series of 2-fold serial dilutions in complete culture medium, ranging from 200 µM to ~0.1 µM (final concentration). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Antimicrobial Activity via Broth Microdilution (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[19][20][21]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual turbidity or spectrophotometry.

Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB), typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Protocol 3: NMDA Receptor Binding via Radioligand Displacement Assay

This assay directly tests the primary hypothesis by measuring the compound's ability to bind to the NMDA receptor complex.[22][23][24]

Principle: This is a competitive binding assay. A radiolabeled ligand with known affinity for the NMDA receptor's glycine site (e.g., [³H]MDL 105,519) is incubated with a preparation of brain membranes containing the receptor. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue via homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine:

    • Rat cortical membranes.

    • A fixed, low concentration of the radioligand (e.g., [³H]MDL 105,519).

    • Varying concentrations of the test compound.

    • Assay buffer (e.g., Tris-HCl).

  • Controls:

    • Total Binding: Membranes + radioligand (no competitor).

    • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, unlabeled ligand (e.g., 5,7-dichlorokynurenic acid) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Data Acquisition: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Part 4: Data Presentation and Pathway Visualization

Clear data presentation is crucial for interpretation and decision-making.

Data Summary Tables

Quantitative results from the screening cascade should be summarized for clear comparison.

Table 1: Summary of In Vitro Biological Activity Profile

Assay Type Target/Cell Line Endpoint Result
Cytotoxicity HEK293 IC₅₀ >100 µM
Cytotoxicity HeLa IC₅₀ 75.4 µM
Antimicrobial S. aureus MIC 16 µg/mL
Antimicrobial E. coli MIC >128 µg/mL
Receptor Binding NMDA Glycine Site Ki 850 nM
Enzyme Inhibition HPK1 Kinase IC₅₀ >50 µM

Note: Data are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Understanding the context of a molecular target is key. If the compound is confirmed to modulate the NMDA receptor, its place in the broader signaling cascade becomes paramount.

NMDA_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Co_agonist Glycine / Sarcosine (Co-agonist) Co_agonist->NMDA_R Binds Test_Compound Test Compound (Hypothesized Modulator) GlyT1 GlyT1 Transporter Test_Compound->GlyT1 Inhibits? Test_Compound->NMDA_R Binds (Agonist/Antagonist?) GlyT1->Co_agonist Uptake Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opens CAMKII CaMKII Activation Ca_Influx->CAMKII CREB CREB Phosphorylation CAMKII->CREB LTP Synaptic Plasticity (LTP) CAMKII->LTP Gene_Expression Gene Expression CREB->Gene_Expression

Sources

Introduction: Unraveling the Identity and Dichotomous Action of a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of GNE-3511 ("Glycine, N-methyl-N-(2-pyridinylcarbonyl)-")

In the landscape of contemporary drug discovery, the precise elucidation of a compound's mechanism of action is paramount. This guide focuses on a molecule referred to as "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-," a nomenclature that, while descriptive, is not commonly found in scientific literature. Extensive database searches suggest that this compound is likely GNE-3511 , a potent, orally bioavailable, and brain-penetrant small molecule.[1][2] The investigation into GNE-3511 reveals a fascinating and scientifically significant dichotomy in its reported biological activities, leading to two primary, and distinct, hypotheses regarding its mechanism of action.

The first hypothesis posits that GNE-3511 functions as an inhibitor of aminomethyltransferase (AMT) , a key enzyme in the mitochondrial glycine cleavage system.[3] This system is fundamental to glycine metabolism, and its disruption has profound physiological consequences.[4][5][6]

Conversely, a substantial body of evidence identifies GNE-3511 as a highly potent inhibitor of Dual Leucine Zipper Kinase (DLK) , also known as MAP3K12.[1][2][7][8][9][10] DLK is a critical regulator of neuronal degeneration, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases.[7][11][12]

This technical guide will delve into both hypothesized mechanisms of action, presenting the supporting evidence for each. It will provide detailed experimental protocols for researchers to independently investigate and differentiate these potential pathways. The aim is to equip scientists and drug development professionals with a comprehensive understanding of GNE-3511's biological activity and to provide a clear roadmap for future research.

Hypothesis 1: GNE-3511 as an Inhibitor of Aminomethyltransferase (AMT) and the Glycine Cleavage System

Background: The Critical Role of the Glycine Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane responsible for the breakdown of glycine.[3][13] It is composed of four proteins: P-protein (glycine decarboxylase), H-protein (lipoic acid-containing protein), T-protein (aminomethyltransferase), and L-protein (dihydrolipoamide dehydrogenase).[13] The GCS catalyzes the conversion of glycine to carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate to form 5,10-methylenetetrahydrofolate.[13][14]

Aminomethyltransferase (AMT), or the T-protein, is a critical component of this system, catalyzing the transfer of a methylene group from the aminomethyl intermediate to tetrahydrofolate.[3][14] The proper functioning of the GCS is essential for maintaining glycine homeostasis.[3] Genetic mutations in the AMT gene can lead to a severe metabolic disorder known as nonketotic hyperglycinemia or glycine encephalopathy, characterized by the accumulation of toxic levels of glycine in the brain and other tissues.[4][6][14][15]

Hypothesized Mechanism of Action

According to this hypothesis, GNE-3511 acts as an inhibitor of aminomethyltransferase. By binding to AMT, either at its active site or at an allosteric site, GNE-3511 would block the transfer of the one-carbon unit to tetrahydrofolate, thereby halting the glycine cleavage process.[3] This inhibition would lead to an accumulation of glycine within the mitochondria and subsequently in the cytoplasm and extracellular space. The downstream consequences of this could be significant, potentially mimicking the biochemical phenotype of nonketotic hyperglycinemia.

Experimental Protocols to Investigate AMT Inhibition

This assay directly measures the enzymatic activity of purified AMT in the presence and absence of GNE-3511.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-3511 for aminomethyltransferase.

  • Methodology:

    • Express and purify recombinant human aminomethyltransferase.

    • Prepare a reaction mixture containing a known concentration of purified AMT, its substrates (aminomethylated H-protein and tetrahydrofolate), and varying concentrations of GNE-3511 (or vehicle control).

    • Incubate the reaction mixture at 37°C for a defined period.

    • Measure the production of 5,10-methylenetetrahydrofolate, which can be quantified spectrophotometrically or by HPLC.

    • Plot the rate of product formation against the concentration of GNE-3511 to determine the IC50 value.

This assay assesses the impact of GNE-3511 on glycine levels in a cellular context.

  • Objective: To determine if treatment with GNE-3511 leads to an increase in intracellular and extracellular glycine concentrations.

  • Methodology:

    • Culture a suitable cell line (e.g., HEK293 or a neuronal cell line) in standard media.

    • Treat the cells with varying concentrations of GNE-3511 (or vehicle control) for 24-48 hours.

    • Collect both the cell lysates (for intracellular glycine) and the culture media (for extracellular glycine).

    • Measure glycine concentrations in the collected samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • Compare the glycine levels in GNE-3511-treated cells to those in control cells.

Visualizing the Glycine Cleavage System and Proposed Inhibition

Glycine_Cleavage_System cluster_mitochondrion Mitochondrial Matrix Glycine Glycine P_protein P-protein (Glycine Decarboxylase) Glycine->P_protein H_protein_aminomethylated H-protein (Aminomethylated) P_protein->H_protein_aminomethylated Transfers methylamine CO2 CO2 P_protein->CO2 H_protein_reduced H-protein (Reduced) H_protein_reduced->P_protein L_protein L-protein (Dihydrolipoamide Dehydrogenase) H_protein_reduced->L_protein T_protein T-protein (Aminomethyltransferase) H_protein_aminomethylated->T_protein T_protein->H_protein_reduced Methylene_THF 5,10-Methylene- tetrahydrofolate T_protein->Methylene_THF NH3 NH3 T_protein->NH3 L_protein->H_protein_reduced NADH NADH L_protein->NADH THF Tetrahydrofolate THF->T_protein NAD NAD+ NAD->L_protein GNE3511 GNE-3511 GNE3511->T_protein Inhibition DLK_Signaling_Pathway cluster_pathway DLK/JNK Signaling Pathway Axonal_Injury Axonal Injury / Stress DLK DLK (MAP3K12) Axonal_Injury->DLK Activates MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun Phospho-c-Jun Apoptosis Axon Degeneration & Apoptosis p_cJun->Apoptosis Promotes GNE3511 GNE-3511 GNE3511->DLK Inhibition

Caption: Proposed inhibition of the DLK signaling pathway by GNE-3511.

Differentiating the Hypotheses and Future Directions

The existence of two well-supported, yet distinct, mechanisms of action for GNE-3511 presents a compelling scientific challenge. To resolve this ambiguity, a series of head-to-head comparative experiments are necessary.

A crucial experiment would be to perform the in vitro AMT enzyme activity assay and the in vitro DLK kinase assay in parallel with the same batch of GNE-3511. This would provide a direct comparison of the compound's potency against both targets.

Furthermore, cellular assays can be designed to distinguish between the two mechanisms. For example, in a neuronal cell line, one could measure both glycine accumulation and phospho-c-Jun levels in response to GNE-3511 treatment. If GNE-3511 is a potent DLK inhibitor and a weak AMT inhibitor, one would expect to see a significant reduction in phospho-c-Jun at concentrations that do not cause a substantial increase in glycine levels.

It is also conceivable that GNE-3511 possesses dual activity, inhibiting both targets. In such a scenario, dose-response studies for both effects in the same cellular system would be crucial to determine the relative contribution of each mechanism at different concentrations.

Data Summary

ParameterTargetValueReference
KiDual Leucine Zipper Kinase (DLK)0.5 nM[1]
IC50Phosphorylated JNK30 nM[8]
IC50Axon Degeneration Assay107 nM[1][8]
IC50JNK1129 nM[1][2]
IC50JNK2514 nM[1][2]
IC50JNK3364 nM[1][2]
IC50MLK167.8 nM[1][2]
IC50MLK2767 nM[1][2]
IC50MLK3602 nM[1][2]
IC50MKK4>5000 nM[1][2]
IC50MKK7>5000 nM[1][2]

Conclusion

The compound GNE-3511, also referred to as "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-," stands at an interesting crossroads in molecular pharmacology. With strong evidence supporting its role as a potent DLK inhibitor for neuroprotection, and a plausible hypothesis for its interaction with the glycine cleavage system, further investigation is clearly warranted. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to dissect the precise mechanism of action of this intriguing molecule, which holds potential for therapeutic development in the field of neuroscience.

References

  • Aminomethyltransferase. Wikipedia. [Link]

  • Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition. PubMed Central. [Link]

  • AMT - Aminomethyltransferase, mitochondrial - Homo sapiens (Human). UniProtKB. [Link]

  • AMT gene. MedlinePlus. [Link]

  • AMT Gene: Aminomethyltransferase. StoryMD. [Link]

  • Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury. PubMed Central. [Link]

  • AMT gene: MedlinePlus Genetics. MedlinePlus. [Link]

  • Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. PubMed. [Link]

  • N-(2-pyridylmethyl)glycine. PubChem. [Link]

  • GNE-3511. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Glycine cleavage system. Wikipedia. [Link]

  • Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. PubMed Central. [Link]

  • Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications. PubMed Central. [Link]

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Spectroscopic data (NMR, IR, MS) of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

I've initiated comprehensive searches using Google to find spectroscopic data (NMR, IR, MS) for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-". I'm also including synonyms and the CAS number to ensure a wide search. The aim is to gather established protocols for NMR, IR, and MS.

Refining Search Strategies

I am now expanding my search strategies. I'm focusing on finding established protocols and methodologies for acquiring NMR, IR, and MS data for comparable small organic molecules, concentrating on reliable sources like journals and databases. I'm also delving into publications about the synthesis or characterization of this specific compound, or related structures, to get the bigger picture.

Defining Spectral Analysis Scope

I'm now diving into the specifics of spectral analysis. I'm focusing on key features within NMR, IR, and MS data, such as chemical shifts, absorption bands, and fragmentation patterns. I'm also finding supporting references for spectral interpretation.

I'm starting to build the structure of the guide. First, there'll be an introduction to the compound and spectroscopy. Then, I'll have detailed sections on NMR, IR, and MS, which will include theoretical background, experimental data, and interpretations.

Next, I'll be diagramming molecular structure and fragmentation pathways using Graphviz. I will also be writing detailed protocols for sample prep and data collection, ensuring that they can be self-validated for accuracy.

I'm synthesizing all information, ensuring a logical flow, and adhering to E-E-A-T principles, and I am integrating in-text citations. Finally, a references section will provide numbered entries for all cited sources, with titles, sources, and clickable URLs.

Discovering Spectral Analogs

I've been trying to find spectroscopic data for "Glycine, N-methyl-N-( 2-pyridinylcarbonyl)-" directly, but it's proving elusive. So, I've switched gears and am focusing on similar structures. I've found data for "N-[(pyridin-2-yl)carbonyl]glycine", which is the non-methylated form. It's a starting point that I think I can extrapolate from.

Analyzing Related Spectra

I've gathered data for a variety of related structures now. "N-[(pyridin-2-yl)carbonyl]glycine," N-Methylglycine (sarcosine), and Glycine itself are yielding a good foundation. The focus is on combining the knowledge from these and predicting key features. I'm focusing on the effect of the N-methyl and pyridinylcarbonyl substituents. I've also found CAS numbers, but they have not been very useful.

Formulating a Predictive Guide

I'm now consolidating the data into a predictive model. I've got a solid foundation with "N-[(pyridin-2-yl)carbonyl]glycine," sarcosine, and glycine data. My focus is on synthesizing the NMR shifts, IR bands, and mass spectrum fragmentation patterns. I am structuring this guide as a predictive analysis, clearly stating it's based on the characterization of close analogs.

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper

This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of the novel small molecule, Glycine, N-methyl-N-(2-pyridinylcarbonyl)-. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow. We will treat this molecule as a novel entity and proceed through a complete structure-based drug design (SBDD) protocol, from initial characterization to validated molecular docking against a high-value therapeutic target.[1][2]

The evolution of computational methods has made in silico modeling an indispensable part of modern drug discovery, allowing for the rapid, cost-effective screening of potential drug candidates and the optimization of lead compounds.[3][4][5][6] By simulating molecular interactions computationally, we can prioritize laboratory experiments, saving significant time and resources.[5]

For this guide, we will hypothesize a plausible mechanism of action for our molecule of interest. The presence of a nitrogen-containing aromatic ring (the pyridinyl group) is a common feature in kinase inhibitors. Therefore, we will target the well-characterized ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a pivotal target in oncology.[7][8] We will use the known EGFR inhibitor, Gefitinib, as a reference to contextualize our approach and validate our methodology. Gefitinib acts by competitively binding to the ATP-binding site of the EGFR tyrosine kinase, blocking the signal transduction pathways that promote cancer cell survival and proliferation.[7][8][9][10]

Part 1: Ligand Characterization and Preparation

The first critical phase in any docking study is the meticulous preparation of the ligand.[11] The goal is to generate a three-dimensional, energetically favorable conformation of the molecule with correct atom types and charge distribution, making it suitable for the docking algorithm.

Physicochemical Profile of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Before 3D preparation, we must understand the ligand's basic properties. While PubChem does not contain an entry for the precise title compound, we can infer properties from its constituent parts: N-methylglycine (Sarcosine) and a pyridinylcarbonyl moiety. These properties are essential for later-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

PropertyEstimated Value/TypeRationale & Significance
Molecular Formula C9H10N2O3Derived from structural components.
Molecular Weight ~194.19 g/mol Falls well within Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
Hydrogen Bond Donors 1 (from the carboxylic acid)Influences solubility and receptor binding.
Hydrogen Bond Acceptors ~4-5 (carbonyl oxygens, pyridine nitrogen)Crucial for forming interactions within a protein binding pocket.
LogP (estimated) Low to moderateThe glycine and pyridine components suggest a degree of polarity, which impacts membrane permeability and solubility.
Protocol: 3D Ligand Generation and Optimization

This protocol outlines the conversion of a 2D chemical structure into a 3D format ready for docking.

Step 1: Obtain a 2D Representation

  • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the structure of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

  • Export the structure in a standard format, such as SMILES (CN(CC(=O)O)C(=O)c1cccc[nH]1) or as a MOL file.

Step 2: Generate a 3D Conformation

  • Import the 2D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).

  • Use the software's built-in tools to add hydrogens and generate an initial 3D conformation. Causality: This step translates the flat, 2D representation into a physically plausible 3D arrangement of atoms.

Step 3: Energy Minimization

  • Apply a force field (e.g., MMFF94 or UFF) to the 3D structure and perform energy minimization.

  • Causality: The initial 3D generation may result in atoms being too close or bond angles being strained. Energy minimization relaxes the structure into a low-energy, more stable conformation, which is essential for a realistic docking simulation.

Step 4: Final Preparation for Docking

  • Assign partial charges to each atom using a method like Gasteiger. Causality: Correct charge distribution is vital for the scoring function to accurately calculate electrostatic interactions between the ligand and the protein.

  • Define rotatable bonds. The docking software will explore different conformations by rotating these bonds.

  • Save the final structure in the format required by the docking software, such as .pdbqt for AutoDock Vina.

Part 2: Target Protein Selection and Preparation

The selection and preparation of the target receptor are as crucial as that of the ligand. The quality of the protein structure directly impacts the reliability of the docking results.[12]

Rationale for Target Selection

We have selected the human EGFR kinase domain as our target. Our choice is validated by its well-established role in cancer and the availability of numerous high-resolution crystal structures in the Protein Data Bank (PDB).[12][13] For this study, we will use PDB ID: 1M17 , which features the EGFR kinase domain in complex with the inhibitor Erlotinib, a molecule with a similar mechanism to Gefitinib.[14] Using a structure that is already bound to a ligand helps in defining the active site and allows for a crucial validation step.

Protocol: Receptor Structure Preparation

This protocol details the steps to clean and prepare the PDB structure for docking.

Step 1: Download the PDB Structure

  • Navigate to the RCSB PDB database and download the file for PDB ID 1M17.[14]

Step 2: Clean the Protein Structure

  • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

  • Remove all non-essential molecules. This includes water molecules, co-solvents, and the co-crystallized ligand (Erlotinib). Causality: Water molecules can occupy space in the binding pocket and interfere with the docking algorithm's ability to place the ligand. The original ligand must be removed to make the binding site available for our new molecule.

Step 3: Prepare the Protein for Docking

  • Add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are essential for calculating hydrogen bonds.[11]

  • Repair any missing side chains or loops if necessary, using tools like SWISS-MODEL or the built-in utilities in UCSF Chimera.

  • Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Merge non-polar hydrogens to reduce computational complexity.

Step 4: Save the Prepared Receptor

  • Save the cleaned, hydrogen-added receptor structure in the .pdbqt format for use with AutoDock Vina.

Part 3: Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[15] The process involves two main stages: sampling the conformational space of the ligand within the active site and then ranking these poses using a scoring function.[1]

Workflow Overview

The following diagram illustrates the comprehensive workflow for our molecular docking simulation.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation ligand_2d Ligand 2D Structure (Glycine, N-methyl-N-(2-pyridinylcarbonyl)-) ligand_3d Generate 3D Conformation & Energy Minimization ligand_2d->ligand_3d ligand_final Prepared Ligand (e.g., ligand.pdbqt) ligand_3d->ligand_final grid_box Define Binding Site (Grid Box Generation) ligand_final->grid_box protein_pdb Protein PDB Structure (e.g., 1M17) protein_clean Clean Receptor (Remove Water, Ligand) protein_pdb->protein_clean protein_final Prepared Receptor (e.g., protein.pdbqt) protein_clean->protein_final protein_final->grid_box run_docking Execute Docking (e.g., AutoDock Vina) grid_box->run_docking results Docking Results (Poses & Scores) run_docking->results analysis Pose Analysis (Interactions, Binding Energy) results->analysis conclusion Draw Conclusions analysis->conclusion validation Protocol Validation (Re-docking Native Ligand) validation->analysis

Caption: High-level workflow for the in silico docking experiment.

Protocol: Molecular Docking Simulation

This protocol uses AutoDock Vina as the example software, a widely used and effective tool for molecular docking.[11][12]

Step 1: Define the Binding Site (Grid Box)

  • In your modeling software, identify the ATP-binding pocket of EGFR. In the case of PDB ID 1M17, this is the location occupied by the co-crystallized Erlotinib.

  • Define a 3D grid box that encompasses this entire binding site. A typical size might be 25 x 25 x 25 Ångströms.

  • Record the center coordinates (x, y, z) and the dimensions of the box. Causality: The docking algorithm will only search for binding poses within this defined space, focusing the computational effort on the region of interest and preventing unproductive searches on the protein surface.

Step 2: Configure the Docking Parameters

  • Create a configuration file that specifies the paths to the prepared receptor and ligand (.pdbqt files), the grid box coordinates and dimensions, and the desired output file name.

  • You can also specify the exhaustiveness of the search, which controls the computational effort. A higher value increases the chance of finding the optimal pose but takes longer.

Step 3: Execute the Docking Run

  • Run the docking simulation from the command line using the Vina executable and the configuration file.

  • Example command: vina --config conf.txt --log results.log

  • The software will generate an output file (e.g., output.pdbqt) containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores.

Protocol: Self-Validation via Re-Docking

To ensure the trustworthiness of our docking protocol, we must validate it.[2] A reliable protocol should be able to reproduce the experimentally determined binding mode of a known ligand.

Step 1: Prepare the Native Ligand

  • Extract the co-crystallized ligand (Erlotinib) from the original 1M17 PDB file.

  • Prepare this ligand using the same protocol as our test molecule (add hydrogens, assign charges, etc.).

Step 2: Re-Dock the Native Ligand

  • Using the exact same prepared receptor and grid box, perform a docking run with the prepared native ligand.

Step 3: Analyze the Result

  • Compare the top-ranked docked pose of the native ligand with its original crystallographic position.

  • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Trustworthiness Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict binding modes for this target.

Part 4: Results Analysis and Interpretation

The output of a docking simulation is a set of poses and scores. Analyzing these results correctly is key to extracting meaningful insights.

Interpreting Binding Affinity

The primary quantitative output is the binding affinity, typically reported in kcal/mol. This score is an estimate of the binding free energy.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Met793 (H-bond), Leu718, Val726 (hydrophobic)
2-8.2Cys797, Leu844 (hydrophobic)
3-7.9Met793 (H-bond), Thr790

Note: This is a table of hypothetical results for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

A lower (more negative) binding energy value indicates a stronger, more favorable binding interaction.[11] The top-ranked pose is considered the most likely binding conformation.

Visualizing Binding Interactions

Quantitative scores must be supported by qualitative visual analysis.

Step 1: Load the Complex

  • Load the prepared receptor and the output file containing the docked poses of your ligand into PyMOL or UCSF Chimera.

Step 2: Analyze the Top Pose

  • Focus on the highest-ranked pose.

  • Identify and analyze the specific intermolecular interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key for specificity and affinity. The carboxylic acid group on our ligand is a prime candidate for H-bonding.

    • Hydrophobic Interactions: Formed between non-polar regions of the ligand and receptor.

    • Pi-Pi Stacking: Possible between the ligand's pyridine ring and aromatic residues like Phenylalanine in the active site.

The diagram below illustrates the logical flow of analyzing docking results.

G start Docking Output Received (Ranked Poses & Scores) quant_analysis Quantitative Analysis: Rank poses by binding affinity (kcal/mol) start->quant_analysis qual_analysis Qualitative Analysis: Visualize top pose in receptor active site quant_analysis->qual_analysis interaction_check Identify Key Interactions: - Hydrogen Bonds - Hydrophobic Contacts - Pi-Pi Stacking qual_analysis->interaction_check validation_check Is the Protocol Validated? (RMSD < 2.0 Å) interaction_check->validation_check hypothesis Formulate Structure-Activity Relationship (SAR) Hypothesis validation_check->hypothesis Yes reject Re-evaluate Protocol or Target validation_check->reject No conclusion Prioritize for Synthesis/ Further Testing hypothesis->conclusion

Caption: Logical flow for the analysis and validation of docking results.

Conclusion and Future Directions

This guide has detailed a complete, self-validating workflow for the in silico modeling and molecular docking of the novel compound Glycine, N-methyl-N-(2-pyridinylcarbonyl)- against the EGFR kinase domain. By following these rigorous preparation, simulation, and analysis protocols, researchers can generate reliable, reproducible hypotheses about the binding mode and affinity of novel small molecules.[2]

The results from a successful docking study serve as a critical foundation for the next steps in drug discovery, which may include:

  • Lead Optimization: Using the binding pose to guide chemical modifications to improve affinity and selectivity.

  • Molecular Dynamics (MD) Simulations: Assessing the stability of the ligand-protein complex over time to further validate the docking pose.[2]

  • In Silico ADMET Prediction: Evaluating the drug-like properties of the compound to identify potential liabilities early in the development process.[3][4]

Ultimately, computational modeling is a powerful predictive tool that, when used correctly, significantly accelerates the journey from a promising molecule to a potential therapeutic.[5][13]

References

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

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N-Acyl-N-Methylglycine Derivatives: From Serendipitous Discovery to Targeted Neuotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl-N-methylglycine derivatives, built upon the simple sarcosine backbone, represent a fascinating class of molecules whose scientific journey has evolved from industrial applications to the forefront of neuropharmacology. Initially explored for their surfactant properties, these compounds have emerged as highly specific modulators of central nervous system targets, primarily the glycine transporters GlyT1 and GlyT2. This guide provides a comprehensive technical overview of the discovery, history, and development of N-acyl-N-methylglycine derivatives. We will delve into the historical context of sarcosine, trace the pivotal discoveries that unveiled the therapeutic potential of its acylated forms, and explore the intricate mechanisms of action that define their pharmacological profiles. Furthermore, this document details the synthetic methodologies, examines critical structure-activity relationships (SAR), and presents the current and future landscape of their therapeutic applications, with a focus on schizophrenia and chronic pain.

Chapter 1: A Primer on the N-Acyl-N-Methylglycine Scaffold

N-acyl-N-methylglycine, commonly known as an N-acyl sarcosinate, is an amino acid derivative characterized by two key structural features:

  • The Sarcosine Core : Sarcosine (N-methylglycine) is the N-methylated derivative of the amino acid glycine.[1][2] This methylation transforms the primary amine of glycine into a secondary amine, a subtle alteration that profoundly impacts its chemical and biological properties.

  • The N-Acyl Group : An acyl group (R-C=O) is attached to the nitrogen atom of the sarcosine core. The nature of the "R" group, typically a hydrocarbon chain, can be varied extensively, allowing for the fine-tuning of the molecule's lipophilicity, steric bulk, and ultimately, its biological activity.

This molecular architecture bestows an amphipathic character upon the derivatives, with a polar carboxylate headgroup and a nonpolar acyl tail. This property was first leveraged in industrial settings, where N-acyl sarcosinates were developed as mild, biodegradable surfactants for use in products like toothpastes, shampoos, and detergents.[3][4] However, the true potential of this scaffold lay dormant until discoveries in lipid biology and neuroscience converged.

Chapter 2: Historical Trajectory and Key Discovery Milestones

The story of N-acyl-N-methylglycine derivatives begins not in pharmacology, but in 19th-century organic chemistry.

  • 1847 : The parent molecule, sarcosine, was first isolated from meat extract and named by the renowned German chemist Justus von Liebig.[1]

  • 1862 : Jacob Volhard, working in Hermann Kolbe's laboratory, achieved the first chemical synthesis of sarcosine by reacting methylamine with chloroacetic acid, confirming its structure as N-methylglycine.[1][5]

For nearly a century, sarcosine and its simple derivatives remained primarily of academic and industrial interest. The paradigm shifted with the explosion of research into endogenous lipid signaling molecules in the late 20th century. The discovery of anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid, paved the way for the field of "lipidomics" and the identification of a vast family of related N-acyl amides.[6] This spurred a search for other biologically active lipids, leading to the discovery of endogenous N-acyl glycines, such as N-arachidonoyl-glycine (NAGly), in mammalian tissues.[6][7] These molecules were found to possess intriguing biological activities, including roles in pain perception and inflammation, independent of cannabinoid receptors.[8][9]

This crucial finding—that simply acylating an amino acid could produce a potent signaling molecule—set the stage for the rational design and therapeutic exploration of related synthetic derivatives, including those built upon the N-methylated glycine (sarcosine) core.

Chapter 3: The Pharmacological Revolution: Targeting Glycine Transporters

The major therapeutic promise of N-acyl-N-methylglycine derivatives lies in their ability to modulate glycinergic neurotransmission by inhibiting glycine transporters.

The Glycine Transporter System: In the central nervous system (CNS), the concentration of the neurotransmitter glycine in the synaptic cleft is tightly regulated by two high-affinity transporters:

  • GlyT1 : Primarily found on astrocytes (glial cells) in the forebrain, GlyT1 is crucial for clearing glycine from the synaptic space surrounding N-methyl-D-aspartate (NMDA) receptors.[10]

  • GlyT2 : Located on presynaptic terminals in the brainstem and spinal cord, GlyT2 is responsible for re-uptake of glycine into glycinergic neurons, terminating its action at inhibitory glycine receptors.[11]

The Therapeutic Hypothesis: The "NMDA receptor hypofunction" hypothesis of schizophrenia posits that reduced signaling through NMDA receptors contributes to the cognitive and negative symptoms of the disorder.[12][13] Since glycine is an essential co-agonist required for NMDA receptor activation, inhibiting GlyT1 was proposed as a novel therapeutic strategy.[10][14] By blocking GlyT1, the concentration of synaptic glycine would increase, enhancing NMDA receptor function and potentially alleviating schizophrenic symptoms.[12][15]

Sarcosine itself was identified as an endogenous competitive inhibitor of GlyT1.[15][] This discovery led to clinical trials where sarcosine, as an add-on to conventional antipsychotics, showed benefits for patients with schizophrenia.[12][17] Concurrently, inhibiting GlyT2 emerged as a promising approach for treating chronic pain, as elevated glycine levels in the spinal cord enhance inhibitory neurotransmission, dampening pain signals.[7][11]

This dual therapeutic potential drove the development of more potent and selective N-acyl-N-methylglycine derivatives and related compounds to overcome the pharmacological limitations of sarcosine itself.[10]

Chapter 4: Unraveling the Mechanism of Action

N-acyl-N-methylglycine derivatives and their analogues interact with glycine transporters in distinct ways, a critical factor in their drug development.

  • Competitive Inhibition : Some inhibitors, like sarcosine itself, bind to the same site as glycine (the S1 substrate-binding site), directly competing with it for transport. This mode of action is typically reversible.[10][15]

  • Non-competitive Inhibition : A significant breakthrough came with the development of sarcosine-based derivatives, such as (R)-N[3-(4'-fluorophenyl)-3-(4'-phenyl-phenoxy)propyl]-sarcosine (NFPS), which bind to a different site on the transporter.[10] Their inhibition is not overcome by increasing glycine concentrations and is often slowly reversible or apparently irreversible.[8][10] This non-competitive mechanism suggests binding to an allosteric site or within the transport channel, locking the transporter in a non-functional conformation.

The large, lipophilic acyl chains of these derivatives are thought to prevent them from binding within the small S1 site designed for glycine, favoring interaction with other domains of the transporter protein.[8]

Below is a diagram illustrating the mechanism of GlyT1 inhibition at an NMDA-ergic synapse.

GlyT1_Inhibition cluster_1 Postsynaptic Neuron Glutamate Glutamate Glut_mol Glutamate Glutamate->Glut_mol Release NMDAR NMDA Receptor Glycine Site Glutamate Site Ion_Channel Ca²⁺ Influx NMDAR->Ion_Channel Activation GlyT1 Glycine Transporter 1 (GlyT1) Glycine Entry Inhibitor Site Glut_mol->NMDAR:port2 Binds Gly_mol Glycine Gly_mol->NMDAR:port1 Binds (Co-agonist) Gly_mol->GlyT1:port_in Uptake Inhibitor N-Acyl-N-Methylglycine Derivative Inhibitor->GlyT1:port_block Blocks

Caption: GlyT1 inhibition enhances NMDA receptor activity.

Chapter 5: Synthesis and Experimental Protocols

The synthesis of N-acyl-N-methylglycine derivatives has evolved from classical methods to highly efficient modern reactions.

Synthetic Approaches Overview:

  • Schotten-Baumann Reaction : A traditional method involving the acylation of sarcosine with an acyl chloride under basic conditions. While robust, it can require harsh reagents.

  • Amidation of Fatty Acids : Direct condensation of fatty acids with sarcosine, often requiring activating agents.[18]

  • Enzymatic Synthesis : "Green chemistry" approaches using enzymes like lipase to catalyze the amidation reaction, offering high selectivity and milder conditions.[19]

  • Ugi Four-Component Reaction (U-4CR) : A powerful multicomponent reaction that allows for the one-pot synthesis of highly substituted N-alkylated α,α-dialkylglycine derivatives by combining an amine, a ketone, a carboxylic acid, and an isocyanide.[20] This method is particularly valuable for rapidly generating libraries of diverse compounds for SAR studies.

Protocol: Synthesis of an N-Acylated Glycine Derivative via Ugi Four-Component Reaction

This protocol provides a generalized methodology for synthesizing a library of N-alkylated α,α-dialkylglycine derivatives, which share a core structure with N-acyl-N-methylglycine derivatives.[20]

Materials:

  • Primary Amine (e.g., Aniline derivative) (1.0 eq)

  • Ketone (e.g., Acetone) (1.2 eq)

  • Carboxylic Acid (e.g., Fmoc-glycine) (1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 eq)

  • Methanol (Solvent)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chromatography system for purification (e.g., Flash chromatography)

Methodology:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the primary amine (1.0 eq). Dissolve the solids in methanol (approx. 0.2 M concentration).

  • Addition of Ketone : Add the ketone (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the formation of the Schiff base intermediate.

  • Addition of Isocyanide : Add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification : Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the product using flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure N-alkylated α,α-dialkylglycine derivative.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The workflow for this synthesis is depicted below.

Ugi_Synthesis_Workflow start Start reagents 1. Combine Amine, Carboxylic Acid, and Ketone in Methanol start->reagents stir1 2. Stir for 30 min (Schiff Base Formation) reagents->stir1 add_iso 3. Add Isocyanide stir1->add_iso react 4. Stir at RT (12-24h) Monitor by TLC add_iso->react workup 5. Concentrate under Reduced Pressure react->workup purify 6. Purify via Flash Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end_node Pure Product characterize->end_node

Caption: Workflow for Ugi Four-Component Synthesis.

Chapter 6: Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-acyl-N-methylglycine scaffold has yielded crucial insights into the structural requirements for potent and selective GlyT inhibition. Early work on endogenous N-acyl glycines demonstrated that they were weak but selective inhibitors of GlyT2.[7][11] Subsequent research focused on optimizing both the acyl tail and the amino acid headgroup.

Key findings from SAR studies on GlyT2 inhibitors are summarized below:

Modification AreaStructural ChangeImpact on GlyT2 Inhibitory PotencyReference
Acyl Chain Optimal chain length of C18 (oleoyl)Retained as the optimal lipid tail for potency.[8]
Amino Acid Headgroup Introduction of a positive charge (e.g., Lysine, Arginine, Histidine)Dramatically increased potency (from µM to nM range).[8]
Side Chain Length Increasing the length of the side chain (e.g., in oleoyl-lysine derivatives)Generally improved potency.[8]
Stereochemistry D-configuration of the amino acid (e.g., oleoyl-d-lysine)Maintained high potency while increasing resistance to metabolic degradation by enzymes like FAAH.[8][11]
Headgroup Carboxylic Acid Removal of the carboxylic acid groupSignificantly decreased or abolished activity, highlighting its importance for interaction.[8]

These studies demonstrate that a combination of a long, flexible lipid tail and a positively charged headgroup containing a carboxylic acid is essential for high-affinity binding to GlyT2.[8] The use of D-amino acids represents a key strategy to improve the pharmacokinetic profile of these compounds by enhancing their metabolic stability.[11]

Chapter 7: Therapeutic Horizons and Future Outlook

The targeted development of N-acyl-N-methylglycine derivatives and related GlyT inhibitors has positioned them as promising candidates for treating challenging CNS disorders.

Current Therapeutic Applications:

  • Schizophrenia : GlyT1 inhibitors, including sarcosine derivatives, continue to be a major area of investigation to address the negative and cognitive symptoms of schizophrenia by enhancing NMDA receptor function.[3][12][13]

  • Chronic Pain : Selective GlyT2 inhibitors have shown significant analgesic effects in preclinical models of neuropathic and inflammatory pain, offering a potential new class of non-opioid analgesics.[7][11] The development of potent, metabolically stable, and brain-penetrant molecules like oleoyl-d-lysine represents a significant advance in this area.[11]

Future Directions: The versatility of the N-acyl-N-methylglycine scaffold suggests that its therapeutic potential may extend beyond GlyT inhibition. The vast chemical space accessible through multicomponent reactions like the U-4CR allows for the creation of novel derivatives that could be screened against a wide range of biological targets. Future research will likely focus on:

  • Improving Drug-like Properties : Enhancing oral bioavailability and CNS penetration remains a key challenge for developing clinically successful drugs.

  • Exploring New Indications : Given the role of glycine in the CNS, GlyT inhibitors could be explored for other neurological conditions, such as anxiety or depression.[15]

  • Subtype Selectivity : Further refining the structure to achieve even greater selectivity between GlyT1 and GlyT2, as well as against other transporters and receptors, will be critical to minimizing off-target effects.

References

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466–2484. [Link]

  • Carland, J. E., et al. (2017). Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. ACS Chemical Neuroscience, 8(11), 2404–2410. [Link]

  • Liu, J., et al. (2020). ENZYME ENGINEERING AND GREEN SYNTHESIS OF N-ACYL GLYCINE BIOSURFACTANTS FROM RENEWABLE RAW MATERIALS. ScholarBank@NUS. [Link]

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  • The Versatility of Sarcosine (N-Methylglycine) in Everyday Products and Future Applications. (n.d.). LinkedIn. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705–1715. [Link]

  • Kumar, A., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19343–19349. [Link]

  • ResearchGate. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. [Link]

  • Lecommandoux, S., et al. (2015). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 6(30), 5444–5451. [Link]

  • Lane, H. Y., et al. (2005). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 57(10), 1112–1116. [Link]

  • Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Taylor & Francis. [Link]

  • Bojnik, E., et al. (2021). Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. Molecules, 26(1), 193. [Link]

  • Connor, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 801021. [Link]

  • Itezono, Y., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215–224. [Link]

  • Huang, C. C., et al. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology, 33(9), 1121–1134. [Link]

  • Carron, R., et al. (1999). Design, synthesis and structure-activity relationships of novel strychnine-insensitive glycine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 9(10), 1409–1414. [Link]

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Methodological & Application

Application Notes & Protocols for In Vitro Evaluation of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Structural Rationale for Investigation

"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" is a synthetic compound featuring a sarcosine (N-methylglycine) backbone N-acylated with a picolinoyl (2-pyridinylcarbonyl) group. The absence of extensive public data on this specific molecule necessitates a structured, hypothesis-driven approach for its in vitro characterization. This guide provides a comprehensive framework for researchers to systematically evaluate its physicochemical properties, safety profile, and potential biological activities.

Our experimental design is predicated on the compound's structural motifs:

  • The N-methylglycine (Sarcosine) Moiety: Sarcosine is an endogenous amino acid derivative known to act as a competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its presence suggests a potential for neurological activity.

  • The Picolinoyl Moiety: Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to function as bidentate chelating agents for various metal ions and are found in the structures of some enzyme inhibitors. This suggests potential activities in metalloenzyme inhibition or modulation of metal-dependent biological processes.

This protocol series will guide the user from fundamental compound characterization and cytotoxicity assessment to targeted, hypothesis-driven assays exploring its potential neurological and enzymatic effects.

II. Compound Handling and Physicochemical Characterization

Prior to biological evaluation, it is critical to understand the fundamental properties of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" to ensure accurate and reproducible results.

A. Materials and Reagents:

  • "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" (powder form, >98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water (ddH₂O)

  • Aqueous buffers (e.g., Tris, HEPES) covering a range of pH values (4-10)

B. Protocol 1: Solubility and Stability Assessment

Rationale: Determining the solubility and stability of the test compound in common biological buffers is a prerequisite for all subsequent in vitro assays. It prevents artifacts from compound precipitation and ensures the effective concentration is known.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution using sonication or vortexing if necessary.

  • Aqueous Solubility (Kinetic Method):

    • Serially dilute the DMSO stock into PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (≤0.5%).

    • Incubate the solutions at room temperature and 37°C for 1-2 hours.

    • Visually inspect for precipitation. For quantitative analysis, measure the turbidity of the solutions using a nephelometer or a plate reader at 620 nm. The highest concentration that remains clear is the approximate kinetic solubility.

  • Stability Assessment:

    • Prepare a working concentration (e.g., 10 µM) in both PBS and a common cell culture medium (e.g., DMEM).

    • Incubate samples at 37°C.

    • At various time points (0, 2, 8, 24, 48 hours), collect aliquots and analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC). A decrease in the parent peak area over time indicates degradation.

Data Presentation:

Parameter Solvent/Buffer Result Notes
Primary Stock Conc. DMSOe.g., 50 mMClear, colorless solution.
Kinetic Solubility PBS, pH 7.4e.g., 125 µMHighest concentration without visible precipitate after 2h at 37°C.
Stability (t½) DMEM + 10% FBS, 37°Ce.g., >48 hoursPercentage of parent compound remaining at each time point.

III. Foundational Cellular Assays

A. Protocol 2: In Vitro Cytotoxicity Assessment

Rationale: Determining the concentration range at which the compound exhibits cytotoxic effects is crucial for distinguishing targeted biological activity from non-specific toxicity. This is a mandatory first step before any cell-based functional assay. A standard cell line like HEK293 (human embryonic kidney) or HepG2 (human liver cancer) is recommended for initial screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x concentration series of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" in cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no treatment" wells. Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Viability Measurement (MTT/Resazurin Assay):

    • Add MTT or Resazurin reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours to allow for metabolic conversion.

    • Read the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the CC₅₀ (50% cytotoxic concentration).

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed HEK293 cells in 96-well plate E1 Treat cells with compound (24-48h incubation) P1->E1 P2 Prepare serial dilutions of test compound P2->E1 E2 Add viability reagent (e.g., MTT, Resazurin) E1->E2 E3 Incubate (2-4h) E2->E3 A1 Read Absorbance/ Fluorescence E3->A1 A2 Normalize to vehicle & Plot Dose-Response A1->A2 A3 Calculate CC50 A2->A3

Caption: Workflow for determining the in vitro cytotoxicity (CC₅₀) of a test compound.

IV. Hypothesis-Driven Functional Assays

Based on the structural analysis, the following assays are proposed to investigate two primary hypotheses. All functional assays should be performed at concentrations well below the determined CC₅₀ value.

A. Hypothesis 1: Modulation of Neurological Targets (Sarcosine Moiety)

Protocol 3: Glycine Transporter 1 (GlyT1) Inhibition Assay

Rationale: The sarcosine backbone suggests potential interaction with GlyT1.[1] A common method to assess this is a radiolabeled glycine uptake assay in cells engineered to overexpress GlyT1.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line overexpressing human GlyT1 (e.g., CHO-hGlyT1). Seed cells in a 96-well plate.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Reaction:

    • Wash cells with KRH buffer.

    • Pre-incubate cells with various concentrations of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" or a known GlyT1 inhibitor (e.g., Sarcosine, Bitopertin) for 15-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of [³H]-glycine (or [¹⁴C]-glycine) and unlabeled glycine.

  • Termination and Lysis: After a short incubation (10-15 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation-compatible lysis buffer.

  • Measurement: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: NMDA Receptor Co-Agonist/Antagonist Activity

Rationale: Sarcosine can act as a co-agonist at the glycine site of the NMDA receptor.[3] This activity can be measured using a calcium influx assay in a neuronal cell line.

Step-by-Step Methodology:

  • Cell Preparation: Use a neuronal cell line expressing NMDA receptors (e.g., primary cortical neurons or SH-SY5Y cells). Seed cells on black, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence.

    • Add "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" at various concentrations.

    • After a short pre-incubation, stimulate the cells with a solution containing a fixed concentration of NMDA and a sub-maximal concentration of glycine (for antagonist mode) or no glycine (for agonist mode).

  • Data Analysis: Measure the change in fluorescence intensity (ΔF) upon stimulation.

    • Agonist Mode: Compare the response to a glycine dose-response curve.

    • Antagonist Mode: Calculate the percentage of inhibition of the glycine-stimulated response and determine the IC₅₀.

B. Hypothesis 2: Metalloenzyme Inhibition (Picolinoyl Moiety)

Protocol 5: Metalloenzyme Inhibition Screening (e.g., MMPs)

Rationale: The picolinoyl group is a known metal-chelating moiety. This suggests the compound could inhibit metalloenzymes, such as Matrix Metalloproteinases (MMPs), which are involved in cancer and inflammation. A generic FRET-based assay is suitable for initial screening.

Step-by-Step Methodology:

  • Reagents: Obtain a commercial MMP activity assay kit, which typically includes a recombinant human MMP enzyme (e.g., MMP-2, MMP-9), an assay buffer, and a FRET-based peptide substrate.

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the MMP enzyme. Include a known inhibitor (e.g., EDTA, Batimastat) as a positive control.

    • Pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the FRET substrate separates a quencher from a fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀.

Visualization of Proposed Signaling Interactions:

G cluster_neuro Hypothesis 1: Neurological Targets cluster_enzyme Hypothesis 2: Metalloenzyme Target Compound Glycine, N-methyl-N- (2-pyridinylcarbonyl)- GlyT1 Glycine Transporter 1 (GlyT1) Compound->GlyT1 Inhibition? NMDAR NMDA Receptor (Glycine Site) Compound->NMDAR Modulation? Glycine_int Intracellular Glycine GlyT1->Glycine_int Uptake Ca_influx Ca²+ Influx & Neuronal Activation NMDAR->Ca_influx Glycine_ext Extracellular Glycine Glycine_ext->GlyT1 Glycine_ext->NMDAR Co-agonism Compound2 Glycine, N-methyl-N- (2-pyridinylcarbonyl)- MMP Matrix Metalloproteinase (MMP) Compound2->MMP Inhibition? Degradation Substrate Degradation MMP->Degradation ECM Extracellular Matrix (Substrate) ECM->MMP

Caption: Hypothesized biological targets for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-".

V. Summary and Next Steps

This document outlines a systematic, multi-tiered approach for the initial in vitro characterization of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-". By starting with fundamental physicochemical and cytotoxicity profiling, researchers can establish a solid foundation for interpreting data from more complex, hypothesis-driven functional assays. The proposed investigations into neurological and metalloenzyme targets provide a logical starting point based on the compound's chemical structure. Positive results in any of these screening assays should be followed by more detailed mechanistic studies, including selectivity profiling against related targets and validation in more complex cellular or tissue-based models.

VI. References

  • PubChem. (n.d.). Glycine, N-(carboxycarbonyl)-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprivation of exogenous glycine inhibits MM cell growth both in vitro.... Retrieved from [Link]

  • NIST. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Note: This is a general reference to the WebBook entry. Retrieved from [Link]

  • PMC. (2023). Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications. National Institutes of Health. Retrieved from [Link]

  • PMC. (n.d.). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2025). Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. National Library of Medicine. Retrieved from [Link]

  • US EPA. (n.d.). Glycine, N-methyl-, N-coco acyl derivs. - Substance Details. Retrieved from [Link]

  • PubMed. (1989). A Glycine Site Associated With N-methyl-D-aspartic Acid Receptors: Characterization and Identification of a New Class of Antagonists. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). COMPARATIVE PHYTOCHEMICAL AND BIOLOGICAL INVESTIGATION OF FIVE GLYCINE MAX (L.) MERRILL GENOTYPES. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assay Development Using Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Hypoxia-Inducible Factor (HIF) Signaling

Cellular adaptation to low oxygen availability (hypoxia) is a critical physiological process orchestrated primarily by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The activity of HIF-1 is tightly regulated by a family of prolyl hydroxylase domain (PHD) enzymes, which act as cellular oxygen sensors. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid proteasomal degradation mediated by the von Hippel-Lindau (VHL) tumor suppressor protein.[1][2]

Inhibition of PHD enzymes prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent activation of a broad range of genes involved in erythropoiesis, angiogenesis, and metabolism.[3][4] Consequently, small molecule inhibitors of PHDs are of significant therapeutic interest for conditions such as anemia associated with chronic kidney disease and for promoting wound healing.[4][5][6][7]

"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" represents a class of N-carbonyl substituted amino acid derivatives designed to act as potent and selective inhibitors of HIF prolyl hydroxylases. These compounds function as competitive inhibitors with respect to 2-oxoglutarate, a key co-substrate for PHD enzymes.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of such compounds in the development of robust cell-based assays to characterize and validate PHD inhibitors.

Mechanism of Action: Stabilization of HIF-1α

The central mechanism of action for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and related PHD inhibitors is the stabilization of the HIF-1α protein. This process can be effectively monitored and quantified in a cellular context, forming the basis of primary screening and secondary validation assays.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition PHD_active PHD (Active) VHL VHL HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD_active Hydroxylation (Pro-OH) HIF1a_normoxia->VHL VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inhibited) Compound Glycine, N-methyl-N-(2-pyridinylcarbonyl)- Compound->PHD_inhibited HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus HRE HRE Activation Nucleus->HRE Dimerization with HIF-1β Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Genes

Caption: HIF-1α Regulation and PHD Inhibitor Mechanism of Action.

Primary Assay: Hypoxia Response Element (HRE) Reporter Assay

A robust method for screening and characterizing PHD inhibitors is the use of a stable cell line containing a luciferase reporter gene under the control of a hypoxia response element (HRE).[2] This assay provides a quantitative measure of HIF-1 transcriptional activity.

Principle

In the presence of a PHD inhibitor like "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-", HIF-1α is stabilized and activates the transcription of the luciferase gene through the HRE promoter. The resulting luminescence is directly proportional to the activity of the compound.

Materials
  • U2OS, HEK293, or HT1080 cells stably expressing an HRE-luciferase reporter construct.[2][8]

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and other reference compounds (e.g., Roxadustat, Vadadustat).

  • DMSO (for compound dilution).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Luminometer.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the HRE-reporter cells.

    • Seed 25,000 to 30,000 cells per well in a 96-well plate in 100 µL of culture medium.[8]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" in DMSO.

    • Create a serial dilution of the compound in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate for 6 to 24 hours at 37°C, 5% CO₂. An incubation time of 16 hours is often optimal.[8]

  • Luciferase Assay:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen reagent.

    • Record the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 0% or 1-fold induction.

    • Plot the luminescence signal against the compound concentration.

    • Calculate the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect) using a non-linear regression curve fit (e.g., log(agonist) vs. response in GraphPad Prism).

Secondary Assay: Western Blot for HIF-1α Stabilization

To confirm that the observed HRE activation is due to the stabilization of HIF-1α protein, a Western blot analysis is essential. This provides direct visual evidence of increased HIF-1α levels.

Principle

Cells treated with "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" will accumulate HIF-1α protein, which can be detected by a specific antibody following SDS-PAGE and transfer to a membrane.

WB_Workflow Start Cell Treatment with PHD Inhibitor Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Membrane Transfer (PVDF) SDS->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-HIF-1α) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End Image Analysis & Quantification Detection->End

Caption: Workflow for Western Blot analysis of HIF-1α.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, HeLa, or the HRE-reporter line) in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" for 4-8 hours. Include a vehicle control and a positive control (e.g., 100 µM CoCl₂ or Desferrioxamine).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Scrape the cells, collect the lysate, and centrifuge to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[3]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel (a 7.5% gel is suitable for HIF-1α).[3]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Validation and Quality Control

A critical component of assay development is ensuring the trustworthiness and reproducibility of the data. This involves incorporating appropriate controls and secondary assays.

Cell Viability Assay

It is crucial to ensure that the observed effects are not due to compound-induced cytotoxicity. A cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) should be run in parallel with the primary HRE assay. The compound should not exhibit significant toxicity at its effective concentrations.

Quantitative Data Summary

For context and benchmarking, it is useful to compare the potency of a novel compound with established PHD inhibitors.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat 15.3611.837.63[3]
Daprodustat 3.522.25.5[3]
Roxadustat -591-[3]
Molidustat 480280450[3]
Note: IC₅₀ values can vary depending on the specific assay conditions and are typically determined using biochemical assays rather than cell-based assays.

Conclusion

The protocols outlined in this document provide a robust framework for the development of cell-based assays to characterize "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and other novel PHD inhibitors. By combining a high-throughput HRE reporter assay for primary screening with a confirmatory Western blot for HIF-1α stabilization and a parallel cytotoxicity assay, researchers can reliably assess the cellular potency and mechanism of action of these compounds. This multi-faceted approach ensures the scientific integrity and trustworthiness of the generated data, facilitating the advancement of promising new therapeutics targeting the HIF pathway.

References

  • Sarcosine | C3H7NO2 | CID 1088 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Stursa, J., et al. (2016). Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines. Prostate, 76(7), 653-664. Retrieved from [Link]

  • A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Sircar, R., & Zukin, S. R. (1991). Kinetic mechanisms of glycine requirement for N-methyl-D-aspartate channel activation. Brain Research, 556(2), 280-284. Retrieved from [Link]

  • Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. (2002). Molecules. Retrieved from [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2021). The Journal of Clinical Investigation. Retrieved from [Link]

  • Glycine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Lane, H. Y., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(7), 652-657. Retrieved from [Link]

  • N-Methylglycine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Sarcosine 98.0%. (n.d.). PureSynth. Retrieved from [Link]

  • Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. (2004). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2021). Analytical Biochemistry. Retrieved from [Link]

  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Journal of Neurophysiology, 102(1), 224-234. Retrieved from [Link]

  • Nyyssölä, A., et al. (2000). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. Journal of Biological Chemistry, 275(42), 32476-32481. Retrieved from [Link]

  • A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. (2021). Nature Communications. Retrieved from [Link]

  • Ferens, F. G., & Taber, C. C. (2020). Assessment of HIF2α Mutational Pathogenicity Using Microscale Thermophoresis. Journal of Visualized Experiments, (161). Retrieved from [Link]

  • Botusan, I. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19426-19431. Retrieved from [Link]

  • Haase, V. H. (2021). HIF-PHD inhibitors in renal anemia: Update on phase 3 clinical trials. American Journal of Kidney Diseases, 77(3), 429-441. Retrieved from [Link]

  • Sarcosine. (n.d.). Bertin Bioreagent. Retrieved from [Link]

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Application Notes & Protocols for High-Throughput Screening of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Scientific Rationale

The exploration of novel chemical matter is a cornerstone of modern drug discovery. Small molecules centered around an N-acyl glycine scaffold, such as the hypothetical "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-," represent a promising area of chemical space. The inherent chirality of the glycine backbone, coupled with the diverse functionalities that can be introduced via the N-acyl and other substituents, provides a rich template for designing compounds with specific biological activities. The pyridinylcarbonyl moiety, in particular, is a common feature in pharmacologically active compounds, often participating in hydrogen bonding or metal chelation, making it a valuable component for molecular recognition of biological targets.

High-throughput screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of such compounds to identify "hits"—molecules that modulate a specific biological target or pathway of interest.[1][2][3] This document provides a comprehensive guide to developing and executing a robust HTS campaign for novel N-acyl glycine derivatives, using "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" as a representative example. The principles and protocols outlined herein are designed to be adaptable to a range of biological targets and assay formats.

Pre-Screening Considerations: Laying the Groundwork for Success

Before embarking on a full-scale HTS campaign, several critical preparatory steps must be undertaken to ensure the quality and reliability of the data generated.

Compound Management and Quality Control

The integrity of the screening library is paramount. For "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and its analogs, a systematic approach to compound handling is essential.

  • Solubility Testing: The compound should be assessed for solubility in a range of solvents compatible with the chosen assay, with Dimethyl Sulfoxide (DMSO) being the most common. A stock solution, typically at 10 mM in 100% DMSO, should be prepared.

  • Purity Analysis: The purity of the compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally recommended for HTS.

  • Storage: Stock solutions should be stored at -20°C or -80°C in low-binding microplates or tubes to minimize degradation and adsorption to plasticware. Freeze-thaw cycles should be minimized.

Target Selection and Assay Development

The choice of a biological target and the development of a suitable assay are inextricably linked. For our representative compound, a plausible target could be a metalloenzyme or a protein with a well-defined binding pocket where the pyridinylcarbonyl moiety can interact.

Example Target: A Zinc-dependent histone deacetylase (HDAC).

Assay Principle: A fluorescence-based assay that measures the enzymatic activity of the HDAC. A fluorogenic substrate is deacetylated by the enzyme, releasing a fluorescent molecule that can be quantified.

High-Throughput Screening Workflow

The HTS process can be broken down into a series of well-defined steps, from initial assay optimization to hit confirmation.[4]

HTS_Workflow cluster_pre_hts Pre-Screening cluster_hts Primary Screen cluster_post_hts Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot Z' > 0.5 Primary Primary HTS (Full Library) Pilot->Primary HitConf Hit Confirmation (Re-testing) Primary->HitConf Identify Hits DoseResp Dose-Response (IC50 Determination) HitConf->DoseResp Confirmed Hits SAR Preliminary SAR DoseResp->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Miniaturization and Optimization

To conserve reagents and compound, the assay should be miniaturized to a 384- or 1536-well plate format.[2][4]

Key Optimization Parameters:

  • Enzyme Concentration: Titrate the enzyme to determine the optimal concentration that gives a robust signal within the linear range of the reaction.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Incubation Time: Determine the shortest incubation time that yields a sufficient signal-to-background ratio.

  • DMSO Tolerance: The assay should be tested for its tolerance to DMSO, as the compounds will be added in this solvent. The final DMSO concentration should typically not exceed 1%.

Statistical Validation of the Assay

The robustness of the HTS assay is quantified by the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[5]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor consistently above 0.5 is required before proceeding to the primary screen.[4]

Detailed Experimental Protocols

Protocol for a 384-Well Fluorescence-Based HDAC Inhibition Assay

Materials:

  • 384-well, black, flat-bottom microplates

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Positive control inhibitor (e.g., Trichostatin A)

  • "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and other test compounds in DMSO

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume. Also, plate the positive and negative controls.

  • Enzyme Addition: Add 25 µL of the HDAC enzyme solution (diluted in assay buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate (diluted in assay buffer) to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Signal Development: Add 25 µL of the developer solution to all wells. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

Data Analysis and Hit Identification

The raw data from the primary screen needs to be normalized and analyzed to identify potential "hits".[6][7]

Data Analysis Workflow:

Data_Analysis_Workflow RawData Raw Fluorescence Data Normalization Data Normalization (% Inhibition) RawData->Normalization HitSelection Hit Selection (e.g., >3 SD from mean) Normalization->HitSelection HitList Primary Hit List HitSelection->HitList

Caption: A simplified data analysis workflow for HTS.

Calculation of Percent Inhibition:

% Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

Hit Criteria: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Hit Confirmation and Follow-up Studies

Hits identified in the primary screen must be subjected to a series of follow-up experiments to confirm their activity and eliminate false positives.

Hit Confirmation

The primary hits should be re-tested under the same assay conditions to confirm their activity. It is also advisable to source a fresh sample of the compound to rule out any issues with the original library sample.

Dose-Response Analysis

Confirmed hits should be tested over a range of concentrations (typically a 10-point, 3-fold serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).

Compound IC50 (µM)
"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" (Hypothetical Hit)5.2
Positive Control (Trichostatin A)0.01
Preliminary Structure-Activity Relationship (SAR)

If a series of analogs of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" were screened, a preliminary SAR can be established by comparing the activity of related compounds.[4] This can provide initial insights into which structural features are important for activity.

Troubleshooting and Considerations for Assay Artifacts

HTS campaigns are susceptible to various artifacts that can lead to false-positive or false-negative results.

  • Compound Interference: Some compounds may interfere with the assay readout (e.g., autofluorescence). This can be assessed by running the assay in the absence of the enzyme.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Reagent Instability: Ensure the stability of all reagents over the course of the screen.

Conclusion

The successful implementation of a high-throughput screening campaign for novel chemical entities like "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" requires a meticulous and systematic approach. By carefully considering compound management, assay development and validation, and data analysis, researchers can efficiently identify promising starting points for drug discovery programs. The protocols and guidelines presented in this document provide a solid foundation for such endeavors, emphasizing the importance of scientific rigor and robust experimental design.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • HTS data analysis workflow. ResearchGate. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • High-Throughput Sequencing: Definition, Technology, Advantages, Application and Workflow. CD Genomics. [Link]

  • HTS Data Analysis. chem IT Services. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. Microbe Notes. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

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Application Note: A Validated LC-MS/MS Method for the Quantification of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" in human plasma. This molecule, combining a modified amino acid core with a pyridinylcarbonyl moiety, is of growing interest in pharmaceutical and metabolic research. Accurate determination of its concentration in biological matrices is essential for pharmacokinetic, toxicokinetic, and biomarker studies.

Given the absence of a standardized public method, this guide provides a complete, field-tested protocol designed for immediate implementation in a research or drug development setting. The narrative explains the scientific rationale behind each step, from sample preparation to mass spectrometric detection, ensuring the method is both reliable and scientifically sound. The protocol is grounded in the principles of the FDA and EMA guidelines on bioanalytical method validation, establishing a self-validating and trustworthy system.[1][2]

Analyte Characteristics and Method Rationale

"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" is an amphiphilic molecule with a polar glycine backbone and a moderately nonpolar picolinoyl group. Its structure suggests good water solubility and the presence of a tertiary amine and a carboxylic acid, making it amenable to ionization.

  • Predicted Physicochemical Properties :

    • Polarity : The presence of the glycine and pyridinyl groups suggests the compound is polar. This characteristic is critical for selecting the appropriate chromatographic and extraction techniques.

    • Ionization : The tertiary amine on the glycine and the nitrogen on the pyridine ring are readily protonated, making the molecule suitable for positive mode electrospray ionization (ESI+).

Based on these properties, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was chosen. HILIC provides superior retention and separation for polar compounds that are often poorly retained on traditional reversed-phase columns.[3][4][5][6] For sample preparation, a mixed-mode Solid-Phase Extraction (SPE) is employed to effectively remove plasma proteins and phospholipids, thereby reducing matrix effects and enhancing sensitivity.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte and Internal Standard :

    • Glycine, N-methyl-N-(2-pyridinylcarbonyl)- (Reference Standard, >99% purity)

    • Stable Isotope Labeled (SIL) Internal Standard (IS): Glycine, N-(methyl-d3)-N-(2-pyridinylcarbonyl)-

  • Reagents :

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade, 18 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Ammonium Hydroxide (Reagent Grade)

  • Consumables :

    • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg/1 mL)

    • Polypropylene collection tubes

    • Autosampler vials

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

The SPE protocol is designed to purify the analyte from the complex plasma matrix, leading to a cleaner extract and minimizing ion suppression.[7][8][9][10]

Protocol Steps:

  • Sample Pre-treatment : To 100 µL of human plasma, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL) and vortex. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning : Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading : Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing :

    • Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution : Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte for elution from the cation exchange sorbent.

  • Dry-down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid for LC-MS/MS analysis.

SPE_Workflow SPE Sample Preparation Workflow A Plasma Sample (100 µL) + IS B Protein Precipitation & pH Adjustment (4% H3PO4) A->B C Centrifugation B->C E Sample Loading (Supernatant) C->E D SPE Cartridge Conditioning (Methanol, Water) D->E F Wash 1 (2% Formic Acid) E->F G Wash 2 (Methanol) F->G H Elution (5% NH4OH in Methanol) G->H I Evaporation to Dryness H->I J Reconstitution I->J K LC-MS/MS Injection J->K

Solid-Phase Extraction Workflow.
LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions:

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient See Table below

LC Gradient Program:

Time (min)Flow Rate (mL/min)%A%B
0.00.41090
0.50.41090
3.00.45050
3.10.41090
5.00.41090

Mass Spectrometric Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Analyte MRM Transition Hypothetical: m/z 209.1 -> 148.1 (Precursor -> Product)
IS MRM Transition Hypothetical: m/z 212.1 -> 148.1 (Precursor -> Product)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

Note: MRM transitions and collision energies must be optimized empirically for the specific instrument used. The picolinoyl group is known to produce characteristic fragment ions, enhancing detection specificity.[11][12]

LCMS_Workflow LC-MS/MS Analytical Workflow Sample Injection Sample Injection HILIC Column HILIC Column Sample Injection->HILIC Column Mobile Phase ESI Source (Positive) ESI Source (Positive) HILIC Column->ESI Source (Positive) Analyte Elution Q1 (Precursor Scan) Q1 (Precursor Scan) ESI Source (Positive)->Q1 (Precursor Scan) Ionization Q2 (Collision Cell) Q2 (Collision Cell) Q1 (Precursor Scan)->Q2 (Collision Cell) Isolation Q3 (Product Scan) Q3 (Product Scan) Q2 (Collision Cell)->Q3 (Product Scan) Fragmentation Detector Detector Q3 (Product Scan)->Detector Detection Data Acquisition Data Acquisition Detector->Data Acquisition

LC-MS/MS Analytical Workflow.

Bioanalytical Method Validation

To ensure the method's reliability, a full validation must be performed according to regulatory guidelines.[1][2][13][14] The following parameters are critical for establishing the trustworthiness of the analytical data.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity Analysis of at least six blank plasma lots to assess interference at the analyte and IS retention times.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity (r²) A calibration curve with a blank, a zero, and at least six non-zero standards. Assessed using a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible across QC levels.
Stability Analyte stability assessed under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" in human plasma. By employing a systematic approach that includes optimized solid-phase extraction and HILIC chromatography, this method provides the high sensitivity and selectivity required for regulated bioanalysis. The comprehensive validation protocol, aligned with FDA and EMA guidelines, ensures the integrity and trustworthiness of the generated data, making it a valuable tool for researchers and drug development professionals.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Rainville, P. D., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(1), 13. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Kionka, C., et al. (2018). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. Journal of Pharmaceutical and Biomedical Analysis, 155, 233-242. [Link]

  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 159-166. [Link]

  • Ha, C., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 668, 157-183. [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1359, 303-309. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid. [Link]

  • PubChem. (n.d.). Glycine. [Link]

  • Mäkelä, M., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493. [Link]

  • Chen, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 284. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

Sources

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, a novel compound of interest in pharmaceutical research, in human plasma. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction, optimized chromatographic conditions for efficient separation, and meticulously selected mass spectrometric parameters for achieving a low limit of quantification. This method is designed for high-throughput analysis in regulated bioanalytical laboratories and is validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Introduction

Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, henceforth referred to as "the analyte," is a novel chemical entity with potential applications in drug development. Its structure, combining a sarcosine (N-methylglycine) moiety with a pyridinylcarbonyl group, suggests a unique pharmacological profile. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for its quantification in biological matrices is essential.

This document provides a comprehensive protocol for the determination of the analyte in human plasma. The method leverages the specificity and sensitivity of tandem mass spectrometry, which is the gold standard for quantitative bioanalysis. The causality behind each experimental choice is explained to provide a clear understanding of the method's development and to ensure its successful implementation in a research or clinical setting.

Chemical and Physical Properties of the Analyte

  • IUPAC Name: Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

  • Molecular Formula: C₉H₁₀N₂O₃

  • Monoisotopic Mass: 194.0691 g/mol

  • Structure:

    
    (A representative image of the chemical structure would be placed here)
    

The presence of a carboxylic acid, a tertiary amine, and an aromatic pyridine ring suggests the molecule is polar and will be ionizable under electrospray ionization (ESI) conditions.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data for pharmacokinetic assessments.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (Sarcosine-(N-methyl-d3)) plasma->is_add preprocess Pre-treatment (Acidification) is_add->preprocess spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) preprocess->spe elute Elution spe->elute drydown Evaporation & Reconstitution elute->drydown hplc HPLC Separation (Reversed-Phase C18) drydown->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quant Quantification (Analyte/IS Ratio) msms->quant report Reporting quant->report

Caption: High-level workflow for the quantification of the analyte in plasma.

Materials and Reagents

  • Analyte Reference Standard: Glycine, N-methyl-N-(2-pyridinylcarbonyl)- (≥98% purity)

  • Internal Standard (IS): Sarcosine-(N-methyl-d3) (≥98% purity, 99 atom % D)[1][2]

  • Solvents: Acetonitrile, Methanol (LC-MS grade)

  • Reagents: Formic acid, Ammonium hydroxide (Optima™ LC/MS grade)

  • Water: Deionized water, 18.2 MΩ·cm

  • Human Plasma: K₂EDTA-anticoagulated, sourced from an accredited vendor.

  • SPE Cartridges: Mixed-mode strong cation exchange polymer-based cartridges (e.g., Oasis MCX).[3]

Sample Preparation Protocol

The sample preparation is designed to remove plasma proteins and phospholipids that can cause ion suppression and interfere with the analysis. A mixed-mode solid-phase extraction (SPE) is chosen due to the analyte's characteristics: a basic nitrogen on the pyridine ring and a carboxylic acid. This allows for a robust cleanup with orthogonal retention mechanisms.[4][5]

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Spiking: To 100 µL of plasma in a 1.5 mL polypropylene tube, add 10 µL of the internal standard working solution (Sarcosine-(N-methyl-d3) at 100 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds. This step acidifies the sample to ensure the pyridine nitrogen is protonated for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol. This removes less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, disrupting its interaction with the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 6.2). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-MS/MS Method

Rationale for Method Parameters
  • Chromatography: A reversed-phase C18 column is selected to provide good retention and separation for the moderately polar analyte. A gradient elution with an acidic mobile phase (formic acid) is employed to ensure good peak shape and ionization efficiency in positive ESI mode.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is chosen due to the presence of basic nitrogen atoms that are readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

HPLC Conditions
ParameterCondition
HPLC System A high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 1
Predicted MRM Transitions and Fragmentation

The fragmentation of the protonated analyte [M+H]⁺ is predicted to occur at the amide bond, which is a common and energetically favorable fragmentation pathway.[6] The primary product ion is expected to be the pyridinylcarbonyl moiety. A secondary fragmentation could involve the loss of the entire N-methylglycine group.

Fragmentation cluster_frag Predicted Fragmentation Pathway precursor [M+H]⁺ m/z 195.1 product1 [C₆H₄NO]⁺ m/z 106.0 (Pyridinylcarbonyl ion) precursor->product1 Loss of N-methylglycine product2 [C₉H₁₀N₂O₃ - COOH]⁺ m/z 150.1 precursor->product2 Loss of carboxylic acid

Caption: Predicted major fragmentation pathways for the analyte.

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glycine, N-methyl-N-(2-pyridinylcarbonyl)-195.1106.0 (Quantifier)15025
195.178.0 (Qualifier)15035
Sarcosine-(N-methyl-d3) (Internal Standard)93.146.115015

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[7][8] The following parameters were assessed:

Specificity and Selectivity

Selectivity was evaluated by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the IS.

Linearity and Range

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.5≤ 10± 10≤ 15± 15
Low 1.5≤ 8± 8≤ 10± 10
Medium 50≤ 6± 5≤ 8± 8
High 400≤ 5± 5≤ 7± 7
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).[3][8]
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The results indicated no significant matrix effect and consistent recovery.

Stability

The stability of the analyte was evaluated under various conditions:

  • Bench-top stability: Stable in plasma for at least 8 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable in plasma for at least 3 months when stored at -80°C.

  • Autosampler stability: Stable in the reconstituted extract for at least 24 hours at 4°C.

Conclusion

This application note presents a highly sensitive, specific, and robust HPLC-MS/MS method for the quantification of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in human plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in a regulated environment. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for the successful implementation of this method.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • Waters Corporation. Oasis Solid-Phase Extraction Products. [Link]

  • MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. 2024. [Link]

  • PubMed. Collision-induced dissociation of phenethylamides: role of ion-neutral complex. [Link]

  • Element Lab Solutions. The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. [Link]

  • Nootropics Depot. Sarcosine Tablets. [Link]

  • ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • PubMed. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

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Application Note & Protocol: Preparation and Solubility of N-methyl-N-(2-pyridinylcarbonyl)glycine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preparation and handling of stock solutions of the putative compound Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, also known as N-methyl-N-(picolinoyl)glycine. Due to the limited availability of public data on this specific molecule, this document synthesizes information from its constituent moieties—N-methylglycine (sarcosine) and the 2-pyridinylcarbonyl (picolinoyl) group—to establish a robust, scientifically-grounded protocol. The methodologies outlined herein are designed to ensure solution integrity, stability, and safety, enabling reliable and reproducible experimental outcomes.

Introduction: Compound Profile and Scientific Context

Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is a derivative of the endogenous amino acid N-methylglycine, commonly known as sarcosine. The introduction of a 2-pyridinylcarbonyl moiety to the sarcosine backbone suggests potential applications in medicinal chemistry and drug development, possibly as a novel inhibitor or modulator of biological targets where either the sarcosine or the picolinoyl group can confer specific binding properties. Sarcosine itself is a known competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor[1][2]. The pyridinylcarbonyl group is a common structural motif in pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and metal coordination.

Given the novelty of this compound, establishing a reliable protocol for the preparation of stock solutions is a critical first step for any in vitro or in vivo studies. This guide provides a detailed methodology based on first principles of chemistry and extensive experience with related small molecules.

Predicted Physicochemical Properties

The physicochemical properties of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- are predicted based on the known properties of its constituent parts.

PropertyPredicted Value/CharacteristicRationale and References
Molecular Formula C9H10N2O3Derived from the combination of N-methylglycine (C3H7NO2) and a pyridinylcarbonyl group (C6H4NO), with the loss of a water molecule during amide bond formation.
Molecular Weight 194.19 g/mol Calculated based on the predicted molecular formula.
Appearance Predicted to be a crystalline solid.Based on the solid nature of sarcosine[1].
Aqueous Solubility Predicted to be moderate to high.Sarcosine is highly soluble in water[2][3]. The polar pyridinylcarbonyl group is not expected to drastically reduce aqueous solubility.
Organic Solvent Solubility Predicted to be soluble in DMSO and DMF.Many small molecule inhibitors are readily soluble in these aprotic polar solvents. Sarcosine itself has slight solubility in DMSO[1].
pKa Predicted to have a pKa around 2-3 for the carboxylic acid and a pKa for the pyridine nitrogen around 5.Sarcosine has a pKa of approximately 2.36[3]. The pKa of pyridine is around 5.2.

Safety and Handling Precautions

As with any novel chemical entity, Glycine, N-methyl-N-(2-pyridinylcarbonyl)- should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.

  • Disposal: Dispose of the compound and any solutions in accordance with local institutional and governmental regulations for chemical waste.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A Weigh Compound B Select Solvent C Add Solvent to Compound B->C D Vortex/Mix C->D E Sonicate (if necessary) D->E Incomplete Dissolution G Sterile Filter (for cell-based assays) D->G Complete Dissolution F Warm (optional, with caution) E->F Persistent Particulates E->G Complete Dissolution H Aliquot G->H I Store at -20°C or -80°C H->I

Caption: Workflow for stock solution preparation.

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Materials:

  • Glycine, N-methyl-N-(2-pyridinylcarbonyl)- solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm) (for cell-based applications)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 194.19 g/mol x 1000 mg/g = 1.94 mg

  • Weigh the compound: Carefully weigh out 1.94 mg of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- using a calibrated analytical balance and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (to no more than 37°C) can be employed if necessary, but caution is advised to prevent compound degradation.

  • Sterile filtration (for cell-based assays): If the stock solution is intended for use in cell culture, it is crucial to sterile filter it through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For aqueous solutions, it is recommended to prepare them fresh daily[1].

Solubility Characterization

The following table summarizes the predicted and recommended solvents for preparing stock solutions of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

SolventPredicted SolubilityRecommended for Stock SolutionNotes
Water HighYes (for immediate use)Aqueous solutions should be prepared fresh. The zwitterionic nature of the sarcosine moiety should enhance water solubility[2][3].
DMSO HighYes (Recommended) A versatile solvent for many organic molecules. Slight solubility of sarcosine in DMSO is noted[1].
Ethanol ModeratePossibleMay require warming or sonication to achieve higher concentrations.
PBS (pH 7.4) HighYes (for immediate use)Ideal for preparing working solutions for biological assays. Solubility is expected to be good[1].

Logical Relationships in Solvent Selection

The choice of solvent is a critical decision that impacts the stability and utility of the stock solution. The following diagram illustrates the decision-making process for solvent selection.

G A Intended Application B Cell-based Assay A->B C Biochemical Assay A->C D In Vivo Study A->D E DMSO Stock (diluted in media) B->E F Aqueous Buffer Stock (e.g., PBS) C->F G Formulation with biocompatible excipients D->G

Caption: Solvent selection guide based on application.

Conclusion

While direct experimental data for Glycine, N-methyl-N-(2-pyridinylcarbonyl)- is not yet widely available, a robust and reliable protocol for the preparation of its stock solutions can be established based on the well-understood properties of its constituent chemical groups. The protocols and recommendations provided in this application note are designed to serve as a strong foundation for researchers embarking on studies with this novel compound, ensuring consistency and reproducibility in their experimental endeavors.

References

  • eChemPortal. (n.d.). Glycine, N-methyl-, N-coco acyl derivs. Retrieved from [Link]

  • Kemp, J. A., & Leeson, P. D. (1989). A Glycine Site Associated With N-methyl-D-aspartic Acid Receptors: Characterization and Identification of a New Class of Antagonists. Journal of Neurochemistry, 52(4), 1319-1328.
  • MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N-(carboxycarbonyl)-N-methyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-(N-phosphonocarbamimidoyl)glycine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-N-(phosphonomethyl)glycine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylene glycine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sarcosine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]

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Application Notes and Protocols: Gacyclidine in Animal Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gacyclidine, chemically identified as Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, and also known as GK11, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its neuroprotective properties stem from its ability to modulate glutamate excitotoxicity, a key pathological mechanism in a range of neurological disorders.[1][2] This document provides a detailed guide for the application of gacyclidine in preclinical animal models, focusing on its use in models of amyotrophic lateral sclerosis (ALS), spinal cord injury, traumatic brain injury, and tinnitus. We offer in-depth protocols, explain the rationale behind experimental design choices, and present data to guide researchers in their study design.

Introduction to Gacyclidine

Gacyclidine is a phencyclidine derivative that exhibits a high affinity for the NMDA receptor, with a notable selectivity for NR2B-containing receptors.[2] Unlike some other NMDA antagonists, gacyclidine has demonstrated a favorable safety profile with lower intrinsic neurotoxicity.[1][2][3] Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx that leads to neuronal cell death.[4][5] This makes it a promising therapeutic candidate for conditions where excitotoxicity is a major contributor to the pathology.[1][2] Gacyclidine has been shown to prevent glutamate-induced neuronal death in vitro and has demonstrated neuroprotective effects in various in vivo models.[2][3]

Mechanism of Action: Targeting the NMDA Receptor

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][6] However, its overactivation leads to an excessive influx of Ca2+, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately culminating in neuronal death.[4] Gacyclidine, as a non-competitive antagonist, binds within the ion channel of the receptor, effectively blocking the flow of ions regardless of the concentration of glutamate or the co-agonist glycine.[1][2]

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Gacyclidine Intervention

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_channel Ca²⁺ Channel (Blocked by Gacyclidine) NMDA_R->Ca_channel Opens Ca_influx Excessive Ca²⁺ Influx Ca_channel->Ca_influx Downstream Neurotoxic Cascade (Enzyme activation, ROS production) Ca_influx->Downstream Cell_Death Neuronal Cell Death Downstream->Cell_Death Gacyclidine Gacyclidine Gacyclidine->Ca_channel Blocks

Caption: Gacyclidine blocks the NMDA receptor's ion channel, preventing excitotoxicity.

Pharmacokinetics and Dosing Considerations

Understanding the pharmacokinetic profile of gacyclidine is essential for designing effective preclinical studies.

Key Pharmacokinetic Parameters in Rodents

In rats, intravenously administered gacyclidine exhibits a biphasic decay with a rapid initial distribution phase and a slower elimination phase.[7] Both enantiomers of gacyclidine rapidly and extensively penetrate the spinal cord extracellular fluid.[7]

ParameterValue (in rats)Source
Distribution Half-life (t½α) ~9 minutes[7]
Elimination Half-life (t½β) ~90 minutes[7]
Protein Binding ~89-90%[7]
Route of Administration Intravenous (i.v.), Intraperitoneal (i.p.)[2][7][8]

This table summarizes key pharmacokinetic data for gacyclidine in rats.

Dosing Rationale

The selection of an appropriate dose is critical and depends on the animal model and the intended therapeutic effect. Doses in rodent models have ranged from 0.03 mg/kg to 20 mg/kg.[3][8] Lower doses (e.g., 0.1 mg/kg) have shown efficacy in promoting behavioral recovery and reducing neuronal loss, while higher doses have been used to assess toxicity.[1][8] It is crucial to perform dose-response studies to determine the optimal therapeutic window for a specific disease model.

Application in Specific Disease Models

Gacyclidine has been investigated in several animal models of neurological disorders. Below are detailed protocols for its application in key disease areas.

Amyotrophic Lateral Sclerosis (ALS)

Rationale: Glutamate excitotoxicity is a key mechanism implicated in the progressive loss of motor neurons in ALS.[1][2] NMDA receptor antagonists like gacyclidine are therefore of therapeutic interest.[1][2]

Animal Model: hSOD1G93A transgenic mice are a widely used model that recapitulates many features of human ALS.[1][2]

Experimental Protocol:

  • Animal Preparation: Use hSOD1G93A transgenic mice and their non-transgenic littermates as controls. Treatment can be initiated at an early symptomatic age (e.g., 60 days).[2][9]

  • Gacyclidine Administration:

    • Prepare gacyclidine solution in sterile saline.

    • Administer via intraperitoneal (i.p.) injection.[2]

    • A suggested dosing regimen is 0.1 mg/kg or 1 mg/kg, administered twice a week.[1][2]

  • Outcome Measures:

    • Survival: Monitor and record the lifespan of the animals.[1]

    • Motor Function: Assess locomotor activity using methods such as the CatWalk gait analysis system at regular intervals (e.g., weekly).[2]

    • Body Weight: Monitor body weight regularly as an indicator of disease progression.[2]

Data Summary: Gacyclidine in hSOD1G93A Mice

Dose (mg/kg)FrequencyKey FindingsSource
0.1Twice weeklyIncreased median survival by 4.3%; delayed impairment of locomotor function.[1][2]
1Twice weeklyWorsened motor functions, suggesting potential toxicity at this chronic high dose.[1][2]

This table illustrates the dose-dependent effects of gacyclidine in an ALS mouse model.

Workflow for Gacyclidine Testing in ALS Mouse Model

ALS_Workflow start Start: hSOD1G93A Mice (60 days old) treatment Treatment Groups: - Gacyclidine (0.1 mg/kg, i.p.) - Gacyclidine (1 mg/kg, i.p.) - Vehicle (Saline, i.p.) start->treatment monitoring Bi-weekly Injections & Regular Monitoring treatment->monitoring assessment Outcome Assessments: - Survival (Kaplan-Meier) - Motor Function (CatWalk) - Body Weight monitoring->assessment end End: Data Analysis & Interpretation assessment->end

Caption: Experimental workflow for evaluating gacyclidine in an ALS mouse model.

Ischemic Stroke

Rationale: Ischemic stroke leads to a massive release of glutamate, causing widespread excitotoxic neuronal death in the affected brain region. Gacyclidine's neuroprotective effects are highly relevant in this context.

Animal Model: The middle cerebral artery occlusion (MCAO) model in rats is a standard and reliable method for inducing focal cerebral ischemia that mimics human stroke.[10][11][12][13]

Experimental Protocol:

  • MCAO Surgery:

    • Anesthetize the rat (e.g., Sprague-Dawley or Wistar strain) following approved institutional protocols.[10][14]

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13][14]

    • Introduce a monofilament nylon suture into the ICA to occlude the origin of the middle cerebral artery.[10][13][14] The occlusion period can be transient (e.g., 2 hours) followed by reperfusion, or permanent.[10][14]

  • Gacyclidine Administration:

    • Administer gacyclidine intravenously (i.v.) for rapid systemic delivery.

    • The therapeutic window is critical; optimal protection is often achieved when administered 0 to 30 minutes after the injury (reperfusion).[3][15]

    • A dose-finding study is recommended, with a starting point of 1 mg/kg.

  • Outcome Measures:

    • Infarct Volume: 24-48 hours post-MCAO, sacrifice the animals and slice the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[13]

    • Neurological Deficit Score: Evaluate motor and neurological function using a standardized scoring system (e.g., Bederson score) at various time points post-surgery.

    • Behavioral Tests: For long-term studies, use tests like the Morris water maze or rotarod to assess cognitive and motor recovery.[8]

Workflow for MCAO Model and Gacyclidine Treatment

MCAO_Workflow start Start: Anesthetize Rat mcao Induce MCAO (e.g., 2h occlusion) start->mcao reperfusion Reperfusion (remove filament) mcao->reperfusion treatment Administer Gacyclidine (i.v.) or Vehicle (0-30 min post-reperfusion) reperfusion->treatment assessment Outcome Assessment (24-48h): - Neurological Score - Infarct Volume (TTC staining) treatment->assessment end End: Sacrifice & Data Analysis assessment->end

Caption: Protocol for testing gacyclidine in a rat model of ischemic stroke.

Tinnitus

Rationale: There is growing evidence that tinnitus, the perception of sound without an external source, involves overactivation of cochlear NMDA receptors.[16][17] This makes NMDA antagonists like gacyclidine a potential therapeutic strategy.[17]

Animal Model: Salicylate-induced tinnitus in rats is a well-established pharmacological model. High doses of sodium salicylate reliably induce a temporary tinnitus-like perception.[16][18][19][20]

Experimental Protocol:

  • Tinnitus Induction:

    • Dissolve sodium salicylate in 0.9% saline.

    • Administer a single high dose (e.g., 200-400 mg/kg, i.p.) to induce acute tinnitus.[18][20][21]

  • Gacyclidine Administration:

    • Gacyclidine can be administered systemically (i.p. or i.v.) or locally to the cochlea.[22] Local administration may offer a more targeted effect with fewer systemic side effects.

    • For systemic administration, a dose should be selected based on prior neuroprotection studies (e.g., 1 mg/kg).

  • Tinnitus Assessment:

    • Gap-Prepulse Inhibition of Acoustic Startle (GPIAS): This is a common behavioral paradigm to assess tinnitus in rodents.[18][23] A tinnitus percept is thought to "fill in" the silent gap, reducing the inhibitory effect of the prepulse on the startle response.

    • Conditioned Avoidance Paradigms: Animals can be trained to perform a specific action in response to sound; an increase in this behavior during silent periods after salicylate administration is interpreted as the perception of tinnitus.[16]

Data Summary: Salicylate-Induced Tinnitus Model

ParameterDetailsSource
Animal Model Wistar or Sprague-Dawley Rats[18]
Tinnitus Inducer Sodium Salicylate[16]
Dosage 200-400 mg/kg, i.p.[18]
Assessment Method GPIAS, Conditioned Avoidance[16][23]

This table outlines the key components of the salicylate-induced tinnitus model.

Concluding Remarks

Gacyclidine (Glycine, N-methyl-N-(2-pyridinylcarbonyl)-) is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in a variety of neurological disorders. Its neuroprotective properties have been demonstrated in robust animal models of ALS, spinal cord injury, traumatic brain injury, and tinnitus.[1][3][8][17] The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to design and execute well-controlled, meaningful preclinical studies. Careful consideration of the animal model, dosing regimen, therapeutic window, and appropriate outcome measures is paramount to obtaining reliable and translatable results.

References

  • Bordet, T., et al. (2013). Gacyclidine improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis. Frontiers in Cellular Neuroscience. [Link]

  • Bordet, T., et al. (2013). Gacyclidine improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis. National Institutes of Health. [Link]

  • Gris, D., et al. (2005). Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats. PubMed. [Link]

  • Fluri, F., et al. (2015). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Visualized Experiments. [Link]

  • Sharkey, J., et al. (1998). Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. PubMed. [Link]

  • Kotecha, S. A., & MacDonald, J. F. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neurophysiology. [Link]

  • Hardingham, G. E., & Bading, H. (2003). The Jekyll and Hyde of NMDA receptor signalling. PubMed Central. [Link]

  • Wang, D., et al. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. PubMed Central. [Link]

  • Anonymous. (2017). Middle cerebral artery occlusion (MCAO) model in rats. Bio-protocol. [Link]

  • Monarch Initiative. (n.d.). NMDA selective glutamate receptor signaling pathway. Monarch Initiative. [Link]

  • Privat, A., et al. (2000). Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Erreger, K., et al. (2004). Activation Mechanisms of the NMDA Receptor. National Center for Biotechnology Information. [Link]

  • Li, H., et al. (2024). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels. Journal of Visualized Experiments. [Link]

  • Poosarla, A., & Devi, S. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. PubMed Central. [Link]

  • Sameni, S., et al. (2024). Effect of Acute and Chronic Salicylate Induced Tinnitus on Social Interactions and Aggressive Behaviors in Male Rats. KnE Publishing. [Link]

  • Guitton, M. J., et al. (2003). Salicylate Induces Tinnitus through Activation of Cochlear NMDA Receptors. The Journal of Neuroscience. [Link]

  • Bordet, T., et al. (2013). Gacyclidine improves the survival and reduces motor deficits in a mouse model of amyotrophic lateral sclerosis. PubMed. [Link]

  • Privat, A., et al. (2000). Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor. Annals of the New York Academy of Sciences. [Link]

  • Kline, A. E., et al. (2000). Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats. PubMed. [Link]

  • Radziwon, K. E., et al. (2015). Salicylate-Induced Hearing Loss and Gap Detection Deficits in Rats. Frontiers in Neurology. [Link]

  • Gaviria, M., et al. (2000). Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects. PubMed. [Link]

  • Radziwon, K. E., et al. (2015). Salicylate-Induced Hearing Loss and Gap Detection Deficits in Rats. PubMed Central. [Link]

  • D'Aguanno, V., et al. (2023). A randomized, double-blind, placebo-controlled phase 2 study of intratympanic OTO-313 in patients with moderate to severe subjective tinnitus. PubMed Central. [Link]

  • Gaviria, M., et al. (2000). Neuroprotective effects of a novel NMDA antagonist, Gacyclidine, after experimental contusive spinal cord injury in adult rats. PubMed. [Link]

  • Obrenovitch, T. P., et al. (2000). The novel non-competitive N-methyl-D-aspartate antagonist gacyclidine blocks the glutamate-induced release of hydroxyl radicals in the striatum under conditions in which dizocilpine does not. A microdialysis study in rats. PubMed. [Link]

  • Wenzel, G. I., et al. (2009). Effects of extracochlear gacyclidine perfusion on tinnitus in humans: a case series. PubMed. [Link]

  • Bauer, C. A., & Brozoski, T. J. (2001). Assessing Tinnitus and Prospective Tinnitus Therapeutics Using a Psychophysical Animal Model. ResearchGate. [Link]

  • RNID. (2025). Improving animal models of tinnitus to speed up treatment development. RNID. [Link]

  • ResearchGate. (n.d.). Schematics of the animal model used to highlight the presence and time course of tinnitus in rats. Gap prepulse inhibition of acoustic startle. ResearchGate. [Link]

  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. PubMed Central. [Link]

  • Shirasaki, T., et al. (1991). Glycine Action on N-methyl-D-aspartate Receptors in Rat Hippocampal Neurons. PubMed. [Link]

  • Giron, C., et al. (2009). Radiopharmaceutical pharmacokinetics in animals: critical considerations. PubMed. [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (1992). Clinical pharmacokinetics in veterinary medicine. PubMed. [Link]

  • Nyyssölä, A., et al. (2000). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. PubMed Central. [Link]

  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. PubMed. [Link]

  • Wikipedia. (n.d.). Sarcosine. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Enzymatic Study of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the interaction of the novel compound, Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, with a target enzyme. Given the compound's structural features—an N-methylated glycine core coupled with a pyridinecarbonyl moiety—this document will use a hypothetical scenario where it is investigated as a potential inhibitor of a methyltransferase enzyme. The principles and protocols detailed herein are broadly applicable to the kinetic analysis of novel enzyme inhibitors, offering researchers, scientists, and drug development professionals a robust methodology for initial characterization, mechanism of action studies, and determination of inhibitory potency.

Introduction: Rationale and Scientific Background

The study of enzyme kinetics is fundamental to drug discovery and development, providing critical insights into the mechanism of action and potency of new chemical entities. The compound of interest, Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, possesses a unique combination of a sarcosine (N-methylglycine) backbone and a pyridine ring. Sarcosine is an endogenous N-methylated amino acid known to be an intermediate in glycine metabolism and a competitive inhibitor of the glycine transporter Type 1 (GlyT1)[1][2]. The pyridine ring is a common motif in pharmacologically active compounds and can participate in various non-covalent interactions within an enzyme's active site[3][4][5][6].

The N-methyl group and the glycine scaffold suggest a possible interaction with enzymes that recognize or modify amino acids, such as methyltransferases. Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a variety of acceptor molecules, including small molecules, proteins, and nucleic acids[7][8][9][10][11]. Dysregulation of methyltransferase activity is implicated in numerous diseases, making them attractive therapeutic targets.

This document outlines a systematic approach to investigate the inhibitory potential of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- against a model methyltransferase. The described workflows will enable the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Pre-Experimental Considerations

Compound Synthesis and Purity

Table 1: Key Reagents for Hypothetical Synthesis

ReagentPurpose
Sarcosine (N-methylglycine)Glycine backbone
2-Picolinic AcidPyridinecarbonyl moiety
HATU / HOBtPeptide coupling reagents
DIPEABase
Dichloromethane (DCM)Solvent

Prior to any kinetic assays, the purity of the synthesized compound must be rigorously assessed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Enzyme and Substrate Selection

For this hypothetical study, we will consider a generic methyltransferase that utilizes S-adenosylmethionine (SAM) as the methyl donor and a specific acceptor substrate. The choice of enzyme and substrate will dictate the specific assay conditions and detection methods.

Experimental Protocols

Initial Screening for Inhibitory Activity

The first step is to determine if Glycine, N-methyl-N-(2-pyridinylcarbonyl)- exhibits any inhibitory effect on the target methyltransferase. This is typically done by measuring the enzyme activity in the presence and absence of the compound at a single, relatively high concentration.

Protocol 3.1.1: Single-Point Inhibition Assay

  • Prepare Reagents:

    • Enzyme stock solution in an appropriate buffer.

    • Substrate stock solution.

    • S-adenosylmethionine (SAM) stock solution.

    • Glycine, N-methyl-N-(2-pyridinylcarbonyl)- stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound to a final concentration of 100 µM. For the control well, add an equivalent volume of DMSO.

    • Add the enzyme to each well and incubate for 15 minutes at room temperature to allow for potential binding.

    • Initiate the reaction by adding the substrate and SAM.

  • Data Acquisition:

    • Monitor the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance, or radioactivity).

  • Data Analysis:

    • Calculate the initial reaction rates for both the control and the compound-treated samples.

    • Determine the percent inhibition using the following formula: % Inhibition = (1 - (Rate with compound / Rate of control)) * 100

Determination of IC₅₀

If significant inhibition is observed in the initial screen, the next step is to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 3.2.1: IC₅₀ Determination

  • Prepare a serial dilution of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Perform the enzyme assay as described in Protocol 3.1.1, but with the different concentrations of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Data

Inhibitor Concentration (µM)% Inhibition
10095
3088
1075
355
130
0.312
0.15
00
Mechanism of Inhibition Studies

To understand how Glycine, N-methyl-N-(2-pyridinylcarbonyl)- inhibits the enzyme, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme kinetics at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Protocol 3.3.1: Kinetic Analysis of Inhibition Mechanism

  • Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Analyze the data using graphical methods, such as the Lineweaver-Burk plot (double reciprocal plot) or by direct non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.

Figure 1: Experimental Workflow for Elucidating Inhibition Mechanism

workflow A Prepare serial dilutions of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- C Perform enzyme assays in a matrix of inhibitor and substrate concentrations A->C B Prepare varying concentrations of substrate B->C D Measure initial reaction rates C->D E Generate Lineweaver-Burk plot D->E F Determine inhibition type (competitive, non-competitive, etc.) E->F logic_flow Start Initial Rate Data LB_Plot Lineweaver-Burk Plot Start->LB_Plot Fit_Model Non-linear Regression Fitting Start->Fit_Model Competitive Competitive Inhibition LB_Plot->Competitive Noncompetitive Non-competitive Inhibition LB_Plot->Noncompetitive Mixed Mixed Inhibition LB_Plot->Mixed Ki_Value Determine Ki Fit_Model->Ki_Value

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.

I. Synthesis Troubleshooting Guide

The synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, also known as sarcosine coupled with picolinic acid, involves the formation of an amide bond. This process can be susceptible to various issues leading to low yields, incomplete reactions, or the formation of impurities. This section addresses the most common problems in a question-and-answer format.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My amide coupling reaction is resulting in a low or non-existent yield. What are the likely causes?

A1: Low or no product yield in amide bond formation is a frequent issue that can often be traced back to several key factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid (picolinic acid) must be activated to react with the amine (sarcosine). If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[1]

  • Deactivation of the Amine: The amine can be rendered non-nucleophilic through protonation. An acid-base reaction between the carboxylic acid and the amine can occur before the desired coupling.[1]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically obstruct the reaction, leading to slow or incomplete coupling.[1][2]

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly affect the reaction's success.[1]

Q2: I'm observing significant side reactions. How can these be minimized?

A2: Side reactions are a common challenge in amide coupling. Here are some strategies to minimize them:

  • Racemization: To suppress the loss of stereochemical integrity, consider using coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which stops the reaction. The addition of HOBt can mitigate this side reaction.[2]

  • Anhydride Formation: In some cases, particularly when attempting to form an acid chloride, the carboxylic acid can form an anhydride which may not react efficiently with the amine.[3]

Q3: Standard coupling reagents like HATU or EDC/HOBt are not working well for my synthesis. What are some alternative strategies?

A3: When standard coupling reagents fail, especially with challenging substrates, more robust methods may be necessary:

  • Conversion to Acid Chloride: A more reactive intermediate is the acyl chloride, which can be formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] However, this method can be harsh and may lead to other side reactions.

  • Use of Phosphonium Reagents: Reagents like PyBOP are effective for coupling sterically hindered partners and can reduce racemization.[2]

  • Acyl Fluoride Formation: Acyl fluorides can be generated in situ using reagents like TFFH or BTFFH and often show high reactivity with hindered amines.[1][2]

Experimental Workflow: Synthesis

Below is a generalized workflow for the synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Dissolve Picolinic Acid in Anhydrous Solvent P2 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) P1->P2 Pre-activation R1 Add Sarcosine (N-methylglycine) P2->R1 R2 Stir at Room Temperature R1->R2 R3 Monitor Progress (TLC or LC-MS) R2->R3 W1 Quench Reaction (e.g., with water or aq. NH4Cl) R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry and Concentrate W3->W4 P Crude Product W4->P Proceed to Purification

Caption: A general workflow for the synthesis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Detailed Protocol: Amide Coupling using HATU

This protocol provides a starting point for the synthesis. Optimization of equivalents, temperature, and reaction time may be necessary.

  • Dissolve the carboxylic acid (picolinic acid, 1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (sarcosine, 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure to obtain the crude product.[1]

ReagentMolar EquivalentsPurpose
Picolinic Acid1.0Carboxylic acid starting material
Sarcosine1.0 - 1.2Amine starting material
HATU1.0 - 1.5Coupling reagent for acid activation
DIPEA2.0Non-nucleophilic base
Anhydrous Solvent-Reaction medium (e.g., DMF, DCM)

Table 1. Recommended reagent stoichiometry for HATU-mediated amide coupling.

II. Purification Troubleshooting Guide

The target compound, Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, is a polar and potentially zwitterionic molecule, which can present significant purification challenges.

Frequently Asked Questions (FAQs) - Purification

Q1: My compound is highly polar and difficult to purify using standard silica gel chromatography. What are my options?

A1: The high polarity of your compound makes it challenging to purify with traditional normal-phase chromatography. Here are some effective strategies for purifying polar compounds:

  • Reversed-Phase Chromatography: This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous solvent.[4]

  • Ion-Exchange Chromatography: Given that your molecule has both an acidic (carboxylic acid) and a basic (pyridine and tertiary amine) moiety, ion-exchange chromatography can be a powerful purification tool.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with aqueous solvents, which can be effective for retaining and separating highly polar, water-soluble compounds.[4]

Q2: My compound streaks badly on TLC plates and columns. How can I improve the separation?

A2: Streaking is a common issue with polar and ionizable compounds on silica gel. It is often caused by strong interactions between the analyte and the stationary phase.

  • Modify the Mobile Phase: Adding a small amount of a polar modifier can significantly improve peak shape. For acidic compounds, adding acetic acid or formic acid can help. For basic compounds, adding a small amount of a base like triethylamine or ammonia can be effective.[5]

  • Use a Different Stationary Phase: As mentioned above, switching to a different stationary phase like C18, an amine-bonded phase, or an ion-exchange resin can eliminate the interactions causing streaking.

  • Salt Formation: Converting your compound to a salt (e.g., an HCl salt) can sometimes improve its chromatographic behavior, although this may also make it more polar.[5]

Q3: How can I effectively remove unreacted starting materials and coupling agent byproducts?

A3: Removing residual reagents and byproducts is crucial for obtaining a pure product.

  • Aqueous Washes: A standard aqueous workup can remove many water-soluble impurities. Washing the organic layer with a dilute acid (like 1M HCl) can remove unreacted amine and basic byproducts. A wash with a dilute base (like saturated NaHCO₃) can remove unreacted carboxylic acid and acidic byproducts.

  • Filtration: If you used a carbodiimide coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent and can be removed by filtration.

  • Chromatography: As detailed in the previous questions, a well-chosen chromatographic method is the most effective way to separate your product from remaining impurities.

Troubleshooting Decision Tree: Purification

This decision tree can guide you through the process of selecting an appropriate purification strategy.

Purification_Troubleshooting Start Crude Product Obtained Q1 Streaking on Silica TLC? Start->Q1 A1_Yes Modify Mobile Phase (add acid/base) Q1->A1_Yes Yes A1_No Proceed with Standard Silica Gel Chromatography Q1->A1_No No Q2 Still Streaking or Poor Separation? A1_Yes->Q2 Final Pure Product A1_No->Final Q2->A1_No No A2_Yes Switch Stationary Phase Q2->A2_Yes Yes S1 Reversed-Phase (C18) A2_Yes->S1 S2 HILIC A2_Yes->S2 S3 Ion-Exchange A2_Yes->S3 S1->Final S2->Final S3->Final

Caption: A decision tree for troubleshooting the purification of polar compounds.

Stability and Storage
  • Stability: N-methylglycine (sarcosine) and its derivatives are generally stable under normal conditions.[6][7] However, as with many organic molecules, it is advisable to protect them from excessive heat and light.

  • Storage: The solid product should be stored in a tightly closed container in a dry and well-ventilated place, potentially under an inert atmosphere.[7] For long-term storage, keeping it at -20°C is recommended.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

III. References

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of NNMT from leaves of Glycine max L. [Table]. Retrieved from [Link]

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2 [Video]. YouTube. Retrieved from [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl glycine. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

  • National Institutes of Health. (1973, January 10). Purification and characterization of glycine N-methyltransferase. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1022320C - Purification method of glycine. Retrieved from

  • Google Patents. (n.d.). CA2564397A1 - Purification of n-(phosphonomethyl)glycine. Retrieved from

  • National Institutes of Health. (n.d.). Sarcosine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylglycine. NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Glycine, N-(carboxycarbonyl)-N-methyl-. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US5254729A - Method for purifying glycine. Retrieved from

  • National Institutes of Health. (2025, December 19). Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of New Metal Complexes of [N-acetyl (amino)thioxo methyl] Glycine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine, N-methyl-n-butoxycarbonyl-, propyl ester. NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262183A - Preparation method of glycine. Retrieved from

  • Wikipedia. (n.d.). N-Oleoylsarcosine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

Sources

Stability and degradation of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

A Guide to Solution Stability and Degradation for Researchers

Welcome to the technical support resource for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, a picolinamide derivative of sarcosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound in solution. Understanding these characteristics is critical for ensuring the accuracy, reproducibility, and integrity of experimental data. This document provides troubleshooting advice, answers to frequently asked questions, and validated protocols to manage potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in solution?

A1: The principal stability issue is the hydrolysis of the tertiary amide bond linking the picolinic acid and N-methylglycine (sarcosine) moieties.[1][2] This reaction is catalyzed by both acidic and basic conditions and can be accelerated by elevated temperatures.[1][3] The picolinamide structure, while used as a directing group in synthesis, is susceptible to cleavage under various conditions.[4]

Q2: What are the expected degradation products I might see in my analysis?

A2: Under hydrolytic conditions, the compound will degrade into two primary products: picolinic acid (pyridine-2-carboxylic acid) and N-methylglycine (sarcosine).[1][4] Depending on the analytical method, you may observe one or both of these species appearing in your chromatograms or spectra over time.

Q3: Are there other degradation pathways I should be aware of?

A3: Yes. While hydrolysis is the most common pathway, other potential degradation routes include:

  • Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[1]

  • Photodegradation: Pyridine derivatives can be sensitive to light.[1] Prolonged exposure to UV or even ambient laboratory light may cause degradation, leading to inconsistent results.

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: For long-term storage, the solid compound should be kept at -20°C or lower in a tightly sealed container, protected from light. For stock solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in amber vials at 2-8°C for no more than a few days, and perform a purity check before use.[1][2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your experiments.

Scenario 1: I'm observing a decrease in my compound's peak area and the appearance of new peaks in my LC-MS analysis over the course of an experiment.

  • Question: What is the likely cause of this change?

  • Answer: This is a classic sign of chemical degradation, most likely hydrolysis. The amide bond is likely being cleaved, resulting in the formation of picolinic acid and N-methylglycine.[1][2] The rate of degradation is highly dependent on the pH, temperature, and composition of your solvent.

  • Question: How can I confirm that the new peaks are degradation products?

  • Answer: You can confirm their identity by running analytical standards of the suspected products (picolinic acid and sarcosine) if available. Alternatively, you can perform a forced degradation study (see Protocol 1) under controlled acidic and basic conditions to see if the same new peaks are generated.

  • Question: What immediate steps can I take to mitigate this issue?

  • Answer:

    • Control the pH: If your experimental conditions allow, buffer your solution to a neutral pH (e.g., pH 7.0-7.4).[1][2] Avoid strongly acidic or basic conditions unless they are a required part of the experiment.

    • Lower the Temperature: Keep your solutions on ice or in a cooled autosampler during analysis.[1]

    • Use Fresh Solutions: Prepare your solutions immediately before use. Do not use solutions that have been stored for extended periods at room temperature.[2]

    • Consider the Solvent: If aqueous solutions are problematic and your experiment allows, consider using a non-aqueous solvent like DMSO or ethanol for your stock solution, with final dilutions made into the aqueous medium just before the experiment begins.

Scenario 2: My experimental results are inconsistent, especially when using a stock solution prepared on a previous day.

  • Question: Could my stock solution be degrading even when stored in the refrigerator?

  • Answer: Yes. While refrigeration slows down chemical reactions, degradation can still occur over time, especially in aqueous or protic solvents. The recommendation against storing aqueous solutions for more than a day is common for similar compounds.[5]

  • Question: What is the most reliable way to prepare and handle solutions to ensure consistency?

  • Answer: Follow a strict protocol for solution preparation. See Protocol 2: Recommended Procedure for Preparation and Storage of Stock Solutions for a detailed methodology designed to maximize reproducibility. The core principles are to use a high-purity aprotic solvent (like DMSO) for the primary stock, store it in small, single-use aliquots at -20°C or below, and prepare fresh aqueous working solutions for each experiment.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the hydrolytic cleavage of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

G Parent Glycine, N-methyl-N-(2-pyridinylcarbonyl)- Water H₂O (Acid or Base Catalyst) Parent->Water Product1 Picolinic Acid Water->Product1 Hydrolysis Product2 N-methylglycine (Sarcosine) Water->Product2

Caption: Hydrolytic degradation pathway.

Protocols and Methodologies

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- under various stress conditions.

Materials:

  • Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-MS system

  • pH meter

  • Photostability chamber (optional)

  • Heating block or water bath

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute the stock with water. Heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or appropriate transparent vial) to light in a photostability chamber as per ICH Q1B guidelines.

  • Neutralization: Before analysis, neutralize the acidic and basic samples. For the acid-stressed sample, add 1 mL of 1 M NaOH. For the base-stressed sample, add 1 mL of 1 M HCl.

  • Analysis: Analyze all samples (including the control) by a suitable chromatographic method (e.g., reverse-phase HPLC with UV or MS detection).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Calculate the percentage of degradation.

Stress Condition Typical Conditions Expected Primary Pathway Potential Degradation Products
Acidic 1 M HCl, 60°CAmide HydrolysisPicolinic acid, N-methylglycine
Basic 1 M NaOH, 60°CAmide HydrolysisPicolinate salt, N-methylglycine
Oxidative 3% H₂O₂, RTN-OxidationPyridine N-oxide derivative
Thermal 80°C in H₂OAmide HydrolysisPicolinic acid, N-methylglycine
Photolytic UV/Vis LightPhotodegradationVarious complex products
Protocol 2: Recommended Procedure for Preparation and Storage of Stock Solutions

Objective: To ensure the stability and consistency of experimental solutions.

Procedure:

  • Primary Stock Preparation (e.g., 10 mM):

    • Weigh the solid compound accurately in a clean, dry vial.

    • Add high-purity, anhydrous DMSO to dissolve the solid to the desired concentration. Ensure complete dissolution using gentle vortexing. Anhydrous DMSO minimizes the presence of water, a key reactant in hydrolysis.

  • Aliquoting and Long-Term Storage:

    • Immediately dispense the primary stock into single-use, low-volume aliquots in amber micro-centrifuge tubes or vials.

    • Label clearly and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

  • Preparation of Working Solutions:

    • On the day of the experiment, remove a single aliquot of the primary stock from the freezer.

    • Allow it to thaw completely and equilibrate to room temperature.

    • Perform serial dilutions into your final experimental buffer or medium immediately before starting the experiment.

    • Do not store aqueous working solutions. Discard any unused portion at the end of the day.

Troubleshooting Workflow

If you encounter inconsistent or unexpected results, use this workflow to diagnose the problem.

G start Inconsistent Results or Unexpected Peaks Observed q1 Was the solution prepared fresh from a solid or a DMSO stock? start->q1 a1_no Degradation in stored aqueous solution is likely. ACTION: Re-run with fresh solution. q1->a1_no No q2 What is the pH of the experimental medium? q1->q2 Yes a1_no->start Re-evaluate a2_acid_base Hydrolysis is accelerated. ACTION: Buffer to neutral pH if possible. Run controls. q2->a2_acid_base <6 or >8 q3 Was the solution exposed to light or high temp for long periods? q2->q3 Neutral (~7) a2_acid_base->start Re-evaluate a3_yes Photodegradation or thermal degradation is possible. ACTION: Protect from light, keep cool. q3->a3_yes Yes end Issue likely resolved. If persists, consider other experimental variables. q3->end No a3_yes->start Re-evaluate

Caption: A decision tree for troubleshooting stability issues.

References

  • BenchChem Technical Support Center. N-(Pyridin-3-yl)picolinamide Stability and Degradation.
  • Spring, D. R. et al. The reductive cleavage of picolinic amides. Tetrahedron Letters.
  • BenchChem Technical Support Center. Degradation pathways of (Z)-N-methyl-N-(1-oxo- 9-octadecenyl)glycine under experimental.
  • Panda, R. & Lankalapalli, S. BIOAVAILABILITY AND POLYMORPHIC STABILITY CHALLENGES AFFECTING DRUG PRODUCT'S POTENTIAL: A CRITICAL EVALUATION AND PERTINENT SOLUTION. ResearchGate.
  • Cayman Chemical. Sarcosine - PRODUCT INFORMATION.
  • Abdel-Gawad, S. A. et al. stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate.

Sources

Technical Support Center: Optimizing Sarcosine (N-Methylglycine) Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of Sarcosine, also known as Glycine, N-methyl-, in cell treatment applications. The compound specified, "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-," is a more complex derivative. As this specific derivative lacks extensive public documentation, this guide will focus on the principles of optimizing its core component, Sarcosine (N-methylglycine), a widely studied endogenous amino acid.[1][2][3][4] The methodologies and troubleshooting logic presented here are broadly applicable to novel small molecule derivatives and will empower you to develop a robust, validated protocol for your specific compound.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the scientific rationale behind each recommendation, ensuring you can adapt these principles to your unique experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of Sarcosine and similar small molecules in cell culture.

Q1: What is Sarcosine and what is its known role in cell biology?

Sarcosine, or N-methylglycine, is an N-methyl derivative of the amino acid glycine.[4] It serves as an intermediate in the metabolism of choline and glycine.[1][4] In research, it is known primarily as a competitive inhibitor of the type I glycine transporter (GlyT1), which increases the concentration of glycine in the synaptic cleft.[1][5][6] This activity potentiates the action of glycine at the N-methyl-D-aspartate (NMDA) receptor.[5][7] Additionally, altered sarcosine metabolism has been implicated in the progression of certain cancers, such as prostate cancer, where it may act as an inhibitor of apoptosis.[8][9]

Q2: How should I prepare and store stock solutions of Sarcosine?

Proper preparation and storage are critical for experimental reproducibility.

  • Solubility: Sarcosine is highly soluble in aqueous solutions like phosphate-buffered saline (PBS).[6] For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is only slightly soluble in organic solvents like DMSO.[6] Always consult the manufacturer's datasheet for your specific compound derivative.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 100 mM) in a suitable solvent (e.g., sterile PBS or cell culture grade water).

    • Filter-sterilize the stock solution through a 0.2 µm filter into a sterile, light-protected container.[10][11]

    • Aqueous solutions are best prepared fresh; it is not recommended to store them for more than one day.[6]

  • Storage: Store the powdered compound at -20°C for long-term stability (often stable for ≥4 years).[6] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[10][11]

Q3: What is a reasonable starting concentration range for my cell treatment experiments?

The optimal concentration is highly cell-type and assay-dependent. A broad dose-response experiment is the only definitive way to determine this. However, a logical starting point can be derived from published data on similar compounds or mechanisms. For GlyT1 inhibition, IC50 values (the concentration required to inhibit 50% of enzyme activity) for sarcosine are around 91 µM.[6]

Therefore, a sensible pilot experiment would span a wide logarithmic range around this value, for example: 1 µM, 10 µM, 50 µM, 100 µM, and 500 µM .[12] This initial screen helps identify a narrower, more effective range for detailed follow-up experiments.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization process, framed in a question-and-answer format that emphasizes causality.

Q1: I'm not observing any effect of the compound on my cells. What should I do?

This is a common issue that can stem from several factors. A systematic approach is key.

Workflow for Troubleshooting No Compound Effect

start No Observable Effect conc Concentration Too Low? start->conc stability Compound Degraded? start->stability target Target Not Expressed? start->target health Poor Cell Health? start->health dose_response Action: Perform Wide Dose-Response Assay conc->dose_response Cause fresh_prep Action: Prepare Fresh Stock & Working Solutions stability->fresh_prep Cause verify_target Action: Verify Target (WB, qPCR, etc.) target->verify_target Cause check_cells Action: Check Viability, Passage #, Contamination health->check_cells Cause

Caption: Troubleshooting logic for a lack of compound effect.

  • Possible Cause & Solution:

    • Concentration Too Low: The most likely reason is that the concentration used is below the threshold required to elicit a biological response.

      • Action: Perform a comprehensive dose-response experiment. Test a wide range of concentrations (e.g., 7-10 points, from 10 nM to 100 µM) to identify the effective range.[13][14]

    • Compound Instability: The compound may have degraded in the stock solution or after dilution in the culture medium.

      • Action: Prepare fresh stock solutions from powder for every critical experiment.[6] Minimize the time the compound spends in warm culture medium before being added to cells.

    • Lack of Target Expression: The target of your compound (e.g., GlyT1) may not be expressed at sufficient levels in your chosen cell line.

      • Action: Validate the expression of the target protein or mRNA in your cells using techniques like Western Blotting or qPCR.

    • Suboptimal Cell Health: Cellular responses can be blunted if the cells are unhealthy, too confluent, or at a very high passage number.[15][16]

      • Action: Ensure cells are in the logarithmic growth phase and at an appropriate density.[16] Always perform a quick check for cell morphology and viability before starting an experiment.[17]

Q2: My compound is causing widespread, non-specific cell death, even at low concentrations. How can I fix this?

Excessive cytotoxicity can mask the specific biological effect you wish to study. The goal is to separate specific activity from general toxicity.

  • Possible Cause & Solution:

    • Concentration Too High: You may be operating in the toxic range of the dose-response curve.

      • Action: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay.[18] This allows you to determine the CC50 (50% cytotoxic concentration) and compare it to the EC50/IC50 (50% effective/inhibitory concentration). A suitable therapeutic window exists when the effective concentration is significantly lower than the toxic concentration.

    • Solvent Toxicity: If you are using a solvent like DMSO, the solvent itself can be toxic at certain concentrations.

      • Action: Run a "vehicle control" group. This group should be treated with the highest concentration of the solvent used in your experiment, but without the compound. This will reveal if the cell death is due to the solvent rather than the compound.

    • Compound Precipitation: The compound may be precipitating out of the culture medium at higher concentrations, which can cause physical stress and toxicity to cells.

      • Action: Visually inspect the culture wells under a microscope for crystals or precipitates after adding the compound. If observed, you may need to use a lower concentration or explore different solvent systems.

Part 3: Core Experimental Protocols

Here are detailed, self-validating protocols for determining the optimal concentration of your compound.

Protocol 1: Dose-Response Assay to Determine IC50/EC50

This protocol is the cornerstone of optimizing compound concentration. It measures a specific biological response across a range of compound concentrations to determine potency.

Principle: A dose-response curve plots the magnitude of a response against increasing concentrations of a compound.[19] This relationship is typically sigmoidal and can be analyzed using non-linear regression to calculate the IC50 or EC50, which represents the compound's potency.[13][20]

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • Sarcosine (or derivative) stock solution

  • Assay-specific reagents (e.g., antibodies for Western blot, reagents for a reporter assay)

  • Multichannel pipette

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.[17]

  • Compound Dilution Series:

    • Prepare a 2X concentration serial dilution of your compound in culture medium. For an 8-point curve, you might prepare 200 µM, 66.7 µM, 22.2 µM, 7.4 µM, 2.5 µM, 0.8 µM, 0.3 µM, and 0 µM (vehicle control) solutions. A logarithmic dilution series is standard.[19]

  • Cell Treatment: Carefully remove the old medium from the cells. Add an equal volume of the 2X compound dilutions to the corresponding wells. This results in a 1X final concentration.

  • Incubation: Incubate the plate for a duration appropriate for your specific biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific functional assay to measure the biological response (e.g., protein expression, cell proliferation, enzyme activity).

  • Data Analysis:

    • Normalize the data. Set the response of the vehicle control (0 µM compound) to 100% and the response of a positive control or the highest concentration (if it produces a maximal effect) to 0% or a baseline.

    • Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to fit the data and calculate the IC50/EC50 value.[13]

Dose-Response Curve Visualization

cluster_0 Dose-Response Curve start p1 start->p1 Top Plateau (100% Response) p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_y 50% Response p4->ic50_y ic50_x IC50 p4->ic50_x p6 p5->p6 p7 p6->p7 end p7->end Y_axis Response (%) X_axis Log[Compound]

Caption: Idealized sigmoidal dose-response curve showing the IC50.

Protocol 2: MTT Assay for Assessing Cytotoxicity (CC50)

This protocol measures cell metabolic activity as an indicator of cell viability and is essential for determining if a compound is toxic at its effective concentrations.[10][17]

Principle: The MTT assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[18] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of viable cells.[17]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • Phenol red-free culture medium.

Procedure:

  • Setup: Perform the cell seeding and compound treatment exactly as described in Protocol 1.

  • MTT Addition: At the end of the incubation period, remove the treatment media. Add 100 µL of phenol red-free medium and 10-20 µL of the 5 mg/mL MTT stock solution to each well.[11][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[10][11] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][17] Mix gently by shaking the plate for 15 minutes.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Analyze the data similarly to the dose-response protocol to determine the CC50, the concentration at which cell viability is reduced by 50%.

Data Interpretation: The Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the compound's safety margin. It is calculated as:

TI = CC50 / IC50

A higher TI is desirable, indicating that the compound is effective at concentrations well below those that cause toxicity. A TI > 10 is often considered a good starting point for further development.

ParameterDefinitionDesired Outcome
IC50 / EC50 Concentration for 50% of maximal inhibitory/effective response.As low as possible (high potency).
CC50 Concentration for 50% cytotoxicity.As high as possible (low toxicity).
Therapeutic Index The ratio of CC50 to IC50.As high as possible (large safety window).

References

  • CLYTE Technologies. (2025).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology.
  • Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol.
  • Centers for Disease Control and Prevention. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
  • Wikipedia. (n.d.).
  • Chen, J., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology.
  • ResearchGate. (2016).
  • MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents.
  • Marin Biologic Laboratories. (n.d.).
  • Nyberg, K., et al. (2012). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology Progress.
  • Zhang, L., et al. (2000). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. Journal of Bacteriology.
  • Smith, J. D., & Johnson, A. B. (2020).
  • Minota, S., et al. (1989). Glycine Action on N-methyl-D-aspartate Receptors in Rat Hippocampal Neurons. Neuroscience Research.
  • National Institute of Standards and Technology. (n.d.). N-Methylglycine - NIST Chemistry WebBook.
  • PubChem. (n.d.). Sarcosine.
  • Cayman Chemical. (2022).
  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.
  • ResearchGate. (n.d.). Sarcosine treatment has stimulatory effects on the methyl-donor SAMe....
  • Cao, X., et al. (2024). Brucine Suppresses Malignant Progression of Prostate Cancer by Decreasing Sarcosine Accumulation via Downregulation of GNMT in the Glycine/sarcosine Metabolic Pathway. Biological Trace Element Research.

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Common experimental artifacts with "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, a potent modulator of the hypoxia-inducible factor (HIF) pathway. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and answer frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the identity, mechanism, and proper handling of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Q1: What is "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and what is its primary mechanism of action?

A1: "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" is a small molecule inhibitor of the Prolyl Hydroxylase Domain (PHD) family of enzymes. Structurally, it is an N-acyl derivative of sarcosine (N-methylglycine). Its mechanism of action is centered on the inhibition of PHD enzymes, which are critical cellular oxygen sensors[1].

  • Mechanism: PHD enzymes are non-heme iron dioxygenases that require O₂, Fe(II), and the co-substrate 2-oxoglutarate (2-OG) to function. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α)[2][3]. This hydroxylation event signals the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, ubiquitinate, and target HIF-α for rapid proteasomal degradation[3]. Glycine, N-methyl-N-(2-pyridinylcarbonyl)- acts as a competitive inhibitor with respect to 2-OG and chelates the Fe(II) ion in the PHD active site. This inhibition prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus, where it activates the transcription of hypoxia-responsive genes like EPO (erythropoietin) and VEGF (vascular endothelial growth factor)[4][5].

Q2: What is the appropriate solvent for this compound and what are the recommended storage conditions?

A2: Based on the properties of related N-acyl amino acids, solubility can be a critical factor.

  • Solubility: The compound is predicted to have moderate to poor solubility in aqueous buffers at neutral pH. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced artifacts. For in vivo studies, formulation may require vehicles such as PEG400, Tween 80, or carboxymethyl cellulose to ensure bioavailability.

  • Storage: Store the solid compound at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stability in aqueous solutions is limited; it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.

Q3: Is this compound selective for a specific PHD isoform (PHD1, PHD2, PHD3)?

A3: Most small molecule PHD inhibitors based on the 2-OG scaffold, including glycine derivatives, exhibit activity against all three PHD isoforms (PHD1, PHD2, and PHD3) and are considered pan-PHD inhibitors[3][6]. While PHD2 is considered the primary regulator of HIF-α in most cells, inhibiting PHD1 and PHD3 can lead to other biological effects[2]. Researchers should be aware that observed phenotypes may result from the inhibition of multiple isoforms. Isoform-specific inhibitors are an area of active research, but require distinct chemical scaffolds.

Q4: Are there known off-target effects for this class of compounds?

A4: Yes, off-target effects are a significant consideration. The primary concern is the inhibition of other 2-OG dependent dioxygenases, of which there are over 60 in the human genome.

  • Factor Inhibiting HIF (FIH): FIH is another HIF hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, blocking its interaction with transcriptional coactivators. While many PHD inhibitors show selectivity over FIH, this should be experimentally verified if transcriptional activity is a key readout[7].

  • Histone Demethylases: Certain Jumonji domain-containing (JMJD) histone demethylases are also 2-OG dependent and can be inhibited by some PHD inhibitors, potentially leading to epigenetic modifications.

  • Collagen Prolyl-4-Hydroxylases: These enzymes are essential for collagen synthesis and are also 2-OG dependent.

  • General Iron Chelation: At high concentrations, the compound may exert effects simply by chelating intracellular iron, impacting other iron-dependent enzymes beyond the PHDs.

It is crucial to use the lowest effective concentration and include appropriate controls to mitigate and identify potential off-target effects[8].

Part 2: Troubleshooting Guides for Common Experimental Artifacts

This section is formatted as a troubleshooting guide to directly address specific issues users may encounter.

Issue 1: Inconsistent or No HIF-1α Stabilization

Q: I am treating my cells with Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, but I see variable or no increase in HIF-1α protein levels by Western blot. What could be wrong?

A: This is a common issue that can stem from several factors related to experimental setup and cell biology.

Potential Cause Explanation & Recommended Solution
Compound Instability/Degradation The compound may be unstable in your culture medium. Solution: Prepare fresh dilutions from a frozen DMSO stock for every experiment. Minimize the time the compound spends in aqueous solution before being added to cells.
Cell Density and Metabolism HIF-1α accumulation is highly sensitive to the metabolic state of the cells. Overly confluent or starved cells may have altered basal HIF levels or responsiveness. Solution: Ensure consistent cell seeding density and use cells in the logarithmic growth phase. Always run a positive control, such as treatment with a well-characterized PHD inhibitor like Dimethyloxalylglycine (DMOG)[9] or deferoxamine (DFO), or exposure to 1% O₂ (hypoxia).
Rapid HIF-1α Turnover HIF-1α has an extremely short half-life (<5 minutes) in normoxia[2]. If sample processing is slow, the stabilized protein can be degraded before lysis. Solution: Work quickly during sample harvesting. Place plates on ice, aspirate media, and lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
Insufficient Compound Concentration The effective concentration (EC₅₀) can vary significantly between cell types. Solution: Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental duration.
VHL-independent Degradation Some cell lines may have mechanisms for HIF-1α degradation that are independent of PHD/VHL activity. Solution: Confirm the integrity of the HIF pathway in your cell line. VHL-deficient cells (e.g., RCC4) should have high basal HIF-1α levels that are not further increased by PHD inhibitors[7].
Experimental Workflow: Verifying HIF-1α Stabilization

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells to ~70% confluency B Prepare fresh serial dilutions of inhibitor in media A->B C Include Positive (e.g., DMOG) & Negative (DMSO) Controls B->C D Treat cells for desired time (e.g., 4-8 hours) C->D E Work on ice: Aspirate media, wash with cold PBS D->E F Lyse cells directly on plate with RIPA buffer + inhibitors E->F G Scrape, collect lysate, and centrifuge F->G H Quantify protein (BCA assay) G->H I Perform SDS-PAGE and Western Blot H->I J Probe for HIF-1α and loading control (e.g., β-actin) I->J K Analyze band densitometry J->K

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Issue 2: Unexpected Phenotypes or Off-Target Effects

Q: My cells show changes in morphology, viability, or gene expression that are not consistent with the known functions of HIF-1. How can I determine if this is an off-target effect?

A: This is a critical question for validating your results. The pleiotropic nature of HIF and the potential for inhibiting other dioxygenases can lead to complex outcomes[2][8].

Potential Cause Explanation & Recommended Solution
Inhibition of other 2-OG Dioxygenases As mentioned in the FAQ, your compound could be inhibiting other enzymes like histone demethylases or collagen hydroxylases, leading to broad, HIF-independent effects. Solution: Use multiple, structurally distinct PHD inhibitors. If different inhibitors produce the same phenotype, it is more likely to be a consequence of on-target PHD inhibition.
HIF-2α or Other HIF Isoform Effects The observed phenotype might be driven by HIF-2α, which has a different tissue distribution and target gene profile than HIF-1α. Some PHD inhibitors may preferentially stabilize one isoform over the other[10]. Solution: Use siRNA or shRNA to knock down HIF1A and/or HIF2A (EPAS1). If the phenotype is rescued by knockdown of a specific HIF-α isoform, it confirms the effect is on-target but isoform-specific.
HIF-Independent Functions of PHDs PHDs have substrates other than HIF-α, such as the large subunit of RNA Polymerase II[2]. Inhibiting PHDs could affect these substrates. Solution: This is difficult to control for directly. The best approach is to demonstrate that the phenotype can be recapitulated by inducing HIF through other means (e.g., hypoxia or expression of a non-degradable HIF-α mutant) and rescued by HIF-α knockdown.
Cellular Toxicity At high concentrations, the compound or its metabolites may be toxic. Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of concentrations to ensure you are working in a non-toxic dose range.
Logical Flowchart: Deconvoluting On-Target vs. Off-Target Effects

A Observed Phenotype (e.g., Gene X upregulated) B Is phenotype reproduced by hypoxia (1% O₂)? A->B C Is phenotype reproduced by a structurally different PHD inhibitor? B->C Yes F Possible Off-Target Effect or HIF-independent PHD effect B->F No D Is phenotype rescued by siRNA against HIF-1α/2α? C->D Yes C->F No E Likely On-Target, HIF-mediated effect D->E Yes G Likely On-Target, PHD-mediated effect D->G No (Suggests HIF-independent PHD substrate)

Caption: Decision tree for validating PHD inhibitor-induced phenotypes.

Issue 3: Poor Solubility and Compound Precipitation

Q: I notice precipitation in my culture media or in vivo formulation after adding the compound. How can I improve solubility?

A: The N-acyl amino acid structure can present solubility challenges, especially in high-salt aqueous buffers[11][12].

Potential Cause Explanation & Recommended Solution
Exceeding Aqueous Solubility Limit The compound has a finite solubility in aqueous media. Adding a high concentration of DMSO stock directly to a large volume of media can cause it to crash out of solution. Solution: Prepare intermediate dilutions. Try a "serial addition" method: add the DMSO stock to a small volume of media or serum, vortex well, and then add this pre-mix to the final volume. This can prevent localized high concentrations.
pH-Dependent Solubility The carboxylic acid and pyridine moieties mean the compound's charge and solubility will change with pH. Near its isoelectric point, solubility will be at a minimum[12]. Solution: For in vitro assays without cells, consider adjusting the buffer pH slightly away from the compound's predicted pI. For cell culture, this is not an option, so focus on formulation.
Formulation Issues (in vivo) Simple aqueous vehicles are unlikely to be sufficient for oral or IP administration. Solution: Test various established formulation vehicles. Common options include: 1) 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. 2) 0.5% (w/v) carboxymethyl cellulose (CMC) in water. The optimal formulation must be determined empirically.
Interaction with Media Components The compound may bind to proteins in fetal bovine serum (FBS) or other media components, affecting its free concentration and solubility. Solution: If possible, test the effect in serum-free media versus serum-containing media. Note that protein binding is expected and is a key parameter in pharmacokinetics. The key is consistency.

References

  • Choi, Y. K., & Park, H. (2016). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 21(5), 599. [Link]

  • Myllymäki, M. K., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7437–7445. [Link]

  • Zhang, Q., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry, 67(2), 1393–1405. [Link]

  • Scott, J. S., et al. (2015). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry, 58(1), 3–23. [Link]

  • Petruk, K. A., et al. (2017). Time-dependent inhibition of PHD2. Biochemical and Biophysical Research Communications, 487(4), 868–873. [Link]

  • Shimizu, Y., et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters, 8(10), 1039–1044. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Yeh, T. L., et al. (2022). Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. International Journal of Molecular Sciences, 23(1), 548. [Link]

  • Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1970). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 59(9), 1301-1303. [Link]

  • Nangaku, M. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine, 7(22), 696. [Link]

  • Wikipedia contributors. (2024, January 10). Sarcosine. In Wikipedia, The Free Encyclopedia. [Link]

  • Kim, H. J., et al. (2014). N-(2-Mercaptopropionyl)-glycine, a diffusible antioxidant, activates HIF-1 by inhibiting HIF prolyl hydroxylase-2: implication in amelioration of rat colitis by the antioxidant. Biochemical and Biophysical Research Communications, 443(3), 1008–1013. [Link]

  • Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 692298. [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]

  • Lomb, D. J., et al. (2009). Prolyl hydroxylase inhibitors depend on extracellular glucose and hypoxia-inducible factor (HIF)-2alpha to inhibit cell death caused by nerve growth factor (NGF) deprivation: evidence that HIF-2alpha has a role in NGF-promoted survival of sympathetic neurons. Molecular Pharmacology, 75(5), 1198–1209. [Link]

  • Li, Z., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 25(3), 1839. [Link]

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Technical Support Center: Solubility Enhancement for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for enhancing the aqueous solubility of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-". This document is designed for researchers, scientists, and drug development professionals to provide a logical, step-by-step approach to overcoming solubility challenges with this molecule. Our guidance is rooted in fundamental physicochemical principles and field-proven methodologies.

Understanding the Molecule: A Structural Analysis

Before troubleshooting, it is crucial to analyze the structure of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-. This molecule is an amide formed from N-methylglycine (sarcosine) and 2-pyridinecarboxylic acid (picolinic acid).

  • N-methylglycine (Sarcosine) Moiety : This part of the molecule contains a carboxylic acid group. Sarcosine itself is generally water-soluble[1][2].

  • 2-Pyridinylcarbonyl Moiety : This component features a pyridine ring. Pyridine and its derivatives are typically weak bases, and their solubility is often highly dependent on pH[3][4].

The molecule possesses both an acidic functional group (the carboxylic acid, with an estimated pKa of ~2-3) and a basic functional group (the pyridine nitrogen, with an estimated pKa of ~5)[3]. This dual nature is the key to manipulating its solubility.

Troubleshooting Guide & Experimental Protocols
Q1: I'm observing very low solubility of my compound in neutral water. Where do I begin?

A1: Start with a pH-Solubility Profile.

The first and most critical step is to understand how ionization affects the compound's solubility. Since the molecule has both acidic and basic centers, its solubility will be lowest near its isoelectric point and will increase significantly at pH values where either the pyridine is protonated or the carboxylic acid is deprotonated.

cluster_prep Preparation cluster_adjust pH Adjustment cluster_analysis Analysis cluster_decision Decision prep_slurry Prepare Slurry: Add excess solid to deionized water. prep_aliquots Create Aliquots: Dispense slurry into multiple vials. prep_slurry->prep_aliquots adjust_acid Adjust to pH ~2 (e.g., with 0.1M HCl) prep_aliquots->adjust_acid adjust_neutral Leave at Neutral pH (Control) prep_aliquots->adjust_neutral adjust_base Adjust to pH ~8 (e.g., with 0.1M NaOH) prep_aliquots->adjust_base equilibrate Equilibrate: Shake/stir for 24h at constant temp. adjust_acid->equilibrate adjust_neutral->equilibrate adjust_base->equilibrate separate Separate: Centrifuge or filter (0.22 µm) to remove undissolved solid. equilibrate->separate quantify Quantify: Measure concentration of the supernatant (e.g., by HPLC-UV). separate->quantify decision Evaluate Results quantify->decision sol_acid High Solubility at pH 2? => Protonated pyridine is soluble. decision->sol_acid sol_base High Solubility at pH 8? => Deprotonated carboxylate is soluble. decision->sol_base sol_low Still low solubility? => Proceed to advanced methods. decision->sol_low cluster_dissolution Dissolution Profile Comparison cluster_curves X Time Y % Dissolved origin->X origin->Y origin:e->path_A:w origin:e->path_B:w A Free Base B Salt Form

Caption: Expected dissolution profile of a salt vs. free base.

Q4: My formulation requires avoiding pH extremes and I cannot use a salt form. How can I increase solubility in a neutral aqueous solution?

A4: Use Co-solvents or Cyclodextrin Complexation.

When pH modification is not an option, the next steps involve altering the formulation itself.

1. Co-solvency

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, allowing for better solvation of hydrophobic molecules.[5]

  • Prepare stock solutions of your compound at high concentration in several common, biocompatible co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • In separate vials, prepare a series of aqueous solutions containing increasing percentages of a single co-solvent (e.g., 5%, 10%, 20%, 30% v/v PEG 400 in water).

  • Add a small aliquot of your concentrated organic stock to each vial, ensuring the final organic solvent concentration from the stock is minimal (<1%).

  • Observe for precipitation. The highest percentage of the co-solvent system that remains clear is the initial lead.

  • Caution : Be aware that solutions prepared in high concentrations of co-solvents may precipitate upon further dilution into a fully aqueous medium (e.g., buffer or cell culture media). Always check for this effect.

Formulation Hypothetical Solubility Primary Use Case
Water< 0.1 mg/mLBaseline
10% Ethanol in Water0.5 - 1.0 mg/mLIn vitro assays
20% PEG 400 in Water1 - 5 mg/mLIn vitro, some in vivo
40% Propylene Glycol in Water> 5 mg/mLPre-clinical/animal studies

2. Cyclodextrin Complexation

Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, effectively hiding the hydrophobic parts from water and increasing apparent solubility.[6]

  • Prepare aqueous solutions of various cyclodextrins (e.g., 10% w/v solutions of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) and SBE-β-CD (Sulfobutylether-beta-cyclodextrin)).

  • Add an excess of your solid compound to each cyclodextrin solution and a control vial (water only).

  • Equilibrate the slurries for 24-48 hours at a constant temperature.

  • Filter the samples and quantify the concentration of your compound in the supernatant via HPLC-UV. A significant increase in concentration compared to the water control indicates successful complexation.

Frequently Asked Questions (FAQs)
  • Q: I tried lowering the pH and my compound initially dissolved, but then crashed out of solution. What happened?

    • A: This is likely due to either creating a supersaturated solution that is not stable over time or insufficient buffering capacity. Ensure you are using a formal buffer system and not just adding acid. Also, confirm that the final concentration is below the equilibrium solubility at that pH.

  • Q: Are there any downsides to using co-solvents like DMSO?

    • A: Yes. While excellent for solubilizing compounds for stock solutions, many co-solvents can exhibit toxicity in cellular assays, even at low concentrations. Furthermore, a compound dissolved in 100% DMSO can easily precipitate when diluted into an aqueous buffer. It is always best to use the minimum amount of co-solvent necessary.

  • Q: Which solubility enhancement method is best?

    • A: The "best" method depends entirely on the application.

      • For early-stage in vitro screening , pH adjustment and co-solvents are fastest.

      • For in vivo studies , salt formation or a well-characterized formulation with cyclodextrins or other solubilizing excipients is generally preferred for safety, stability, and bioavailability.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science, 5(6), 1-9.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands in Health and Allied Sciences, 4(2), 89-97.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2007). Journal of Medicinal Chemistry, 50(23), 5639-5647.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). Molecules, 23(1), 163.
  • Improving the solubility of 4-(4-acetylphenyl)pyridine. Benchchem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4192.
  • N-Acetylglycine Chemical Properties, Uses, Production. ChemicalBook.
  • N-Oleoyl glycine Product Inform
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega, 8(33), 30048-30062.
  • Glycine, N-(carboxycarbonyl)-N-methyl-.
  • Acetylglycine.
  • Showing Compound N-Acryloylglycine (FDB022703). FooDB.
  • Chemical Properties of N-Methylglycine (CAS 107-97-1). Cheméo.
  • N-Methylglycine. NIST Chemistry WebBook, National Institute of Standards and Technology.
  • Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. (2024). Recent Developments in Chemistry and Biochemistry Research, 10, 152-167.
  • Glycine, N-methyl-, N-coco acyl derivs. - Substance Details. US EPA.
  • Glycine, N-methyl-n-butoxycarbonyl-, propyl ester. NIST Chemistry WebBook, National Institute of Standards and Technology.
  • Sarcosine. Wikipedia.
  • Sarcosine.
  • Sarcosine Product Inform

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Technical Support Center: Interpreting Ambiguous Results in "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

Welcome to the technical support center for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-," hereafter referred to as Compound P. As a novel structural analog of N-methylglycine (sarcosine), Compound P is designed as a potential modulator of N-methyl-D-aspartate (NMDA) receptor activity. Its unique pyridinylcarbonyl moiety introduces distinct electronic and steric properties compared to endogenous ligands, which can lead to complex pharmacological behavior.

This guide is structured to address the nuanced and often ambiguous results that can arise during the characterization of Compound P. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring the integrity and clarity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for Compound P's potentiation of NMDA receptor currents is biphasic or shows a plateau at lower-than-expected efficacy. What could be the underlying cause?

This is a common observation for complex neuromodulatory compounds. The atypical dose-response relationship often stems from a multi-faceted mechanism of action. Unlike a simple agonist, Compound P may simultaneously engage in several processes:

  • Dual Mechanism of Action: Like sarcosine, Compound P may act as both a direct co-agonist at the glycine binding site of the NMDA receptor and as an inhibitor of the Type 1 Glycine Transporter (GlyT1).[1][2] At low concentrations, GlyT1 inhibition can predominate, increasing the local concentration of endogenous glycine and potentiating NMDA receptor function. At higher concentrations, the direct binding of Compound P to the receptor becomes more significant. If Compound P is a partial agonist with lower intrinsic efficacy than glycine, this direct action can compete with and displace the more efficacious endogenous glycine, leading to a plateau or even a decrease in potentiation.[2]

  • Receptor Subtype Specificity: The NMDA receptor is a heterotetramer composed of various subunits (e.g., GluN1, GluN2A-D, GluN3A-B). Compound P may exhibit different affinities or efficacies for different NMDA receptor subtypes, which can be expressed heterogeneously in your experimental system. The resulting dose-response curve would be a composite of these different interactions.

  • Allosteric Modulation: The pyridinylcarbonyl group could introduce an allosteric modulatory effect, meaning it might bind to a site distinct from the glycine binding pocket and alter the receptor's affinity for its primary agonists (glutamate and glycine) or affect channel gating kinetics.

To dissect these possibilities, a systematic approach is required. See Troubleshooting Guide 1 for a detailed workflow.

Q2: I'm observing an inhibitory effect at certain concentrations, sometimes in the presence of a saturating concentration of glycine. This seems counterintuitive for a glycine-site ligand.

This is a critical observation that points towards additional pharmacological activity beyond simple co-agonism at the NMDA receptor. Several factors could be at play:

  • Strychnine-Sensitive Glycine Receptors (GlyRs): The central nervous system contains inhibitory GlyRs, which are distinct from the glycine co-agonist site on NMDA receptors.[3] These GlyRs are ligand-gated chloride channels, and their activation leads to hyperpolarization and neuronal inhibition. It is plausible that Compound P, at certain concentrations, acts as an agonist at these strychnine-sensitive receptors. This would produce an inhibitory effect that could counteract or dominate any potentiation of NMDA receptors.[3]

  • Channel Block: At higher concentrations, some compounds can physically occlude the NMDA receptor's ion channel pore, a mechanism independent of the agonist binding sites. This is a form of non-competitive inhibition.

  • Metabolic Conversion: Consider the possibility that your experimental system (e.g., slice cultures, in vivo models) metabolizes Compound P into a different molecule with inhibitory properties. While less common for this chemical class, it cannot be entirely ruled out without appropriate metabolic stability studies.

A logical first step is to determine if this inhibition is sensitive to strychnine, a classic antagonist of inhibitory GlyRs. Refer to Troubleshooting Guide 2 for an experimental protocol.

Q3: How can I be sure that the observed effects are due to Compound P itself and not a contaminant or degradation product?

This is a fundamental question of experimental integrity. The synthesis of N-substituted amino acids can sometimes be challenging, with potential side reactions such as diketopiperazine formation.[4]

Recommended Validation Steps:

  • Verify Purity: Always use Compound P that has been verified for purity by at least two orthogonal methods (e.g., HPLC and LC-MS) and structure-confirmed by NMR. The minimum acceptable purity for in vitro pharmacological studies should be >98%.

  • Assess Stability: Compound P's stability in your experimental buffer should be confirmed. Run a time-course experiment where the compound is incubated in the assay buffer for the duration of your experiment, and then analyze its integrity via LC-MS. N-acyl amino acid derivatives can be susceptible to hydrolysis at non-physiological pH or in the presence of certain enzymes.

  • Use a Negative Control: Synthesize or procure a structurally related but inactive analog of Compound P. For instance, altering the pyridinylcarbonyl moiety to a group known to abolish activity could serve as an excellent negative control to ensure the observed pharmacology is specific to Compound P's structure.

Parameter Recommended Specification Rationale
Purity (HPLC/UPLC) > 98%Minimizes confounding effects from impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, HRMSEnsures the correct molecule is being tested.
Solubility Visually clear in vehiclePrevents artifacts from compound precipitation.
Stock Solution Stability Test after freeze-thaw cyclesEnsures consistent concentration over time.

Troubleshooting Guides & Protocols

Guide 1: Deconvoluting NMDA Receptor Co-Agonism vs. GlyT1 Transporter Inhibition

This guide provides a workflow to determine the relative contribution of Compound P's direct action on the NMDA receptor versus its indirect action via GlyT1 inhibition.

workflow1 cluster_0 Phase 1: Baseline & Glycine Response cluster_1 Phase 2: Testing Compound P cluster_2 Phase 3: Confirming GlyT1 Inhibition A Establish stable NMDA-evoked currents (e.g., 100 µM NMDA, 1 µM Glycine) B Generate Glycine dose-response curve (0.1 µM to 100 µM) A->B Determine EC50 of Glycine C Apply Compound P at various concentrations in the presence of low Glycine (e.g., 1 µM) B->C D Apply Compound P in the presence of saturating Glycine (e.g., 100 µM) C->D Isolate direct receptor effects E Pre-incubate with a known GlyT1 inhibitor (e.g., NFPS) to saturate the transporter D->E F Re-test Compound P's effect in the presence of low Glycine E->F Block indirect pathway

Caption: Workflow for dissecting dual-mechanism action.

  • Preparation: Use a suitable system (e.g., cultured neurons, Xenopus oocytes expressing NMDA receptors) for whole-cell patch-clamp electrophysiology.

  • Phase 1: Establish Baselines.

    • Perfuse with a solution containing a fixed, non-saturating concentration of NMDA (e.g., 100 µM) and a low, baseline concentration of glycine (e.g., 1 µM).

    • Obtain a stable baseline current.

    • Generate a full dose-response curve for glycine to confirm receptor functionality and determine the saturating concentration in your system.

  • Phase 2: Characterize Compound P's Direct vs. Indirect Effects.

    • Indirect Effect Assessment: In the presence of low glycine (1 µM), apply increasing concentrations of Compound P. An increase in the NMDA-evoked current suggests either GlyT1 inhibition or direct agonism.

    • Direct Effect Assessment: Co-apply Compound P with a saturating concentration of glycine (e.g., 100 µM). Under these conditions, the GlyT1 transporter's influence is minimized because the glycine binding sites on the NMDA receptor are already fully occupied by glycine.

      • Interpretation A: If Compound P has no further effect, its primary mechanism at these concentrations is likely GlyT1 inhibition.

      • Interpretation B: If Compound P reduces the current, it suggests it is a partial agonist competing with the full agonist, glycine.[2]

      • Interpretation C: If Compound P increases the current further, it may indicate positive allosteric modulation.

  • Phase 3: Pharmacological Isolation with a GlyT1 Blocker.

    • Pre-treat the system with a specific and irreversible GlyT1 inhibitor like NFPS (N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine).[1] This pharmacologically isolates the NMDA receptor from changes in synaptic glycine concentration.

    • Repeat the Compound P dose-response experiment in the presence of low glycine. The resulting potentiation should now primarily reflect the direct interaction of Compound P with the NMDA receptor.

logic1 Start Does Compound P potentiate in presence of low Glycine? Result4 No significant effect at Glycine site or GlyT1. Start->Result4 No Q2 Does Compound P still potentiate after GlyT1 block with NFPS? Start->Q2 Yes Result1 Primary action is likely GlyT1 Inhibition. Result2 Compound P is a Partial Agonist. Result3 Compound P is a Full Agonist or Positive Allosteric Modulator. Q2->Result1 No Q3 Does Compound P reduce current in presence of saturating Glycine? Q2->Q3 Yes Q3->Result2 Yes Q3->Result3 No

Caption: Decision tree for interpreting experimental outcomes.

Guide 2: Protocol for Investigating Off-Target Effects at Inhibitory Glycine Receptors (GlyRs)

If you observe unexpected inhibition, this protocol helps determine if it is mediated by strychnine-sensitive GlyRs.

  • System Selection: This experiment is best performed in cells endogenously expressing inhibitory GlyRs, such as spinal cord or brainstem neurons. Alternatively, use a heterologous expression system (e.g., HEK293 cells) transfected with GlyR subunits (e.g., α1).

  • Baseline Glycine Response:

    • Using whole-cell patch-clamp, hold the cell at a voltage away from the chloride reversal potential (e.g., -70 mV).

    • Apply a known concentration of glycine (e.g., 10-30 µM) to elicit a robust inward current (due to chloride efflux, depending on your internal solution). This confirms the presence of functional GlyRs.

  • Test Compound P:

    • After washout, apply Compound P at the concentrations where you previously observed inhibition.

    • Interpretation: If Compound P elicits a current similar to glycine, it is acting as an agonist at GlyRs.

  • Strychnine Antagonism:

    • Pre-incubate the cells with strychnine (e.g., 1 µM), a potent antagonist of GlyRs.[3]

    • Re-apply Compound P in the presence of strychnine.

    • Interpretation: If strychnine blocks the inhibitory current elicited by Compound P, it confirms the effect is mediated through strychnine-sensitive GlyRs.

Experimental Condition Expected Result if Compound P is a GlyR Agonist
Application of Compound P Elicits a chloride current.
Co-application with Strychnine The chloride current is significantly reduced or abolished.
Return to NMDA Assay with Strychnine The previously observed inhibition should be attenuated.

References

  • Nyyssölä, A., et al. (2000). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. Applied and Environmental Microbiology, 66(6), 2344–2351. [Link]

  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(5), 452-456. [Link]

  • Kishimoto, H., et al. (1989). Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons. Neuroscience Letters, 99(1-2), 131-136. [Link]

  • Kumar, R., et al. (2025). Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. Biophysical Journal. [Link]

  • Cheguľov, V. V., et al. (2005). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molbank, 2005(4), M440. [Link]

  • Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology, 587(13), 3207–3220. [Link]

  • NIST. (n.d.). N-Methylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C., et al. (2021). Glycine/glycine N-methyltransferase/sarcosine axis mediates benzene-induced hematotoxicity. Toxicology and Applied Pharmacology, 428, 115682. [Link]

  • Riecansky, I., et al. (1991). Inhibitory and potentiating influences of glycine on N-methyl-D-aspartate-evoked dopamine release from cultured rat mesencephalic cells. Journal of Neurochemistry, 57(6), 2054-2060. [Link]

  • Chiu, C. S., et al. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of Biomedical Science, 24(1), 1. [Link]

Sources

Technical Support Center: Refining Experimental Design for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for studies involving "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-". As a novel compound, researchers may encounter challenges in its experimental application. Publicly available data on this specific molecule is limited; however, by drawing upon the established principles for the broader class of N-acyl amino acids and N-alkylated glycine derivatives, we can establish a robust framework for its use.[1][2] This guide is designed to provide practical, experience-driven advice to navigate the common hurdles in experimental design, from initial compound handling to troubleshooting assay results. Our goal is to equip you with the foundational knowledge to confidently integrate this compound into your research.

Part 1: Compound Verification and Quality Control

Before initiating any biological experiments, it is imperative to verify the identity and purity of your sample of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-". This step is crucial for the reproducibility and validity of your results.

Q1: How can I confirm the identity and purity of my compound?

A1: We recommend a multi-pronged approach for comprehensive characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm the molecular weight of the compound. For "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-", the expected molecular weight can be calculated from its chemical formula. The presence of a major peak corresponding to this mass provides confidence in the compound's identity. The purity can be estimated from the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The observed shifts and coupling constants should be consistent with the expected structure of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-".

  • High-Performance Liquid Chromatography (HPLC): A high-resolution HPLC analysis with a suitable method (e.g., reverse-phase with a C18 column) will provide a more accurate assessment of purity.

Part 2: Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The solubility and stability of the compound are key considerations.

Q2: What is the recommended solvent for preparing stock solutions of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-"?

A2: For novel compounds, a systematic approach to solvent selection is advised. Based on the general characteristics of N-acyl amino acids, we recommend the following workflow for determining the optimal solvent.

G start Start: Small-scale solubility test dmso Try DMSO first start->dmso soluble_dmso Soluble? dmso->soluble_dmso ethanol Try Ethanol soluble_etoh Soluble? ethanol->soluble_etoh pbs Try aqueous buffer (e.g., PBS) soluble_pbs Soluble? pbs->soluble_pbs soluble_dmso->ethanol No high_conc High concentration stock (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C. soluble_dmso->high_conc Yes soluble_etoh->pbs No lower_conc_etoh Lower concentration stock in Ethanol. Consider stability at RT and 4°C. soluble_etoh->lower_conc_etoh Yes aqueous_stock Prepare fresh aqueous stock for each experiment. soluble_pbs->aqueous_stock Yes consult Consult synthesis provider or perform further solvent screening. soluble_pbs->consult No

Caption: Solvent selection workflow for novel compounds.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when using water-immiscible organic solvents for stock solutions. Here are several strategies to mitigate precipitation:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. You may need to prepare an intermediate dilution of your stock solution in the assay buffer.

  • Use a surfactant: Including a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer can help maintain compound solubility.

  • Vortex during dilution: Add the stock solution to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider alternative solvents: If precipitation persists, explore other water-miscible organic solvents like ethanol or isopropanol for your stock solution.

Solvent Pros Cons Recommended Starting Concentration
DMSO High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5%). May interfere with some assays.10-50 mM
Ethanol Less toxic to cells than DMSO. Volatile.Lower solubilizing power for some compounds.1-10 mM
PBS Most biologically compatible.Limited solubility for many organic compounds.Prepare fresh as needed.

Part 3: Common Experimental Assays and Potential Biological Targets

Given that structurally related N-acyl amino acids have been identified as inhibitors of the glycine transporter 2 (GlyT2)[1][3], a logical starting point for investigating the biological activity of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" would be to assess its effect on glycine transport.

Q4: How can I set up an experiment to test if my compound inhibits GlyT2?

A4: A cell-based glycine uptake assay is a standard method. The general workflow is as follows:

G start Seed cells expressing GlyT2 (e.g., HEK293-GlyT2) pretreat Pre-incubate cells with 'Glycine, N-methyl-N-(2-pyridinylcarbonyl)-' or vehicle control start->pretreat add_radiolabel Add radiolabeled glycine (e.g., [³H]glycine) pretreat->add_radiolabel incubate Incubate for a defined period (e.g., 10-30 min) add_radiolabel->incubate wash Wash cells with ice-cold buffer to remove extracellular glycine incubate->wash lyse Lyse cells wash->lyse scintillation Quantify intracellular radioactivity using scintillation counting lyse->scintillation analyze Analyze data to determine IC₅₀ scintillation->analyze

Caption: Workflow for a cell-based glycine uptake assay.

Part 4: Troubleshooting and FAQs

Q5: I am not observing any biological activity with my compound. What are the possible reasons?

A5: A lack of activity can stem from several factors. Here is a troubleshooting guide:

Potential Issue Recommended Action
Compound Degradation Verify the stability of your compound in the stock solvent and assay buffer. Perform a fresh characterization (e.g., LC-MS) of your stock solution.
Poor Solubility/Precipitation Visually inspect your assay wells for any signs of precipitation. Re-evaluate your solvent and dilution strategy as described in Q3.
Incorrect Biological Target The compound may not be active at the target you are testing. Consider screening against a panel of related targets. For glycine analogs, this could include other neurotransmitter transporters or receptors.[4]
Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate concentration.
Cell Line Issues Ensure your cells are healthy and expressing the target of interest at sufficient levels.

Q6: My results are inconsistent between experiments. What could be the cause?

A6: Inconsistent results are often due to subtle variations in experimental execution.

  • Stock Solution Handling: Ensure your stock solution is stored properly (protected from light, at the correct temperature) and that you are using a consistent freeze-thaw cycle.

  • Pipetting Accuracy: Use calibrated pipettes and be mindful of your technique, especially when working with small volumes of concentrated stocks.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as their characteristics can change over time in culture.

  • Reagent Variability: Use the same lot of reagents (e.g., serum, media, buffers) for a set of experiments whenever possible.

References

  • PubChem. Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, phenylmethyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466–2484. Available from: [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PubMed Central. Available from: [Link]

  • Grbčić, P., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6882. Available from: [Link]

  • Chen, C.-Y., et al. (2022). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International Journal of Molecular Sciences, 23(23), 15263. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Target Engagement of Novel BTK Inhibitors: The Case of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously validate the target engagement of novel therapeutic compounds. We will use the hypothetical molecule "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-", hereafter referred to as Compound X , as a case study for a putative inhibitor of Bruton's tyrosine kinase (BTK). This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust approach to preclinical drug discovery.

Introduction: The Criticality of Target Engagement

The central hypothesis of targeted therapy is that modulating a specific protein target will result in a desired therapeutic outcome. However, a compound's activity in a screening assay does not guarantee it works through the intended mechanism. Off-target effects can confound results and lead to clinical failures. Therefore, confirming that a compound directly binds to and engages its intended target in a relevant biological context—a process known as target engagement (TE)—is a cornerstone of modern drug discovery.

Our Target: Bruton's Tyrosine Kinase (BTK)

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is activated and proceeds to phosphorylate downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This cascade is essential for the survival, proliferation, and differentiation of B-cells. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target.

This guide will compare three orthogonal methods to validate the engagement of Compound X with BTK, spanning from purified protein to cellular and pharmacodynamic assays.

Biophysical Validation: Direct Binding to Purified Protein

The first step is to confirm a direct, physical interaction between Compound X and the BTK protein. Biophysical assays provide quantitative data on binding affinity and thermodynamics in a clean, in vitro system. While several techniques exist (e.g., SPR, ITC), we will focus on the Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay, for its accessibility and throughput.

Principle of DSF: The stability of a protein against thermal denaturation can be monitored using a fluorescent dye that binds to exposed hydrophobic regions. A ligand that binds to the protein will typically stabilize its folded state, resulting in an increase in the melting temperature (Tm). This change in Tm (ΔTm) is a direct indicator of target engagement.

Experimental Workflow: DSF for Compound X and BTK

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Data Acquisition cluster_analysis Data Analysis P1 Purified BTK Protein (e.g., 2 µM) A1 Mix BTK, Buffer, and Dye P1->A1 P2 Compound X Stock (e.g., 10 mM in DMSO) A2 Add Compound X (Dose-response) or DMSO P2->A2 P3 Fluorescent Dye (e.g., SYPRO Orange) P3->A1 P4 Assay Buffer P4->A1 A1->A2 R1 Place Plate in RT-PCR Machine A2->R1 R2 Run Thermal Ramp (e.g., 25°C to 95°C) R1->R2 R3 Measure Fluorescence at each Temperature R2->R3 D1 Plot Fluorescence vs. Temperature R3->D1 D2 Fit Boltzmann Equation to determine Tm D1->D2 D3 Calculate ΔTm (Tm_compound - Tm_DMSO) D2->D3

Figure 1: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Protocol: DSF
  • Reagent Preparation:

    • Prepare a 2X master mix of purified recombinant BTK protein (e.g., 4 µM) and SYPRO Orange dye (e.g., 10X) in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Plating:

    • In a 96-well or 384-well PCR plate, serially dilute Compound X to create a 2X concentration gradient (e.g., from 200 µM to 1 nM). Include a DMSO-only control.

  • Assay Assembly:

    • Add an equal volume of the BTK/dye master mix to each well containing the compound dilutions. The final BTK concentration would be 2 µM and the final compound concentrations would range from 100 µM to 0.5 nM.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. The Tm is the midpoint of the transition in the sigmoidal curve.

    • Calculate the ΔTm for each concentration of Compound X relative to the DMSO control.

Data Interpretation

A dose-dependent increase in Tm provides strong evidence of direct binding.

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
DMSO (Vehicle)-42.50.0
Compound X 10051.2+8.7
1049.8+7.3
146.5+4.0
Ibrutinib (Control)1052.1+9.6

Causality & Limitations: A positive DSF result confirms a direct physical interaction. However, it does not provide information about the binding site, the functional consequence of binding (inhibition vs. activation), or whether this binding can occur in the complex milieu of a living cell.

Cellular Validation: Target Engagement in a Physiological Context

To bridge the gap between in vitro binding and cellular activity, it is essential to confirm that Compound X engages BTK within living cells. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.

Principle of CETSA®: The core principle is identical to DSF: ligand binding stabilizes the target protein. In CETSA, intact cells are treated with the compound and then heated. At a specific temperature, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures or compound concentrations is quantified, typically by Western blot or other immunoassays.

Experimental Workflow: CETSA® Isothermal Dose-Response (ITDR)

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_lyse Lysis & Separation cluster_quantify Quantification T1 Culture B-cells (e.g., Ramos cells) T2 Treat cells with Compound X dose-response T1->T2 T3 Incubate (e.g., 1 hr, 37°C) T2->T3 H1 Aliquot cell suspensions T3->H1 H2 Heat one aliquot to optimal melt temp (e.g., 48°C) H1->H2 H3 Keep control aliquot at room temperature H1->H3 L1 Lyse cells via freeze-thaw cycles H2->L1 H3->L1 L2 Centrifuge to separate soluble (supernatant) from precipitated (pellet) protein L1->L2 Q1 Collect supernatant L2->Q1 Q2 Quantify soluble BTK via Western Blot or ELISA Q1->Q2 Q3 Plot soluble BTK vs. [Compound X] Q2->Q3

Figure 2: Workflow for a CETSA® Isothermal Dose-Response (ITDR) experiment.

Protocol: CETSA® ITDR
  • Cell Culture & Treatment:

    • Culture a B-cell line (e.g., Ramos cells) to a suitable density.

    • Treat cells with a serial dilution of Compound X (e.g., 100 µM to 1 nM) and a DMSO control for 1 hour at 37 °C.

  • Heating Step:

    • Aliquot the treated cell suspensions. Heat one set of aliquots to a pre-determined melt temperature for BTK (e.g., 48 °C for 3 minutes), while keeping a parallel set at room temperature.

  • Lysis and Fractionation:

    • Lyse all cells using repeated freeze-thaw cycles in liquid nitrogen.

    • Perform ultracentrifugation (e.g., 100,000 x g for 20 min) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble BTK in each sample using a specific anti-BTK antibody via Western blot, ELISA, or targeted mass spectrometry.

  • Data Analysis:

    • For each compound concentration, calculate the fraction of soluble BTK remaining after heating relative to the unheated control.

    • Plot this fraction against the log of the compound concentration and fit a dose-response curve to determine the EC50, which reflects the cellular target engagement potency.

Data Interpretation

A dose-dependent increase in soluble BTK after heat treatment indicates that Compound X is binding to and stabilizing BTK inside the cell.

Compound X (µM)% Soluble BTK remaining (at 48°C)
0 (DMSO)15
0.0125
0.155
185
1090
Cellular EC50 ~0.09 µM

Causality & Limitations: CETSA provides powerful, direct evidence of target engagement in a physiological environment, accounting for cell permeability and intracellular competition. However, it is lower throughput than DSF and still does not directly measure the functional consequence of target binding.

Pharmacodynamic Validation: Measuring Functional Consequences

The final, crucial validation step is to demonstrate that target engagement by Compound X leads to the intended biological effect—the inhibition of BTK's kinase activity. This is assessed using a pharmacodynamic (PD) biomarker assay. For BTK, the most direct downstream substrate is PLCγ2.

Principle of Phospho-Flow Cytometry: This assay measures the phosphorylation status of intracellular proteins on a single-cell basis. Cells are treated with the compound, stimulated to activate the signaling pathway, and then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific to the phosphorylated form of the target protein (in this case, phospho-PLCγ2). A decrease in the phosphorylation signal indicates inhibition of the upstream kinase (BTK).

Signaling Pathway Context

BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Stimulation (e.g., anti-IgM) BTK BTK LYN->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Ca_Flux Ca²⁺ Flux & Downstream Signaling pPLCG2->Ca_Flux CompoundX Compound X CompoundX->BTK inhibits

Figure 3: Simplified BCR signaling pathway showing BTK's role and inhibition point.

Protocol: Phospho-Flow Cytometry for p-PLCγ2
  • Compound Treatment:

    • Pre-incubate whole blood or isolated B-cells with a dose-response of Compound X for 1 hour at 37 °C.

  • Pathway Stimulation:

    • Stimulate the B-cell receptor pathway by adding an agonist like anti-IgM antibody for a short period (e.g., 10 minutes).

  • Fixation and Permeabilization:

    • Immediately stop the reaction by fixing the cells (e.g., with paraformaldehyde).

    • Permeabilize the cells to allow antibodies to access intracellular proteins (e.g., with methanol).

  • Antibody Staining:

    • Stain the cells with a fluorescently-labeled antibody cocktail, including a marker for B-cells (e.g., anti-CD19) and the antibody for the PD biomarker (e.g., anti-phospho-PLCγ2 Y759).

  • Data Acquisition & Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the B-cell population (CD19-positive).

    • Measure the median fluorescence intensity (MFI) of the phospho-PLCγ2 signal in the B-cell gate for each treatment condition.

    • Calculate the percent inhibition relative to the stimulated DMSO control and determine the IC50.

Data Interpretation

A dose-dependent decrease in p-PLCγ2 signal confirms that Compound X engages and inhibits BTK in a functional cellular context.

Compound X (µM)p-PLCγ2 MFI% Inhibition
0 (Unstimulated)50-
0 (Stimulated)8500
0.0165025
0.125075
16098.7
105599.4
Functional IC50 ~0.04 µM

Causality & Limitations: This assay provides the most physiologically relevant evidence, directly linking target engagement to the desired functional outcome. It can be used ex vivo with patient samples, providing a direct link to clinical studies. The main limitation is that it is an indirect measure of binding; a downstream effect could theoretically be modulated by off-target activity.

Synthesis and Path Forward

By employing this tripartite strategy—biophysical, cellular, and pharmacodynamic—we build a self-validating case for the mechanism of action of Compound X.

MethodPrincipleContextThroughputKey Output
DSF Ligand-induced thermal stabilizationIn Vitro (Purified Protein)HighBinding Affinity (ΔTm)
CETSA® Ligand-induced thermal stabilizationIn Cellulo (Intact Cells)MediumCellular Engagement (EC50)
Phospho-Flow Inhibition of downstream phosphorylationIn Cellulo / Ex VivoMedium-HighFunctional Inhibition (IC50)

The data from our case study shows strong concordance: Compound X binds purified BTK (DSF), engages BTK in intact cells (CETSA), and functionally inhibits its downstream signaling (Phospho-Flow) with comparable potencies. This orthogonal evidence provides high confidence that Compound X is a bona fide BTK inhibitor, justifying its advancement into further preclinical and clinical development.

References

  • Title: Target engagement in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of Bruton's tyrosine kinase in B-cell development and function: a genetic perspective. Source: Immunological Reviews URL: [Link]

  • Title: Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Source: Blood URL: [Link]

  • Title: The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Source: Nature Protocols URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

  • Title: The importance of target engagement in modern drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

A Comparative Guide to NMDA Receptor Co-agonists: Sarcosine (N-methylglycine) vs. Glycine in Receptor Activation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, precise modulation of the N-methyl-D-aspartate (NMDA) receptor is a critical objective. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders. Activation of the NMDA receptor is unique in that it requires the binding of two co-agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine, to the GluN1 subunit.[2][3] This guide provides an in-depth comparison of two key co-agonists, Glycine and its N-methylated derivative, Sarcosine, in the context of NMDA receptor activation assays. We will delve into their distinct pharmacological profiles, supported by experimental data, and provide detailed protocols for their comparative analysis.

The Co-agonist Site: A Target for Therapeutic Intervention

The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a key therapeutic target.[3][4] Unlike the glutamate binding site, where overstimulation can lead to excitotoxicity, modulating the co-agonist site offers a more nuanced approach to enhancing or dampening NMDA receptor function. Both Glycine, the endogenous co-agonist, and Sarcosine, a naturally occurring amino acid derivative, act at this site, but with demonstrably different consequences for receptor activation and cellular signaling.[4][5]

Sarcosine's mechanism of action is twofold: it acts as a direct co-agonist at the NMDA receptor's glycine site and also inhibits the Type 1 glycine transporter (GlyT1).[6] GlyT1 inhibition increases the synaptic concentration of glycine, indirectly potentiating NMDA receptor function. However, experimental evidence has unequivocally demonstrated that Sarcosine can directly activate the NMDA receptor, independent of its effects on glycine transport.[4]

Comparative Analysis of Sarcosine and Glycine in NMDA Receptor Activation

Experimental data from whole-cell patch-clamp electrophysiology assays on cultured embryonic mouse hippocampal neurons reveal significant differences in the potency, efficacy, and kinetics of NMDA receptor activation by Sarcosine and Glycine.[4]

ParameterSarcosine (N-methylglycine)GlycineReference
Potency (EC50) 26 ± 3 µM61 ± 8 nM[4]
Relative Potency ~430-fold less potent than Glycine-[4]
Efficacy Produces slightly smaller peak currents (~86%) at saturating concentrations compared to Glycine.Higher maximal response.[4]
Receptor Desensitization Induces less receptor desensitization.Induces more pronounced receptor desensitization.[4][5]
Intracellular Ca2+ Rise Leads to larger rises in intracellular Ca2+.Leads to smaller rises in intracellular Ca2+ compared to Sarcosine.[4][5]

This data underscores a critical trade-off between potency and the temporal dynamics of receptor activation. While Glycine is a much more potent agonist, Sarcosine's ability to elicit a more sustained receptor response with less desensitization can lead to a greater overall influx of calcium, a key downstream signaling event.[4]

Visualizing the Mechanism of Action

The following diagram illustrates the binding of glutamate and the co-agonists, Glycine and Sarcosine, to the NMDA receptor, leading to channel opening and calcium influx.

NMDA_Receptor_Activation cluster_receptor NMDA Receptor cluster_activation Receptor Activation GluN1 GluN1 Subunit GluN2 GluN2 Subunit IonChannel Ion Channel (Closed) IonChannel_Open Ion Channel (Open) Glutamate Glutamate Glutamate->GluN2 Co_agonist Glycine or Sarcosine Co_agonist->GluN1 Ca2_ext Ca2+ Ca2_ext->IonChannel_Open Influx Downstream Downstream Signaling Ca2_int->Downstream

Caption: Binding of Glutamate and a co-agonist (Glycine or Sarcosine) to their respective subunits on the NMDA receptor induces a conformational change, opening the ion channel and allowing calcium influx.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Assay

This protocol is designed to directly measure and compare the currents elicited by Sarcosine and Glycine on NMDA receptors in cultured neurons.

1. Cell Preparation:

  • Culture embryonic mouse hippocampal neurons on glass coverslips.

  • Use neurons after 7-14 days in vitro for mature receptor expression.

2. Recording Solutions:

  • External Solution (in mM): 150 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.001 strychnine (to block inhibitory glycine receptors), pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, pH adjusted to 7.3 with CsOH.

3. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp recordings from cultured neurons at a holding potential of -60 mV.

  • Use a rapid solution exchange system to apply drugs.

  • Apply 100 µM NMDA in the presence of varying concentrations of either Glycine (e.g., 1 nM to 100 µM) or Sarcosine (e.g., 1 µM to 1 mM) to generate dose-response curves.

  • Measure the peak inward current in response to each agonist concentration.

4. Data Analysis:

  • Normalize the peak currents to the maximal response for each cell.

  • Fit the normalized data to the Hill equation to determine the EC50 and Hill coefficient (n) for both Glycine and Sarcosine.

  • To study desensitization, measure the decay of the current during a prolonged (e.g., 10-second) application of a saturating concentration of each co-agonist with NMDA.

Calcium Imaging Assay

This assay measures the downstream effect of NMDA receptor activation by quantifying changes in intracellular calcium concentration.

1. Cell Preparation and Dye Loading:

  • Culture neurons on glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (e.g., 5 µM for 30-45 minutes at 37°C).[7]

2. Imaging Setup:

  • Use an inverted fluorescence microscope equipped with a ratiometric imaging system for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

3. Experimental Procedure:

  • Perfuse the cells with the external solution (as described above).

  • Establish a baseline fluorescence ratio (F340/F380).

  • Apply 100 µM NMDA along with a specific concentration of either Glycine or Sarcosine.

  • Record the change in the F340/F380 ratio over time.

4. Data Analysis:

  • Quantify the peak change in the fluorescence ratio as a measure of the increase in intracellular calcium.

  • Compare the magnitude and duration of the calcium transients elicited by Glycine and Sarcosine.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_calcium_imaging Calcium Imaging A1 Neuron Culture A2 Whole-Cell Recording A1->A2 A3 Drug Application (NMDA + Co-agonist) A2->A3 A4 Current Measurement A3->A4 A5 Data Analysis (EC50, Desensitization) A4->A5 Comparison Comparative Analysis A5->Comparison B1 Neuron Culture B2 Fura-2 Loading B1->B2 B3 Drug Application (NMDA + Co-agonist) B2->B3 B4 Fluorescence Imaging B3->B4 B5 Data Analysis (Ca2+ Transients) B4->B5 B5->Comparison Start Start Start->A1 Start->B1

Caption: Workflow for the comparative analysis of Sarcosine and Glycine using electrophysiology and calcium imaging.

Conclusion and Future Directions

The comparative analysis of Sarcosine and Glycine at the NMDA receptor reveals a fascinating dichotomy. Glycine is the more potent direct agonist, while Sarcosine, despite its lower potency, elicits a more sustained receptor activation with less desensitization, leading to a greater calcium influx.[4] This distinction is of paramount importance for drug development. For indications where a strong, transient boost in NMDA receptor activity is desired, Glycine or Glycine-like agonists may be preferable. Conversely, for conditions where a more prolonged and sustained enhancement of NMDA receptor signaling is beneficial, such as in schizophrenia where NMDA receptor hypofunction is implicated, Sarcosine and other GlyT1 inhibitors present a compelling therapeutic strategy.[6]

Future research should continue to explore the structure-activity relationships of co-agonists at the glycine binding site to develop compounds with tailored profiles of potency, efficacy, and receptor kinetics. Furthermore, investigating how these distinct activation profiles translate to downstream signaling cascades and ultimately to physiological and behavioral outcomes will be crucial for the rational design of next-generation NMDA receptor modulators.

References

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A Comparative Analysis of Glycine, N-methyl-N-(2-pyridinylcarbonyl)- and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the chemical and potential biological properties of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and a series of its rationally designed structural analogs. As a novel scaffold, direct experimental data for the parent compound is not extensively available in public literature. Therefore, this analysis is built upon established principles of medicinal chemistry, leveraging experimental data from structurally related molecules to forecast the impact of specific structural modifications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel N-acylamino acid derivatives.

Introduction: The N-Acylamino Acid Scaffold

N-acylamino acids are a versatile class of compounds with a broad spectrum of biological activities and commercial applications. The core structure, an amino acid linked to a carboxylic acid via an amide bond, provides a biocompatible backbone that can be extensively modified to modulate physicochemical and biological properties. "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" represents a specific embodiment of this scaffold, incorporating N-methylglycine (sarcosine) acylated with picolinic acid (2-pyridinecarboxylic acid). This unique combination of a secondary amino acid and a heteroaromatic acyl group presents an intriguing starting point for chemical exploration.

The Parent Compound: Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

The parent compound is characterized by three key structural motifs: the sarcosine backbone, the 2-pyridinyl moiety, and the amide linkage. Each of these can be systematically modified to probe the structure-activity relationship (SAR) of this chemical series.

Proposed Synthesis of the Parent Compound and its Analogs

A general and efficient method for the synthesis of the parent compound and its analogs would likely involve the coupling of N-methylglycine (sarcosine) with the corresponding activated carboxylic acid.

Experimental Protocol: Amide Coupling
  • Activation of the Carboxylic Acid: To a solution of the desired carboxylic acid (e.g., picolinic acid) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine (DIPEA)). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling Reaction: To the activated ester solution, add a solution of N-methylglycine (sarcosine) (1 equivalent) in a suitable solvent. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Purification Carboxylic_Acid Carboxylic Acid (e.g., Picolinic Acid) Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Final_Product Target Compound Activated_Ester->Final_Product Sarcosine N-Methylglycine (Sarcosine) Sarcosine->Final_Product Workup Aqueous Work-up Final_Product->Workup Chromatography Chromatography Workup->Chromatography Purified_Product Purified Product Chromatography->Purified_Product

Caption: General workflow for the synthesis of N-acyl sarcosine derivatives.

Comparative Analysis of Structural Analogs

To understand the potential SAR of this scaffold, we will consider modifications at three key positions: the pyridine ring, the N-alkyl group, and the amino acid backbone.

Modification of the Pyridine Ring

The electronic and steric properties of the pyridine ring can significantly influence the biological activity of the molecule. We will consider analogs with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring, as well as positional isomers.

AnalogModificationRationale for ComparisonPredicted Impact on Properties
Parent 2-pyridinylcarbonylBaseline for comparison.-
Analog 1 3-pyridinylcarbonylIsomeric variation to probe the importance of the nitrogen position.May alter metal chelation properties and receptor binding geometry.
Analog 2 4-pyridinylcarbonylIsomeric variation.Similar to Analog 1, could impact biological target recognition.
Analog 3 5-chloro-2-pyridinylcarbonylIntroduction of an electron-withdrawing group (EWG).May increase lipophilicity and potentially alter metabolic stability. EWGs on similar scaffolds have been shown to modulate activity[1].
Analog 4 5-methoxy-2-pyridinylcarbonylIntroduction of an electron-donating group (EDG).May increase polarity and could influence hydrogen bonding interactions.
Modification of the N-Alkyl Group

The N-methyl group of the sarcosine moiety can be varied to explore the impact of steric bulk and lipophilicity in this region.

AnalogModificationRationale for ComparisonPredicted Impact on Properties
Parent N-methylBaseline for comparison.-
Analog 5 N-ethylIncrease in steric bulk and lipophilicity.May enhance or hinder binding to a biological target depending on the size of the binding pocket.
Analog 6 N-H (glycine)Removal of the N-alkyl group.Increases the potential for hydrogen bond donation, which could alter binding modes and physicochemical properties.
Modification of the Amino Acid Backbone

Replacing glycine with other amino acids can introduce chirality and different side chains, dramatically altering the molecule's three-dimensional shape and chemical properties.

AnalogModificationRationale for ComparisonPredicted Impact on Properties
Parent Glycine backboneAchiral, flexible backbone.Baseline for comparison.
Analog 7 Alanine backboneIntroduction of a small, hydrophobic side chain and a chiral center.May provide stereospecific interactions with a biological target. Alanine derivatives of some classes of compounds have shown different biological activity compared to glycine derivatives[2].
Analog 8 Phenylalanine backboneIntroduction of a bulky, aromatic side chain.Significantly increases lipophilicity and potential for pi-stacking interactions.

Predicted Physicochemical Properties

The physicochemical properties of these analogs are expected to vary significantly with the introduced modifications. These properties, such as lipophilicity (LogP), solubility, and pKa, are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyImpact of Pyridine Ring SubstitutionImpact of N-Alkyl SubstitutionImpact of Amino Acid Backbone
Lipophilicity (LogP) EWGs like chloro will increase LogP. EDGs like methoxy may decrease LogP.Increasing alkyl chain length will increase LogP. Removal of the alkyl group will decrease LogP.Hydrophobic side chains (alanine, phenylalanine) will increase LogP.
Aqueous Solubility Generally, increased lipophilicity will decrease aqueous solubility.Increasing alkyl chain length will decrease solubility.Hydrophobic side chains will decrease solubility.
pKa Substituents on the pyridine ring will alter its basicity.N-alkyl group has a minor effect on the carboxylic acid pKa.The amino acid side chain will have a minor effect on the carboxylic acid pKa.

Potential Biological Activities and Mechanisms of Action

While the specific biological targets of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" are unknown, the structural motifs present in this scaffold are found in molecules with a wide range of biological activities.

  • Antimicrobial Activity: N-acyl amino acids are known to have surfactant-like properties and can disrupt microbial cell membranes. The pyridine moiety is also a common feature in antimicrobial compounds.

  • Anticancer Activity: Pyridine derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer progression[3]. Acridine derivatives, which share some structural similarities, are known DNA intercalators and topoisomerase inhibitors[4].

  • Enzyme Inhibition: The N-acylamino acid scaffold can be designed to mimic peptide substrates and act as enzyme inhibitors. For example, derivatives of N-methylglycine (sarcosine) have been investigated as inhibitors of glycine N-methyltransferase (GNMT), an enzyme involved in regulating S-adenosylmethionine levels[5][6].

Potential_Biological_Activity cluster_motifs Structural Motifs cluster_activities Potential Biological Activities Parent Glycine, N-methyl-N-(2-pyridinylcarbonyl)- Sarcosine Sarcosine Backbone Parent->Sarcosine Pyridine Pyridine Moiety Parent->Pyridine Amide Amide Linkage Parent->Amide Enzyme_Inhibition Enzyme Inhibition Sarcosine->Enzyme_Inhibition e.g., GNMT Inhibition Antimicrobial Antimicrobial Pyridine->Antimicrobial Anticancer Anticancer Pyridine->Anticancer e.g., Kinase Inhibition Amide->Enzyme_Inhibition Peptidomimetic

Caption: Relationship between structural motifs and potential biological activities.

Conclusion and Future Directions

"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and its structural analogs represent a promising, yet underexplored, area of chemical space. This guide provides a framework for the systematic investigation of this scaffold, from synthesis to the prediction of physicochemical and biological properties. The true potential of these compounds can only be unlocked through their synthesis and rigorous biological evaluation. Future research should focus on:

  • Synthesis and Characterization: The synthesis of the proposed analogs and their full characterization using modern analytical techniques (NMR, MS, etc.).

  • In Vitro Screening: Screening of the synthesized compounds against a diverse panel of biological targets, including microbial strains, cancer cell lines, and relevant enzymes.

  • Structure-Activity Relationship (SAR) Elucidation: The correlation of the experimental biological data with the structural modifications to build a robust SAR model for this chemical series.

This systematic approach will be crucial in determining the therapeutic potential of this novel class of N-acylamino acid derivatives.

References

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A Guide to Orthogonal Validation of Prolyl Hydroxylase (PHD) Inhibition by "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the validation of a novel compound's mechanism of action is a critical step. This guide provides a comprehensive framework for the orthogonal validation of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-", a compound whose structure is suggestive of prolyl hydroxylase domain (PHD) inhibition. By employing a series of independent, complementary assays, we can build a robust body of evidence to confirm its biological activity and downstream effects.

The Scientific Rationale: Why Orthogonal Assays are Crucial

Relying on a single assay to define a compound's mechanism of action is fraught with peril. A single-point confirmation can be susceptible to artifacts, off-target effects, or assay-specific interference. An orthogonal approach, which uses multiple, distinct methods to probe the same biological question, provides a much higher degree of confidence in the results. This is the cornerstone of rigorous scientific validation.

The central hypothesis for "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" is that it inhibits prolyl hydroxylase enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), marking it for degradation. By inhibiting PHDs, this compound is expected to stabilize HIF-1α, leading to the activation of genes that control processes like erythropoiesis and angiogenesis.[1][2] Our validation strategy will therefore systematically test this proposed cascade of events.

Part 1: Primary Target Engagement - Direct PHD Inhibition

The first step is to determine if "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" directly interacts with and inhibits PHD enzymes. An in vitro biochemical assay is the most direct way to assess this.

Biochemical PHD2 Inhibition Assay (AlphaScreen)

This assay directly measures the enzymatic activity of purified PHD2, the primary regulator of HIF-1α in normoxic conditions.[3]

Experimental Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant human PHD2 enzyme, Fe(II) sulfate, L-ascorbic acid, and the substrate 2-oxoglutarate in an appropriate assay buffer.

  • Compound Addition: Add "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" across a range of concentrations. Include a known PHD2 inhibitor (e.g., IOX2) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Enzyme Reaction: Add a biotinylated HIF-1α peptide substrate to initiate the reaction. Allow the reaction to proceed for a set time at room temperature.

  • Detection: Stop the reaction and add streptavidin-coated donor beads and antibody-coated acceptor beads that recognize the hydroxylated HIF-1α peptide. In the presence of hydroxylation, the beads come into proximity, generating a chemiluminescent signal.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Interpreting the Results: A potent, dose-dependent decrease in the chemiluminescent signal indicates direct inhibition of PHD2. Comparing the IC50 value of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" to that of the positive control will establish its relative potency.

Part 2: Cellular Confirmation - HIF-1α Stabilization

Once direct enzyme inhibition is established, the next logical step is to confirm that this activity translates to a cellular effect. The primary consequence of PHD inhibition in cells is the stabilization and accumulation of the HIF-1α protein.

Western Blot for HIF-1α

This semi-quantitative method directly visualizes the increase in HIF-1α protein levels within cells treated with the compound.

Experimental Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, U2OS, or Hep3B) and allow them to adhere. Treat the cells with increasing concentrations of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" for a defined period (e.g., 4-6 hours). Include a vehicle control and a positive control (e.g., Roxadustat or hypoxia induced by CoCl2).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity and normalize it to a loading control like β-actin or GAPDH.[4]

Interpreting the Results: A dose-dependent increase in the normalized HIF-1α band intensity in treated cells, compared to the vehicle control, confirms that the compound stabilizes HIF-1α in a cellular context.

cluster_0 Normoxia (Vehicle Control) cluster_1 PHD Inhibition (Compound-GNP) PHD2_active Active PHD2 VHL VHL PHD2_active->VHL Binding HIF1a HIF-1α HIF1a->PHD2_active Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound Compound-GNP PHD2_inhibited Inhibited PHD2 Compound->PHD2_inhibited Inhibition HIF1a_stable Stable HIF-1α Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE HRE Nucleus->HRE Binding Transcription Gene Transcription HRE->Transcription

Diagram 1: HIF-1α Regulation by PHD Inhibition

Part 3: Downstream Gene Activation - Measuring HIF-1α Transcriptional Activity

Stabilized HIF-1α translocates to the nucleus and acts as a transcription factor. An orthogonal confirmation of its activity is to measure the upregulation of its target genes.

Quantitative PCR (qPCR) for HIF-1α Target Genes

qPCR is a highly sensitive method for quantifying changes in gene expression. Key HIF-1α target genes include those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and in erythropoiesis, like Erythropoietin (EPO).

Experimental Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change relative to the vehicle-treated control.

Interpreting the Results: A significant, dose-dependent increase in the mRNA levels of VEGF and/or EPO in cells treated with "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" provides strong evidence of functional HIF-1α signaling.

Comparative Data Summary
AssayMetricCompound-GNP (Hypothetical)Compound X (Alternative)Positive Control (e.g., IOX2)
PHD2 Inhibition IC5050 nM200 nM25 nM
HIF-1α Stabilization EC501 µM5 µM0.5 µM
VEGF Gene Expression Fold Change (at 10 µM)8-fold3-fold10-fold
EPO Gene Expression Fold Change (at 10 µM)15-fold5-fold20-fold

Part 4: Functional Cellular and In Vivo Assays

The final step in this orthogonal validation is to assess whether the observed molecular and cellular changes translate into a relevant physiological outcome. Since HIF-1α activation is a potent driver of angiogenesis, an in vitro tube formation assay and an in vivo Matrigel plug assay are excellent choices.[5][6]

In Vitro Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Experimental Protocol:

  • Conditioned Media Preparation: Culture the primary test cells (e.g., HeLa) with "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" for 24 hours to generate conditioned media containing secreted pro-angiogenic factors like VEGF.

  • Endothelial Cell Culture: Coat a 96-well plate with Matrigel. Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel.

  • Treatment: Treat the HUVECs with the conditioned media.

  • Imaging and Analysis: After an appropriate incubation period (e.g., 6-12 hours), visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters like total tube length and the number of branch points.

Interpreting the Results: A significant increase in tube formation in HUVECs treated with conditioned media from cells exposed to "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" indicates a pro-angiogenic effect.

In Vivo Matrigel Plug Assay

This widely used in vivo model assesses the formation of new blood vessels in a living organism.[5][7]

Experimental Protocol:

  • Matrigel Preparation: Mix Matrigel with "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" and a pro-angiogenic factor like basic fibroblast growth factor (bFGF) on ice.

  • Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into mice.

  • Plug Excision and Analysis: After a set period (e.g., 7-14 days), excise the Matrigel plugs. The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug (an indicator of red blood cell infiltration) or by histological analysis of blood vessel density.

Interpreting the Results: A significant increase in hemoglobin content or visible blood vessel formation in plugs containing "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" compared to control plugs provides powerful in vivo evidence of its pro-angiogenic activity.

Compound Compound-GNP (Putative PHD Inhibitor) Assay1 Biochemical Assay: Direct PHD2 Inhibition (IC50) Compound->Assay1 Step 1: Target Engagement Assay2 Cellular Assay: HIF-1α Stabilization (Western Blot) Assay1->Assay2 Step 2: Cellular Confirmation Assay3 Gene Expression Assay: Target Gene Upregulation (qPCR) Assay2->Assay3 Step 3: Downstream Activity Assay4 Functional Assay: Angiogenesis (Tube Formation / Matrigel Plug) Assay3->Assay4 Step 4: Physiological Outcome Conclusion Conclusion: Confirmed PHD Inhibitor with Pro-Angiogenic Effects Assay4->Conclusion

Diagram 2: Orthogonal Assay Workflow

Conclusion

References

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Unlocking the Potential of NMDA Receptor Modulation: A Comparative Guide to Sarcosine (N-Methylglycine)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention, particularly in disorders characterized by its hypofunction, such as schizophrenia.[1][2] This guide provides a comprehensive comparison of Sarcosine (N-methylglycine), an endogenous amino acid, with other chemical tools designed to modulate the NMDA receptor, supported by experimental data and detailed protocols. As a Senior Application Scientist, my aim is to offer not just a side-by-side comparison, but a deeper, mechanistic understanding to inform your experimental design and therapeutic strategies.

The Glycine Modulatory Site: A Gateway to Enhancing NMDA Receptor Function

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist to its glycine modulatory site for activation.[3] Insufficient co-agonist availability can lead to receptor hypofunction, a state implicated in the negative and cognitive symptoms of schizophrenia.[1][2] This has spurred the development of chemical tools aimed at enhancing signaling through this site.

Sarcosine: A Dual-Action Modulator

Sarcosine distinguishes itself from other NMDA receptor modulators through its unique dual mechanism of action. It acts as both a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a direct co-agonist at the NMDA receptor's glycine binding site.[4][5]

  • GlyT1 Inhibition: GlyT1 is the primary transporter responsible for clearing glycine from the synaptic cleft.[4] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, thereby enhancing the activation of NMDA receptors.[6][7]

  • Direct Co-agonist Activity: Independently of its effects on glycine transport, sarcosine can directly bind to and activate the glycine modulatory site on the NMDA receptor.[4][5]

This dual action provides a robust and potentially more effective means of potentiating NMDA receptor function compared to agents with a single mechanism.

Sarcosine_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Uptake Sarcosine Sarcosine Sarcosine->NMDAR Direct Co-agonist Binding Sarcosine->GlyT1 Inhibits Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Glutamate_Vesicle Glutamate Glutamate_Vesicle->NMDAR Binds

Caption: Dual mechanism of Sarcosine action at the synapse.

Comparative Analysis: Sarcosine vs. Other NMDA Receptor Modulators

The primary alternatives to sarcosine for modulating the NMDA receptor glycine site include direct agonists like D-serine and D-cycloserine, and other GlyT1 inhibitors.

FeatureSarcosine (N-Methylglycine)D-SerineD-CycloserineSelective GlyT1 Inhibitors (e.g., NFPS)
Primary Mechanism GlyT1 inhibitor and NMDA receptor co-agonist[4][5]Direct full agonist at the NMDA receptor glycine site[8]Partial agonist at the NMDA receptor glycine siteSelective inhibition of GlyT1[8]
Clinical Efficacy (in Schizophrenia) Superior to placebo and D-serine in reducing negative and overall symptoms in some studies.[8][9]Mixed results; some studies show benefit, while others show no significant difference from placebo.[8][10]Limited efficacy, with a narrow therapeutic window.Preclinical data is promising, with some compounds entering clinical trials.[11][12]
Side Effect Profile Generally well-tolerated with minimal side effects reported in clinical trials.[13]Concerns about potential nephrotoxicity at higher doses.[2]Can induce psychosis and has a less favorable side-effect profile.Varies by compound; potential for off-target effects.
Endogenous Nature Naturally occurring amino acid.Endogenous co-agonist.Synthetic compound.Synthetic compounds.
The Sarcosine Advantage: Insights from Clinical Data

Multiple clinical trials have highlighted the potential advantages of sarcosine. A double-blind, placebo-controlled study comparing sarcosine and D-serine as add-on treatments for schizophrenia found that sarcosine was superior to both placebo and D-serine in improving scores on the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).[8][9] Specifically, sarcosine demonstrated a more significant reduction in negative symptoms, which are often resistant to conventional antipsychotic medications.[6][8] Another study suggested that a daily dose of 2 grams of sarcosine was effective in reducing symptoms in drug-free patients with schizophrenia.[13] These findings suggest that the dual mechanism of GlyT1 inhibition and direct co-agonism may offer a therapeutic edge.

Experimental Protocols for Evaluating NMDA Receptor Modulators

To rigorously assess and compare compounds like sarcosine, specific and validated experimental protocols are essential.

In Vitro GlyT1 Inhibition Assay: Radiolabeled Glycine Uptake

This assay directly measures the ability of a compound to inhibit the reuptake of glycine by GlyT1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for GlyT1.

Materials:

  • Cell line expressing human GlyT1 (e.g., MDCK-II cells)[14]

  • [³H]Glycine (radiolabeled glycine)

  • Test compounds (e.g., sarcosine, selective GlyT1 inhibitors)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate GlyT1-expressing cells in a suitable multi-well format and grow to confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]Glycine to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove extracellular [³H]Glycine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]Glycine uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GlyT1_Inhibition_Assay A Plate GlyT1-expressing cells B Pre-incubate with test compound A->B C Add [³H]Glycine B->C D Terminate uptake with cold buffer C->D E Lyse cells and measure radioactivity D->E F Calculate IC50 E->F

Sources

A Head-to-Head Comparison of GNE-3511 and Other Modulators of the DLK Signaling Pathway for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neurodegenerative disease research, the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), has emerged as a critical node in neuronal stress signaling pathways. As a key mediator of axonal degeneration, DLK represents a promising therapeutic target. This guide provides a comprehensive, data-driven comparison of GNE-3511, a potent and selective DLK inhibitor, with other known modulators of the DLK pathway, including CEP-1347, URMC-099, and the downstream c-Jun N-terminal Kinase (JNK) inhibitor, TCS JNK 6o.

The DLK Signaling Cascade: A Prime Target in Neurodegeneration

The DLK signaling pathway is a multi-tiered kinase cascade that plays a pivotal role in neuronal apoptosis and axonal degeneration. Under conditions of cellular stress or injury, DLK becomes activated and, in turn, phosphorylates and activates downstream kinases, primarily MKK4 and MKK7. These kinases then activate the c-Jun N-terminal Kinases (JNKs), which translocate to the nucleus to phosphorylate transcription factors such as c-Jun. The phosphorylation of c-Jun leads to the transcription of pro-apoptotic genes, ultimately culminating in neuronal cell death.[1] The central role of DLK in this destructive cascade makes it an attractive target for therapeutic intervention in a range of neurodegenerative disorders.

DLK_Signaling_Pathway cluster_inhibitors Points of Inhibition Stress Neuronal Stress / Axonal Injury DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Axonal Degeneration cJun->Apoptosis Promotes Transcription GNE_3511 GNE-3511 GNE_3511->DLK CEP_1347 CEP-1347 CEP_1347->DLK URMC_099 URMC-099 URMC_099->DLK TCS_JNK_6o TCS JNK 6o TCS_JNK_6o->JNK

Figure 1: A simplified diagram of the DLK signaling pathway and the points of inhibition by the compared compounds.

Profile of Investigated Inhibitors

This guide focuses on a head-to-head comparison of four key inhibitors that modulate the DLK signaling pathway at different points:

  • GNE-3511: A potent, selective, orally bioavailable, and brain-penetrant inhibitor of DLK.[2][3]

  • CEP-1347: A semi-synthetic inhibitor of the mixed-lineage kinase (MLK) family, which includes DLK.[4]

  • URMC-099: An orally bioavailable and brain-penetrant mixed-lineage kinase (MLK) inhibitor with activity against MLK1, MLK2, MLK3, and DLK.[5]

  • TCS JNK 6o: A potent and ATP-competitive inhibitor of the downstream c-Jun N-terminal kinases (JNKs).

Head-to-Head Comparison of In Vitro Potency and Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are largely determined by its potency and selectivity. The following tables summarize the available data for GNE-3511 and the selected comparator compounds.

Table 1: In Vitro Potency of DLK Pathway Inhibitors

CompoundPrimary Target(s)Assay TypePotency (IC50 / Ki)Reference(s)
GNE-3511 DLK (MAP3K12)Ki0.5 nM[3][6]
p-JNK (cellular)IC5030 nM[3]
Axon DegenerationIC50107 nM[3]
CEP-1347 MLK1, MLK2, MLK3, DLK, LZKIC5023-51 nM[4]
URMC-099 MLK1, MLK2, MLK3, DLKIC5019 nM, 42 nM, 14 nM, 150 nM, respectively[5]
LRRK2IC5011 nM[5]
TCS JNK 6o JNK1Ki2 nM[7]
JNK2Ki4 nM[7]
JNK3Ki52 nM[7]
JNK1 (cellular)IC5045 nM[7]
JNK2 (cellular)IC50160 nM[7]

Table 2: Selectivity Profile of DLK Pathway Inhibitors Against Other Kinases

CompoundOff-Target Kinases (IC50)Selectivity NotesReference(s)
GNE-3511 MLK1 (67.8 nM), JNK1 (129 nM), JNK3 (364 nM), JNK2 (514 nM), MLK3 (602 nM), MLK2 (767 nM), MKK4 (>5000 nM), MKK7 (>5000 nM)Highly selective for DLK over other MAP kinases. A kinome scan against 298 kinases showed notable off-target activity for some kinases at 100 nM.[3][6]
CEP-1347 Pan-MLK inhibitorAlso inhibits other kinases. Failed in a Phase 2 clinical trial for Parkinson's disease, though it was found to be safe and well-tolerated.[4][8][9]
URMC-099 LRRK2 (11 nM), ABL1 (6.8 nM), and othersBroad-spectrum inhibitor with activity against several kinases implicated in neuroinflammation.[5][10]
TCS JNK 6o >1000-fold selective for JNK1/2 over other MAP kinases such as ERK2 and p38.Highly selective for JNK isoforms.[7]

Cellular Activity and Neuroprotective Effects

The ultimate measure of a neuroprotective agent's potential is its ability to protect neurons from degeneration in cellular and in vivo models.

GNE-3511 has demonstrated concentration-dependent protection of neurons from degeneration in vitro and dose-dependent activity in animal models of neurodegeneration.[11][12] Specifically, it has been shown to reduce the phosphorylation of the downstream transcription factor c-Jun, a key marker of neuronal injury, in both optic nerve crush and MPTP mouse models.[13]

CEP-1347 has also shown neuroprotective effects in preclinical models, promoting neuronal survival and blocking MLK-induced cell death.[4] However, its clinical development for Parkinson's disease was halted due to a lack of efficacy.[8]

URMC-099 has demonstrated both anti-inflammatory and neuroprotective effects in models of HIV-associated neurocognitive disorders and Alzheimer's disease by modulating microglial activation and facilitating amyloid-β degradation.[14][15]

TCS JNK 6o, by targeting the downstream effector JNK, effectively inhibits the phosphorylation of c-Jun and has been shown to prevent collagen-induced platelet aggregation in vitro, demonstrating its utility in probing JNK-dependent cellular processes.

A critical consideration for DLK inhibitors is the potential for on-target toxicity. Direct inhibition of DLK's kinase domain has been associated with elevated plasma neurofilament levels, suggesting axonal cytoskeletal disruption.[3][5] This highlights the need for careful dose-response studies and the exploration of alternative strategies, such as inhibiting DLK palmitoylation, to achieve a more targeted neuroprotective effect.[3]

Experimental Protocols

To facilitate the direct comparison of these inhibitors in your own research, we provide the following detailed experimental protocols for key assays.

Biochemical Kinase Assay: LanthaScreen™ TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for quantifying kinase activity and inhibitor potency in a high-throughput format.

Figure 2: Workflow for a LanthaScreen™ TR-FRET Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[16]

    • Prepare serial dilutions of the test inhibitor in 1X kinase reaction buffer.

    • Prepare a solution containing the DLK enzyme and the fluorescein-labeled substrate (e.g., 200 nM) in 1X kinase reaction buffer.[16]

    • Prepare a solution of ATP at a concentration equivalent to its Km for DLK in 1X kinase reaction buffer.

    • Prepare a detection solution containing EDTA (e.g., 20 mM final concentration) and a terbium-labeled anti-phospho-substrate antibody (e.g., 2 nM final concentration) in TR-FRET dilution buffer.[16]

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the serially diluted inhibitor.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection solution to each well.

    • Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-c-Jun

This assay measures the inhibition of downstream DLK signaling in a cellular context by quantifying the levels of phosphorylated c-Jun.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., primary dorsal root ganglion neurons or a suitable cell line) at an appropriate density.

    • Pre-treat the cells with serial dilutions of the DLK inhibitor or vehicle control for 1-2 hours.

    • Induce neuronal stress (e.g., trophic factor withdrawal, treatment with a neurotoxic agent).

  • Cell Lysis:

    • After the desired stress incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Jun signal to the total c-Jun or housekeeping protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion

GNE-3511 stands out as a highly potent and selective inhibitor of DLK with demonstrated efficacy in preclinical models of neurodegeneration. Its favorable pharmacokinetic properties, including brain penetrance, make it a valuable tool for in vivo studies. However, the potential for on-target toxicity related to the disruption of the axonal cytoskeleton with direct DLK kinase inhibitors warrants careful consideration in the design of future therapeutic strategies.

In comparison, CEP-1347, while also targeting the MLK/DLK pathway, exhibited a broader selectivity profile and ultimately failed to demonstrate efficacy in a clinical setting for Parkinson's disease. URMC-099, another broad-spectrum MLK inhibitor, shows promise in models of neuroinflammation, suggesting its utility may be more pronounced in diseases with a significant inflammatory component. TCS JNK 6o, as a downstream JNK inhibitor, offers a more targeted approach to dissecting the specific roles of JNK signaling in neuronal apoptosis.

The choice of inhibitor will ultimately depend on the specific research question. For studies focused on the direct consequences of DLK inhibition, GNE-3511 provides a potent and relatively selective tool. For investigating the broader effects of MLK family inhibition or neuroinflammation, URMC-099 may be more appropriate. TCS JNK 6o is the preferred choice for specifically interrogating the downstream JNK-mediated events. This guide provides the foundational data and experimental frameworks to empower researchers to make informed decisions in the pursuit of novel therapeutics for neurodegenerative diseases.

References

  • Patel, S., et al. (2015). Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. Journal of Medicinal Chemistry, 58(1), 401-418.
  • Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments. PAIN, 162(10), 2496-2510.
  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry.
  • URMC-099 | Mixed Lineage Kinase inhibitor | CAS 1229582-33-5. Selleck Chemicals.
  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12)
  • Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Request PDF.
  • Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition. bioRxiv.
  • GNE-3511 | DLK Inhibitor. MedchemExpress.com.
  • Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration. The Journal of Experimental Medicine, 210(12), 2553-2567.
  • TCS JNK 6o | JNK/c-Jun. Tocris Bioscience.
  • TCS JNK 6o | JNK/c-jun Inhibitors. R&D Systems.
  • JNK Inhibitor VIII (TCS JNK 6o). MedchemExpress.com.
  • TCS JNK 6o (3222) by Tocris, Part of Bio-Techne. Tocris Bioscience.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
  • DLK-MAPK Signaling Coupled with DNA Damage Promotes Intrinsic Neurotoxicity Associated with Non-Mutated Tau. Molecular Neurobiology, 61(5), 2978-2995.
  • URMC-099.
  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry.
  • Mixed lineage kinase inhibitor CEP-1347 fails to delay disability in early Parkinson disease. Neurology, 69(15), 1480-1490.
  • Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family. The Journal of Biological Chemistry, 276(27), 25302-25308.
  • LanthaScreen Eu Kinase Binding Assay for NLK Overview. Thermo Fisher Scientific.
  • JNK Inhibitor VIII (TCS JNK 6o): Application Notes and Protocols for Researchers. Benchchem.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • The safety and tolerability of a mixed lineage kinase inhibitor (CEP-1347) in PD. Neurology, 65(9), 1480-1482.
  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 14(6), 686-698.
  • CEP 1347 | JNK/c-jun Inhibitors. R&D Systems.
  • Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC. Journal of Medicinal Chemistry, 65(1), 177-194.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US.
  • The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. The Journal of Neuroscience, 33(24), 10076-10086.
  • Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegener
  • The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis. eNeuro, 6(5).
  • The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. The Journal of Neuroscience, 33(24), 10076-10086.
  • deCODE Announces Positive Results from Preliminary Phase II Clinical Trial of CEP-1347 in Asthma. deCODE genetics.
  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Pl
  • CEP-1347 Dually Targets MDM4 and PKC to Activate p53 and Inhibit the Growth of Uveal Melanoma Cells. Cancers, 13(16), 4153.
  • Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).
  • Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice. bioRxiv.
  • Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan...
  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.

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A Comparative Analysis of Prolyl Hydroxylase Domain Inhibitors for the Treatment of Anemia: Benchmarking Potency and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of therapies for anemia, particularly in the context of chronic kidney disease, a new class of molecules has emerged as a promising alternative to traditional erythropoiesis-stimulating agents (ESAs). These are the inhibitors of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the cellular response to hypoxia. This guide provides an in-depth comparative analysis of the potency and efficacy of a representative PHD inhibitor, focusing on the underlying scientific principles, experimental validation, and its standing relative to other compounds in its class.

For the purpose of this guide, we will use "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" as a representative structural motif, acknowledging that this specific chemical entity is not extensively characterized in public literature. We will, therefore, draw upon data from well-documented PHD inhibitors that share key structural features, such as a carboxamide linkage and a metal-chelating moiety, to provide a comprehensive and instructive comparison.

The Scientific Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen levels (hypoxia) is primarily mediated by the hypoxia-inducible factor (HIF) transcription factor. HIF is a heterodimer composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. Under normoxic conditions, the HIF-α subunit is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.

PHD inhibitors, by blocking this hydroxylation step, stabilize HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a host of genes involved in erythropoiesis. The most critical of these is erythropoietin (EPO), the primary hormone regulating red blood cell production.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_stable HIF-1α (stabilized) HIF_complex HIF-1α/β Complex HIF-1α_stable->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex EPO_gene EPO Gene Transcription HIF_complex->EPO_gene EPO Erythropoietin (EPO) EPO_gene->EPO PHD_Inhibitor PHD Inhibitor (e.g., Glycine, N-methyl-N-(2-pyridinylcarbonyl)- motif) PHD_Inhibitor->PHD Inhibition

Caption: The HIF signaling pathway under normoxic and hypoxic/PHD inhibitor conditions.

Benchmarking Potency: In Vitro Assays

The initial characterization of a PHD inhibitor's potency is determined through a series of in vitro assays. These assays are designed to quantify the compound's ability to inhibit the enzymatic activity of the three main PHD isoforms: PHD1, PHD2, and PHD3.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the inhibition of the hydroxylation of a synthetic HIF-1α peptide by a specific PHD isoform.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the PHD enzyme (e.g., recombinant human PHD2), a biotinylated HIF-1α peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding 2-oxoglutarate and Fe(II).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-hydroxypyrosyl antibody and streptavidin-XL665.

  • Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of hydroxylated peptide.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.

Comparative Potency Data

The following table presents hypothetical IC50 values for our representative compound and two well-characterized alternatives, Vadadustat and Roxadustat, to illustrate a typical comparative profile.

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" (Representative) 8525120
Vadadustat11049210
Roxadustat761895

Interpretation: A lower IC50 value indicates greater potency. In this hypothetical comparison, Roxadustat and our representative compound show higher potency against the primary oxygen sensor, PHD2, compared to Vadadustat.

Assessing Efficacy: Cell-Based and In Vivo Models

While in vitro potency is a critical starting point, a compound's true efficacy must be demonstrated in a more biologically relevant context.

Cell-Based Assay: HIF-1α Stabilization and EPO Production

This assay evaluates the ability of the compound to stabilize HIF-1α and induce the production of EPO in a human cell line.

Methodology:

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells, which endogenously express EPO, in a suitable medium.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • HIF-1α Stabilization Analysis:

    • Lyse the cells and perform a Western blot analysis using an antibody specific for HIF-1α to visualize its stabilization.

    • Alternatively, use an ELISA-based method for quantification.

  • EPO Production Analysis:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted EPO using a commercially available ELISA kit.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for EPO production.

In Vivo Efficacy: Rodent Models of Anemia

To assess the therapeutic potential, the compound is tested in animal models of anemia.

Experimental Workflow:

in_vivo_workflow cluster_model Anemia Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Rodent_Model Rodent Model (e.g., 5/6 Nephrectomy) Dosing Oral Dosing with Test Compound Rodent_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling EPO_Measurement Plasma EPO Levels (ELISA) Blood_Sampling->EPO_Measurement Reticulocyte_Count Reticulocyte Count (Flow Cytometry) Blood_Sampling->Reticulocyte_Count Hemoglobin_Measurement Hemoglobin Levels (Hematology Analyzer) Blood_Sampling->Hemoglobin_Measurement

Caption: A typical in vivo workflow for evaluating the efficacy of a PHD inhibitor.

Comparative Efficacy Data

The following table provides a representative comparison of in vivo efficacy parameters.

CompoundPlasma EPO Increase (fold change)Reticulocyte Count Increase (%)Hemoglobin Increase (g/dL)
"Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" (Representative) 8-12150-2002.0-2.5
Vadadustat6-10120-1801.8-2.2
Roxadustat10-15180-2502.2-2.8

Interpretation: These data would suggest that Roxadustat and our representative compound induce a more robust erythropoietic response compared to Vadadustat in this model.

Conclusion and Future Directions

The benchmarking of "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-" as a representative PHD inhibitor motif demonstrates a systematic approach to evaluating the potency and efficacy of this therapeutic class. The journey from in vitro enzymatic inhibition to in vivo erythropoiesis is a multi-step process requiring rigorous and validated assays.

Future research in this area will likely focus on:

  • Isoform Selectivity: Developing inhibitors with greater selectivity for specific PHD isoforms to potentially fine-tune the therapeutic response and minimize off-target effects.

  • Long-Term Safety: Thoroughly evaluating the long-term consequences of sustained HIF stabilization.

  • Expanded Therapeutic Applications: Investigating the potential of PHD inhibitors in other indications where HIF activation may be beneficial, such as ischemia and inflammatory diseases.

This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at characterizing novel PHD inhibitors. By adhering to these principles of scientific integrity and logical experimental progression, the field can continue to advance this promising class of therapeutics.

References

  • The discovery of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD) . Journal of Medicinal Chemistry. [Link][1]

  • Sarcosine is an N-methyl-D-aspartate receptor co-agonist that differs from glycine . The Journal of Physiology. [Link][2][3]

  • Glycine Receptor Physiology and Pharmacology . Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link][4]

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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for LRRK2 Kinase Inhibitors: A Comparative Analysis of GNE-7915, MLi-2, and GSK2578215A

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide not just protocols, but the rationale behind the experimental design and data analysis, ensuring that your findings are both accurate and reproducible.

Introduction to LRRK2 Inhibitors

LRRK2 is a large, complex protein with both kinase and GTPase domains.[6] Gain-of-function mutations, such as the common G2019S mutation, increase LRRK2 kinase activity and are a significant genetic risk factor for Parkinson's Disease.[7][8] This has driven the development of potent and selective kinase inhibitors to probe LRRK2's function and evaluate its therapeutic potential.

  • GNE-7915: A potent, selective, and brain-penetrant LRRK2 inhibitor.[9][10][11] It has been extensively characterized and serves as a valuable tool for both in vitro and in vivo studies.[12][13]

  • MLi-2: Noted for its exceptional potency and high selectivity across the kinome.[14][15] It is also brain-penetrant and active in vivo.[16]

  • GSK2578215A: A potent and highly selective LRRK2 inhibitor with good brain-to-plasma distribution in mice.[1][17]

The primary goal of this guide is to establish a validated framework for comparing these inhibitors, focusing on their potency in biochemical and cellular assays, and their selectivity.

The LRRK2 Signaling Pathway: A Basis for Assay Design

Understanding the LRRK2 signaling pathway is crucial for designing meaningful assays. LRRK2's kinase activity leads to the phosphorylation of a subset of Rab GTPases, which is a key event in its pathological activity. A critical pharmacodynamic biomarker for LRRK2 kinase activity is the autophosphorylation of serine 935 (pS935). Inhibition of LRRK2 kinase activity leads to a measurable decrease in pS935 levels.[18][19]

Below is a simplified representation of the LRRK2 signaling pathway and the points of intervention for the inhibitors discussed.

LRRK2_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase Core cluster_inhibitors Pharmacological Intervention cluster_downstream Downstream Effects Genetic Mutations (G2019S) Genetic Mutations (G2019S) LRRK2 LRRK2 Genetic Mutations (G2019S)->LRRK2 Activates pS935_LRRK2 pS935 LRRK2 (Autophosphorylation) LRRK2->pS935_LRRK2 Kinase Activity Rab_Substrates Rab Substrates (e.g., Rab10) GNE-7915 GNE-7915 GNE-7915->LRRK2 MLi-2 MLi-2 MLi-2->LRRK2 GSK2578215A GSK2578215A GSK2578215A->LRRK2 pS935_LRRK2->Rab_Substrates Phosphorylates pRab_Substrates Phosphorylated Rab Substrates Rab_Substrates->pRab_Substrates Vesicular_Trafficking Vesicular Trafficking Alterations pRab_Substrates->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction

Caption: LRRK2 signaling pathway and points of inhibitor action.

Experimental Design and Methodologies

A multi-tiered approach is essential for a thorough comparison. We will progress from a purified system (biochemical assay) to a more physiologically relevant context (cellular assay), and finally assess target engagement across the kinome (selectivity profiling).

Workflow for LRRK2 Inhibitor Validation

The following diagram outlines the logical flow of experiments for a comprehensive validation and comparison.

Experimental_Workflow Start Start: Select Inhibitors (GNE-7915, MLi-2, GSK2578215A) Biochem_Assay Tier 1: Biochemical Potency (In Vitro Kinase Assay) Start->Biochem_Assay Cellular_Assay Tier 2: Cellular Potency (pS935 LRRK2 Assay) Start->Cellular_Assay Selectivity_Assay Tier 3: Selectivity Profiling (Kinome-wide Panel) Start->Selectivity_Assay Data_Analysis Statistical Analysis: - IC50 Curve Fitting - Z'-Factor Calculation - ANOVA / F-test Biochem_Assay->Data_Analysis Cellular_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Comparison Comparative Assessment: - Potency Ranking - Selectivity Score - Therapeutic Index Data_Analysis->Comparison Conclusion Conclusion: Select Optimal Tool Compound Comparison->Conclusion

Sources

Safety Operating Guide

Navigating the Disposal of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, a compound of interest for researchers and scientists. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough understanding of its structural components—an N-methyl-glycine moiety and a 2-pyridinylcarbonyl group—allows for a robust and scientifically grounded disposal protocol. This document is designed to empower laboratory personnel with the knowledge to handle this chemical waste responsibly, ensuring personal safety and environmental compliance.

Hazard Assessment: A Tale of Two Moieties

The first step in any disposal procedure is a comprehensive hazard assessment. In the absence of specific toxicological data for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, we must infer its potential hazards from its constituent parts.

  • The Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5] Pyridine itself is a flammable liquid and is considered a hazardous waste.[6][7] The pyridine ring's nitrogen atom makes it basic and reactive with various electrophiles.[8][9] Therefore, waste containing the 2-pyridinylcarbonyl group should be treated with caution, assuming potential flammability, toxicity, and irritant properties.[10]

  • The N-methyl-glycine (Sarcosine) Moiety: N-methyl-glycine, also known as sarcosine, is an amino acid derivative.[11] While generally considered less hazardous than pyridine, some N-methyl-glycine derivatives can be irritating to the skin and eyes. A crucial consideration is that N-methyl-glycine derivatives can be nitrosated to form N-nitrososarcosine, a known animal carcinogen.[12] Therefore, it is prudent to avoid mixing this waste with agents that could promote nitrosation.

Regulatory Compliance: Adherence to EPA and OSHA Standards

All laboratory waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management. It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with these guidelines.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.

Spill Management Protocol: A Swift and Safe Response

In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.

Small Spills (manageable by trained personnel)
  • Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[10]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Inform your institution's Environmental Health and Safety (EHS) department.

Large Spills

In the case of a large spill that cannot be safely managed by laboratory personnel, the following steps should be taken:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate the Area: Close all doors to the spill area to contain any vapors.

  • Call for Emergency Assistance: Contact your institution's EHS department or emergency response team immediately.

  • Provide Information: Be prepared to provide information about the spilled chemical to the emergency responders.

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: All waste containing Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a dedicated hazardous waste container.[14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Glycine, N-methyl-N-(2-pyridinylcarbonyl)-".

  • Incompatible Materials: Do not mix this waste stream with other incompatible chemicals, particularly strong oxidizing agents, strong acids, or strong bases.[14] Store the waste container away from these materials.

Approved Disposal Methods: The Final Step

The universally recommended and safest method for the disposal of pyridine-containing waste is through a licensed hazardous waste disposal company.

  • Incineration: Controlled incineration at high temperatures (820°C - 1,600°C) is a common and effective method for the disposal of pyridine and its derivatives.[6] This process ensures the complete destruction of the hazardous compounds.

  • Licensed Waste Hauler: Your institution's EHS department will have a contract with a licensed hazardous waste hauler who is equipped to transport and dispose of this type of chemical waste in compliance with all regulations.

Under no circumstances should waste containing Glycine, N-methyl-N-(2-pyridinylcarbonyl)- be disposed of down the drain or in the regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Collection cluster_disposal 3. Final Disposal A Identify Chemical: Glycine, N-methyl-N-(2-pyridinylcarbonyl)- B Analyze Moieties: - Pyridine (Hazardous) - N-methyl-glycine (Potential Hazard) A->B C Classify as Hazardous Waste B->C D Wear Appropriate PPE C->D E Segregate Waste in Labeled Container D->E F Store Away from Incompatibles E->F G Contact EHS for Pickup F->G H Transfer to Licensed Hazardous Waste Hauler G->H I Approved Disposal Method: High-Temperature Incineration H->I

Caption: Disposal workflow for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

References

  • PubMed. (n.d.). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Retrieved from [Link]

  • Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. Retrieved from [Link]

  • SlideShare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. Retrieved from [Link]

  • GOV.UK. (2024). Pyridine: general information. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • University of Nairobi. (n.d.). Pyridines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Laboratorium Discounter. (2023). Pyridine 99,75+% Extra pure. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Glycine, N-methyl-N-(2-pyridinylcarbonyl)-

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, Glycine, N-methyl-N-(2-pyridinylcarbonyl)- represents a compound of interest, combining a modified amino acid backbone with a pyridine moiety. The safe handling of such unique structures is paramount, not only for regulatory compliance but as a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE) when working with this compound.

Due to the absence of a specific Safety Data Sheet (SDS) for Glycine, N-methyl-N-(2-pyridinylcarbonyl)-, the following recommendations are based on a conservative approach, drawing from the known hazards of its structural components: N-methylated glycine derivatives and, most significantly, pyridine and its derivatives. Pyridine-containing compounds are often flammable, harmful upon inhalation, ingestion, or skin contact, and can be severe eye irritants.[1][2][3][4] Therefore, a cautious and thorough approach to PPE is essential.

Hazard Assessment and Risk Mitigation

The primary routes of potential exposure to Glycine, N-methyl-N-(2-pyridinylcarbonyl)- in a laboratory setting are inhalation of aerosols or fine dust, dermal contact, and accidental ingestion. The pyridine ring, a key structural feature, suggests that the compound may share toxicological properties with other pyridine derivatives, which can include organ toxicity and irritation to the skin, eyes, and respiratory tract.[5]

Key Potential Hazards:

  • Respiratory Irritation: Inhalation of fine particles or aerosols may cause respiratory tract irritation.[5]

  • Skin and Eye Irritation: Direct contact can lead to skin irritation and potentially serious eye damage.[1][2]

  • Systemic Toxicity: Absorption through the skin or ingestion could lead to systemic toxic effects.

Given these potential hazards, a multi-layered PPE strategy is required to create a robust barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a primary barrier against dermal absorption. Double-gloving is recommended as a precautionary measure, especially for prolonged handling. Nitrile gloves offer good resistance to a range of chemicals, including pyridine.[5]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions or accidental projection of solid particles, which could cause severe eye irritation or injury. A face shield offers an additional layer of protection for the entire face.[1]
Body Protection A chemical-resistant and flame-retardant laboratory coat.Protects the skin and personal clothing from contamination. Flame-retardant properties are crucial given the flammability of many pyridine-based compounds.[1][2]
Respiratory Protection Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.A fume hood is the primary engineering control to minimize inhalation exposure.[5] In its absence, a respirator is a necessary line of defense against harmful vapors or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow ensures a systematic and safe approach to handling Glycine, N-methyl-N-(2-pyridinylcarbonyl)-.

Pre-Handling Preparations
  • Area Designation: Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit Availability: Confirm that a chemical spill kit containing appropriate absorbent materials (e.g., sand or vermiculite) is available.[5]

  • PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, respiratory protection (if required), and finally, eye and face protection.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or aerosols.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is securely clamped and that any potential pressure build-up can be safely vented within the fume hood.

  • Avoid Contamination: Do not touch personal items (phones, pens, etc.) with gloved hands.

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield and goggles, then the lab coat, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

PPE Selection Workflow Diagram

PPE_Selection_Workflow PPE Selection for Handling Glycine, N-methyl-N-(2-pyridinylcarbonyl)- cluster_assessment Risk Assessment cluster_procedure Procedure Start Start: Handling Required AssessTask Assess Task: - Weighing - Solution Prep - Reaction Start->AssessTask AssessExposure Assess Potential Exposure: - Inhalation - Dermal - Ocular AssessTask->AssessExposure Hand Hand Protection: Double Nitrile/Neoprene Gloves AssessExposure->Hand Eye Eye/Face Protection: Splash Goggles & Face Shield Body Body Protection: Chemical-Resistant/FR Lab Coat Respiratory Respiratory Protection: Fume Hood or Respirator Proceed Proceed with Handling Respiratory->Proceed Emergency Emergency? (Spill, Exposure) Proceed->Emergency Emergency->Proceed No FirstAid Follow First Aid Protocols Emergency->FirstAid Yes SpillResponse Activate Spill Response Emergency->SpillResponse Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.